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  • Product: 2-Ethenylsulfinyl-1,3-benzothiazole
  • CAS: 13604-19-8

Core Science & Biosynthesis

Foundational

Chemical properties of 2-Ethenylsulfinyl-1,3-benzothiazole

An In-Depth Technical Guide to the Predicted Chemical Properties of 2-Ethenylsulfinyl-1,3-benzothiazole For the attention of: Researchers, Scientists, and Drug Development Professionals This document provides a comprehen...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Predicted Chemical Properties of 2-Ethenylsulfinyl-1,3-benzothiazole

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical exploration of the predicted chemical properties, synthesis, and potential applications of the novel compound, 2-ethenylsulfinyl-1,3-benzothiazole. As this molecule is not extensively described in current literature, this guide synthesizes information from the well-established chemistry of the benzothiazole scaffold and the vinyl sulfoxide functional group to construct a predictive but scientifically grounded profile. The insights herein are intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and related compounds.

The 1,3-benzothiazole is a prominent heterocyclic system, forming the core of numerous FDA-approved drugs and biologically active compounds.[1] Its rigid, planar structure and ability to engage in various non-covalent interactions make it a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting anticancer, antimicrobial, and neuroprotective properties.[1][2] Separately, the vinyl sulfoxide moiety is a versatile functional group in organic synthesis, most notably for its role as a potent Michael acceptor and its utility in asymmetric synthesis due to the chirality at the sulfur center.[3]

The hypothetical molecule, 2-ethenylsulfinyl-1,3-benzothiazole, represents an intriguing fusion of these two entities. The electron-withdrawing nature of the benzothiazole ring is expected to modulate the reactivity of the vinyl sulfoxide group, making it a prime candidate for targeted covalent inhibition in drug discovery. This guide will delineate a plausible synthetic pathway, predict its key chemical and spectroscopic properties, and explore its potential as a reactive template for biological applications.

Proposed Synthesis of 2-Ethenylsulfinyl-1,3-benzothiazole

A logical and feasible synthetic route to the target compound can be envisioned starting from the commercially available 2-mercaptobenzothiazole. The proposed multi-step synthesis is outlined below.

Synthesis_Workflow A 2-Mercaptobenzothiazole reagent1 + 2-Chloroethanol, Base (e.g., NaH) THF, 0°C to rt A->reagent1 B 2-(2-Hydroxyethylthio)-1,3-benzothiazole reagent2 + Oxidizing Agent (e.g., m-CPBA) DCM, 0°C B->reagent2 C 2-(2-Hydroxyethylsulfinyl)-1,3-benzothiazole reagent3 + Dehydrating Agent (e.g., Burgess reagent) Toluene, reflux C->reagent3 D 2-Ethenylsulfinyl-1,3-benzothiazole reagent1->B reagent2->C reagent3->D

Caption: Proposed synthetic workflow for 2-ethenylsulfinyl-1,3-benzothiazole.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 2-(2-Hydroxyethylthio)-1,3-benzothiazole

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0°C, add 2-mercaptobenzothiazole (1.0 eq) portion-wise.

  • Allow the mixture to stir at 0°C for 30 minutes, then add 2-chloroethanol (1.1 eq) dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • Upon completion (monitored by TLC), the reaction is carefully quenched with saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield 2-(2-hydroxyethylthio)-1,3-benzothiazole.

Step 2: Synthesis of 2-(2-Hydroxyethylsulfinyl)-1,3-benzothiazole

  • Dissolve the product from Step 1 (1.0 eq) in dichloromethane (DCM) and cool the solution to 0°C.

  • Add a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.05 eq) in DCM dropwise over 30 minutes. It is crucial to use a slight excess to avoid over-oxidation to the sulfone.

  • Stir the reaction at 0°C for 2-4 hours, monitoring the consumption of the starting material by TLC.

  • After completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford the sulfoxide product, which may be used in the next step without further purification.

Step 3: Synthesis of 2-Ethenylsulfinyl-1,3-benzothiazole

  • To a solution of the hydroxyethylsulfinyl intermediate from Step 2 (1.0 eq) in dry toluene, add Burgess reagent (methoxycarbonylsulfamoyl)triethylammonium hydroxide, inner salt, 1.5 eq).

  • Reflux the mixture for 1-3 hours until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield the final product, 2-ethenylsulfinyl-1,3-benzothiazole. This thermal elimination is a known method for generating alkenes from alcohols.[4]

Predicted Physicochemical and Spectroscopic Properties

The introduction of the sulfoxide group is expected to increase the polarity of the molecule compared to a simple vinyl sulfide analogue.

PropertyPredicted Value / Characteristics
Molecular Formula C₉H₇NOS₂
Molecular Weight 209.29 g/mol
Appearance Pale yellow solid or oil
Solubility Soluble in polar organic solvents (DCM, CHCl₃, Ethyl Acetate, DMSO); Insoluble in water
Predicted Spectroscopic Data

The following table summarizes the predicted key signals in the NMR and IR spectra, based on data from analogous 2-substituted benzothiazoles and vinyl sulfoxides.[5][6][7]

SpectroscopyPredicted Chemical Shifts / Absorption BandsRationale
¹H NMR (CDCl₃)δ 7.8-8.1 (m, 2H, Ar-H), δ 7.3-7.6 (m, 2H, Ar-H), δ 6.5-7.0 (dd, 1H, -SO-CH=), δ 6.0-6.4 (m, 2H, =CH₂)The benzothiazole aromatic protons will appear in the typical aromatic region. The vinyl protons will be distinct, with the geminal protons likely showing complex splitting. The proton alpha to the sulfoxide is expected to be in the 6.5-7.0 ppm range.
¹³C NMR (CDCl₃)δ 165-170 (C2-BTZ), δ 152-155 & 135-138 (Ar-C quat.), δ 140-145 (-SO-C H=), δ 120-130 (Ar-CH), δ 125-130 (=C H₂)The C2 carbon of the benzothiazole will be significantly downfield. The vinyl carbons will be in the olefinic region, with the carbon attached to the sulfoxide being more deshielded.
IR (KBr, cm⁻¹)3100-3000 (Ar C-H stretch), 1640-1620 (C=C stretch), 1580-1550 (C=N stretch), 1060-1040 (S=O stretch)The S=O stretch is a characteristic and strong absorption band for sulfoxides. The C=C and C=N stretches will also be prominent.

Predicted Chemical Reactivity

The chemical behavior of 2-ethenylsulfinyl-1,3-benzothiazole is predicted to be dominated by the reactivity of the vinyl sulfoxide moiety, which is activated by the electron-withdrawing benzothiazole ring.

Reactivity_Pathways cluster_0 Key Reactions main 2-Ethenylsulfinyl-1,3-benzothiazole michael Michael Addition (+ Nucleophile, e.g., R-SH) main->michael oxidation Oxidation (+ m-CPBA) main->oxidation reduction Reduction (e.g., PCl₃) main->reduction diels [2+4] Cycloaddition (+ Diene) main->diels product_michael Covalent Adduct michael->product_michael product_oxidation 2-Ethenylsulfonyl-1,3-benzothiazole oxidation->product_oxidation product_reduction 2-Ethenylthio-1,3-benzothiazole reduction->product_reduction product_diels Cycloadduct diels->product_diels

Caption: Predicted reactivity pathways for 2-ethenylsulfinyl-1,3-benzothiazole.

  • Michael Addition: As a potent Michael acceptor, the vinyl sulfoxide is expected to readily react with soft nucleophiles.[3] This is particularly relevant in a biological context, where the thiol group of cysteine residues in proteins can act as the nucleophile. The reaction is anticipated to be highly diastereoselective due to the chiral nature of the sulfoxide, which directs the nucleophilic attack to one of the diastereotopic faces of the double bond.[8]

  • Oxidation: The sulfoxide can be easily oxidized to the corresponding vinyl sulfone using common oxidizing agents like m-CPBA or hydrogen peroxide. Vinyl sulfones are also excellent Michael acceptors, often with enhanced reactivity compared to their sulfoxide counterparts.[1][9]

  • Reduction: The sulfoxide can be deoxygenated to the corresponding vinyl sulfide using reducing agents such as phosphorus trichloride or certain metal complexes.[4]

  • Diels-Alder Reaction: While 2-vinylbenzothiazoles are known to participate as dienes in [2+4] cycloaddition reactions, the electron-withdrawing sulfinyl group might alter this reactivity, potentially favoring its role as a dienophile instead.

Potential Applications in Drug Development: A Covalent Inhibition Strategy

The predicted reactivity of 2-ethenylsulfinyl-1,3-benzothiazole as a Michael acceptor makes it an excellent candidate for the design of targeted covalent inhibitors (TCIs). TCIs form a stable covalent bond with their target protein, often leading to increased potency, longer duration of action, and improved therapeutic outcomes.

The proposed mechanism of action involves the nucleophilic attack by a cysteine residue within the active site of a target enzyme onto the β-carbon of the vinyl group. This forms a stable thioether linkage, permanently inactivating the enzyme.

Covalent_Inhibition Enzyme Target Enzyme (with active site Cys-SH) Complex Non-covalent Binding Complex Enzyme->Complex Inhibitor 2-Ethenylsulfinyl-1,3-benzothiazole Inhibitor->Complex Covalent_Adduct Covalently Modified Enzyme (Inactive) Complex->Covalent_Adduct Michael Addition

Caption: Proposed mechanism of covalent inhibition by 2-ethenylsulfinyl-1,3-benzothiazole.

This strategy could be applied to various enzyme classes, including kinases, proteases, and phosphatases, that are implicated in diseases such as cancer and inflammatory disorders and possess a suitably located cysteine residue for covalent modification.[10]

Experimental Protocol: Michael Addition with a Model Thiol
  • Dissolve 2-ethenylsulfinyl-1,3-benzothiazole (1.0 eq) in a suitable solvent such as methanol.

  • Add a model thiol, for example, N-acetylcysteine (1.1 eq), to the solution.

  • Add a catalytic amount of a non-nucleophilic base, such as triethylamine (0.1 eq), to facilitate the deprotonation of the thiol.

  • Stir the reaction at room temperature and monitor its progress by LC-MS or TLC.

  • Upon completion, acidify the mixture slightly with dilute HCl to protonate any excess thiolate.

  • Remove the solvent under reduced pressure.

  • The residue can be purified by preparative HPLC or column chromatography to isolate the covalent adduct for characterization by NMR and mass spectrometry.

Conclusion and Future Directions

This guide has presented a predictive yet comprehensive overview of the chemical properties of the novel compound 2-ethenylsulfinyl-1,3-benzothiazole. By leveraging the known chemistry of its constituent benzothiazole and vinyl sulfoxide moieties, we have proposed a viable synthetic route, predicted its spectroscopic and physicochemical characteristics, and outlined its likely chemical reactivity.

The most promising feature of this molecule is its potential as a targeted covalent inhibitor for applications in drug discovery. The vinyl sulfoxide group serves as a "warhead" for reaction with nucleophilic residues in target proteins, while the benzothiazole scaffold provides a foundation for developing selectivity and favorable pharmacokinetic properties.

The hypotheses and protocols detailed in this document are intended to provide a solid framework for the actual synthesis and experimental investigation of 2-ethenylsulfinyl-1,3-benzothiazole. Future work should focus on validating the proposed synthesis, characterizing the compound, and exploring its reactivity with various biological nucleophiles to assess its potential as a new tool for chemical biology and drug development.

References

  • Ding, X., et al. (2015). Synthesis of Vinyl Sulfoxides Using Sulfinyl Chlorides and Olefins. Journal of Chemical Research, 39(5), 273-275.
  • Kahn, S. D., & Hehre, W. J. (1986). Modeling chemical reactivity. 3. Stereochemistry of Michael additions of vinyl sulfoxides. Journal of the American Chemical Society, 108(23), 7399-7400.
  • Nair, D. P., et al. (2014). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. Polymer Chemistry, 5(12), 3760-3773.
  • Li, Z., et al. (2020). Facile Synthesis of High-Molecular-Weight Vinyl Sulfone (Sulfoxide) Modified Polyethylenes via Coordination–Insertion Copolymerization. Macromolecules, 53(14), 5847–5855.
  • Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28.
  • Imai, K., et al. (1985). Michael Addition Reaction of Vinyl Sulfoxide with Poly(Vinyl Alcohol). Journal of Macromolecular Science: Part A - Chemistry, 22(10), 1359-1370.
  • Imai, K., et al. (2006). Michael Addition Reaction of Vinyl Sulfoxide with Poly(Vinyl Alcohol). Journal of Macromolecular Science: Part A - Chemistry, 22(10), 1359-1370.
  • Various Authors. (n.d.). Synthesis of vinylsulfoxides.
  • Various Authors. (n.d.). Vinyl sulfide synthesis by C-S coupling. Organic Chemistry Portal.
  • Al-Warhi, T., et al. (2023). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. Scientific Reports, 13(1), 17565.
  • Sulfoxide. (2024). In Wikipedia.
  • Wang, Y., et al. (2023). The vinyl sulfone motif as a structural unit for novel drug design and discovery. Expert Opinion on Drug Discovery, 18(11), 1269-1287.
  • Wnorowska, U., et al. (2023). Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters.
  • Abdullah, N. A., et al. (2017). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences, 21(6), 1219-1225.
  • Kahn, S. D., & Hehre, W. J. (1986). Modeling chemical reactivity. 3. Stereochemistry of Michael additions of vinyl sulfoxides. Journal of the American Chemical Society, 108(23), 7399-7400.
  • Mary, Y. S., et al. (2012). Molecular Modeling and Spectroscopic Studies of Benzothiazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 98, 243-252.
  • Al-Masoudi, N. A., et al. (2019). Benzothiazol Derivatives(Synthesis ,Investigation ,Bio-Studying).
  • Jebur, M. H. (2018). Synthesis, Characterization and Biological Activity of benzothiazole Complexes. International Journal of ChemTech Research, 11(01), 221-235.
  • Supporting Information for Zn(OAc)2·2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. (2022).
  • Tawa, G. J., et al. (2011). Ring Substituent Effects on Biological Activity of Vinyl Sulfones as Inhibitors of HIV-1. Molecules, 16(7), 5523-5538.
  • The biologically active molecule contains a sulfoxide group. (n.d.).
  • Wang, L., et al. (2015). Aerobic Visible-Light Photo-Redox Radical C-H Functionalization: Catalytic Synthesis of 2-Substituted Benzothiazoles.
  • A) 1 H NMR, B) 13 C NMR of benzothiazole derivative (L). (n.d.).
  • Kumar, P., et al. (2016). Enantiopure Trisubstituted Tetrahydrofurans with Appendage Diversity: Vinyl Sulfone- and Vinyl Sulfoxide-Modified Furans Derived from Carbohydrates as Synthons for Diversity Oriented Synthesis. Molecules, 21(6), 693.
  • Known biologically active derivatives of vinyl sulfides containing the amide group. (n.d.).

Sources

Exploratory

Strategic Synthesis of 2-Ethenylsulfinyl-1,3-benzothiazole Derivatives

Executive Summary The 2-ethenylsulfinyl-1,3-benzothiazole moiety represents a potent, electron-deficient pharmacophore with significant utility in covalent drug discovery and asymmetric synthesis. Functioning as a highly...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-ethenylsulfinyl-1,3-benzothiazole moiety represents a potent, electron-deficient pharmacophore with significant utility in covalent drug discovery and asymmetric synthesis. Functioning as a highly activated Michael acceptor, the vinyl sulfoxide group allows for the reversible or irreversible targeting of nucleophilic cysteine residues in proteins. Furthermore, the benzothiazole core serves as a "privileged scaffold," offering inherent biological activity and acting as a robust leaving group in nucleophilic substitution reactions.

This guide details the synthesis of 2-ethenylsulfinyl-1,3-benzothiazole (also referred to as 2-(vinylsulfinyl)benzothiazole), prioritizing scalable, high-fidelity routes over theoretical possibilities. We focus on controlling the oxidation state of the sulfur atom—the critical process parameter (CPP)—to prevent over-oxidation to the sulfone.

Retrosynthetic Analysis

To design a robust synthesis, we must deconstruct the target molecule into its stable precursors. The retrosynthesis reveals two primary disconnections: the S–O bond (oxidation) and the S–C(vinyl) bond (alkylation/elimination).

Retrosynthesis target TARGET: 2-Ethenylsulfinyl-1,3-benzothiazole vinyl_sulfide INTERMEDIATE: 2-(Vinylthio)benzothiazole target->vinyl_sulfide Selective Oxidation (Avoid Sulfone) precursor STARTING MATERIAL: 2-Mercaptobenzothiazole (2-MBT) vinyl_sulfide->precursor S-Alkylation & Elimination reagent Reagent: 1,2-Dihaloethane vinyl_sulfide->reagent

Figure 1: Retrosynthetic disconnection showing the primary route via sulfide oxidation.

Primary Synthesis Route: The Elimination-Oxidation Protocol

This route is the industry standard for generating vinyl sulfoxides attached to heterocycles. It utilizes ubiquitous starting materials and offers high control over the final oxidation step.

Phase 1: Synthesis of the Vinyl Sulfide Precursor

Direct vinylation of thiols is often low-yielding. A two-step alkylation-elimination sequence is preferred for reliability.

Reaction Scheme:

  • S-Alkylation: 2-Mercaptobenzothiazole (2-MBT) + 1-Bromo-2-chloroethane

    
     2-(2-Chloroethylthio)benzothiazole.
    
  • Elimination: 2-(2-Chloroethylthio)benzothiazole + Base (DBU)

    
     2-(Vinylthio)benzothiazole.
    
Detailed Protocol 1: Formation of 2-(Vinylthio)benzothiazole
  • Solvation: Dissolve 2-Mercaptobenzothiazole (10 mmol) in DMF (20 mL).

  • Base Addition: Add K₂CO₃ (12 mmol) and stir at room temperature for 15 minutes to generate the thiolate anion.

  • Alkylation: Add 1-bromo-2-chloroethane (15 mmol) dropwise. Heat to 60°C for 4 hours.

    • Note: The bromine is displaced preferentially, leaving the chloride for the elimination step.

  • Workup: Quench with water, extract with EtOAc, and concentrate to yield the 2-(2-chloroethylthio) intermediate.

  • Elimination: Redissolve the intermediate in dry THF. Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv) and reflux for 3–6 hours.

  • Validation: Monitor by TLC. The product (Vinyl Sulfide) will show a distinct alkene region in ¹H NMR (approx. 5.5–7.0 ppm).[1][2]

Phase 2: Chemoselective Oxidation (The Critical Step)

The oxidation of the sulfide to the sulfoxide (


) is the most sensitive step. Over-oxidation leads to the sulfone (

), which is practically inseparable from the sulfoxide.

Recommended Reagent: Sodium Periodate (NaIO₄).

  • Why: Unlike m-CPBA, NaIO₄ is highly selective for the mono-oxidation of sulfides and will not epoxidize the electron-deficient vinyl group.

Detailed Protocol 2: Selective Oxidation to Sulfoxide
  • Preparation: Dissolve 2-(vinylthio)benzothiazole (5 mmol) in a mixture of MeOH:H₂O (5:1, 25 mL). Cool to 0°C.

  • Oxidant Addition: Add NaIO₄ (5.5 mmol, 1.1 equiv) in small portions over 20 minutes.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature overnight.

    • Control Point: Monitor consumption of starting material by HPLC. If sulfone starts appearing (usually >24h), quench immediately.

  • Quench: Filter off the precipitated NaIO₃ salts. Dilute filtrate with water and extract with CH₂Cl₂.

  • Purification: Silica gel chromatography.

    • Eluent: Hexane/EtOAc gradient. Sulfoxides are significantly more polar than sulfides.

Alternative Methodologies

While the elimination-oxidation route is standard, specific applications may require alternative approaches.

MethodReagentsProsCons
Direct Vinylation Vinyl halides, Pd/Cu catalystOne-step C-S bond formation.Vinyl halides are volatile/toxic; requires expensive catalysts.
Sulfinyl Chloride 2-Benzothiazolesulfinyl chloride + EtheneDirect formation of S-C bond.Sulfinyl chlorides are unstable; requires handling ethene gas.
m-CPBA Oxidation m-CPBA, CH₂Cl₂, -78°CVery fast reaction.High risk of over-oxidation to sulfone; requires strict temp control.

Mechanism of Action & Biological Relevance

The 2-ethenylsulfinyl-1,3-benzothiazole molecule is a "cysteine trap." The sulfinyl group withdraws electrons, activating the vinyl group for nucleophilic attack (Michael Addition) by cysteine residues in proteins. This mechanism is central to the design of covalent inhibitors.

Mechanism complex Protein-Cysteine-SH transition Michael Addition Transition State complex->transition Nucleophilic Attack inhibitor 2-Ethenylsulfinyl- benzothiazole inhibitor->transition adduct Covalent Adduct (Irreversible Inhibition) transition->adduct Proton Transfer

Figure 2: Mechanism of covalent protein modification by vinyl sulfoxides.

Critical Process Parameters (CPP) & Troubleshooting

Controlling Over-Oxidation
  • Problem: Formation of sulfone byproduct.

  • Solution: Use stoichiometric NaIO₄ (1.0–1.1 eq). Avoid excess. Keep temperature low (0°C). If using m-CPBA, titrate it into the solution at -78°C.

Polymerization of Vinyl Group
  • Problem: Loss of product during concentration.

  • Solution: Vinyl sulfoxides can polymerize under radical conditions or high heat. Add a radical inhibitor (e.g., BHT) during rotary evaporation if the scale is large (>10g). Keep bath temperature <40°C.

Stereochemistry
  • Insight: The sulfur atom in the sulfoxide is a chiral center. The product obtained via NaIO₄ oxidation is a racemate.

  • Asymmetric Synthesis: To obtain a single enantiomer, use the Kagan modification (Ti(OiPr)₄ / (+)-DET / t-BuOOH). This is essential if the biological target requires a specific stereoconfiguration.

References

  • Benzothiazole Synthesis & Reactivity

    • Benzothiazole synthesis - Organic Chemistry Portal. Retrieved from

  • Sulfinate & Sulfoxide Chemistry

    • Day, J. J., Neill, D. L., Xu, S., & Xian, M. (2017).[3] Benzothiazole Sulfinate: A Sulfinic Acid Transfer Reagent under Oxidation-Free Conditions.[3] Organic Letters, 19(14), 3819–3822.

  • Selective Oxidation Protocols

    • Selective synthesis of sulfoxides and sulfones via controllable oxidation of sulfides with N-fluorobenzenesulfonimide.[4] Organic & Biomolecular Chemistry.[1][4][5][6][7]

  • Vinyl Sulfoxide Reviews

    • Recent Developments in Vinylsulfonium and Vinylsulfoxonium Salt Chemistry.[8] MDPI.

  • Biological Applications (Covalent Inhibitors)

    • Benzothiazole-Derived Sulfones and Sulfoxides as Reactive Templates for Biothiols and Sulfane Sulfurs.[9] Organic Letters (2022).[10]

Sources

Foundational

Mechanism of action of benzothiazole vinyl sulfoxides

An In-depth Technical Guide to the Mechanism of Action of Benzothiazole Vinyl Sulfoxides Authored by: Gemini, Senior Application Scientist Introduction: The Benzothiazole Scaffold in Oncology and Beyond The benzothiazole...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mechanism of Action of Benzothiazole Vinyl Sulfoxides

Authored by: Gemini, Senior Application Scientist

Introduction: The Benzothiazole Scaffold in Oncology and Beyond

The benzothiazole moiety, a bicyclic system composed of a benzene ring fused to a thiazole ring, is a privileged scaffold in medicinal chemistry.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] The therapeutic potential of these compounds is largely attributed to their ability to interact with a diverse range of biological targets, such as kinases, topoisomerases, and tubulin.[4] This guide focuses on a specific and reactive class of these derivatives: benzothiazole vinyl sulfoxides. We will delve into their unique mechanism of action, which is predicated on the chemical reactivity of the vinyl sulfoxide group, leading to covalent modification of protein targets. This guide is intended for researchers, scientists, and drug development professionals seeking a deep technical understanding of this promising class of compounds.

The Core Mechanism: Covalent Modification via Michael Addition

The primary mechanism of action for benzothiazole vinyl sulfoxides is the covalent and irreversible modification of nucleophilic residues on their protein targets. This reactivity is conferred by the vinyl sulfoxide moiety, which acts as a Michael acceptor.

Chemical Reactivity of the Vinyl Sulfoxide Moiety

The sulfoxide group is strongly electron-withdrawing, which polarizes the carbon-carbon double bond of the vinyl group. This polarization renders the β-carbon electrophilic and susceptible to nucleophilic attack. Among the nucleophilic amino acid residues found in proteins, the thiol group of cysteine is a particularly potent nucleophile at physiological pH.

The reaction proceeds via a Michael addition, where the cysteine thiol attacks the electrophilic β-carbon of the vinyl sulfoxide. This results in the formation of a stable carbon-sulfur bond, covalently linking the benzothiazole derivative to the protein.

A key aspect of the reactivity of benzothiazole sulfoxides with thiols is the formation of a sulfenic acid intermediate (RSOH), which can then undergo rapid intramolecular cyclization.[5] This two-step process contributes to the selectivity and irreversibility of the interaction.

cluster_0 Mechanism of Covalent Modification BVS Benzothiazole Vinyl Sulfoxide Intermediate Thioether Adduct (Sulfenic Acid Intermediate) BVS->Intermediate Michael Addition Cys Protein Cysteine Thiol Cys->Intermediate Cyclized Cyclized Product Intermediate->Cyclized Intramolecular Cyclization Modified_Protein Covalently Modified Protein Cyclized->Modified_Protein Irreversible Bond

Caption: Covalent modification of a protein cysteine by a benzothiazole vinyl sulfoxide.

Biological Consequences of Covalent Modification

The formation of an irreversible covalent bond between a benzothiazole vinyl sulfoxide and its target protein has profound biological consequences. By modifying a key amino acid residue, the inhibitor can modulate the protein's function in several ways:

  • Enzyme Inhibition: If the targeted cysteine residue is located within the active site of an enzyme, the covalent modification will lead to irreversible inhibition of its catalytic activity.

  • Disruption of Protein-Protein Interactions: Covalent modification of a cysteine residue at a protein-protein interaction interface can sterically hinder the binding of the protein's natural binding partners.

  • Induction of Apoptosis: Many benzothiazole derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[6] Covalent modification of key regulatory proteins in apoptosis pathways can trigger this process.

  • Cell Cycle Arrest: The covalent inhibition of proteins involved in cell cycle progression can lead to arrest at specific checkpoints, preventing cell proliferation.

The specific downstream effects will depend on the identity and function of the protein target.

Experimental Protocols for Elucidating the Mechanism of Action

A multi-faceted experimental approach is required to fully characterize the mechanism of action of benzothiazole vinyl sulfoxides. The following protocols provide a framework for these investigations.

Protocol 1: Identification of Protein Targets using Chemical Proteomics

This protocol outlines a general workflow for identifying the protein targets of a benzothiazole vinyl sulfoxide using an activity-based protein profiling (ABPP) approach.

Objective: To identify the specific proteins that are covalently modified by the benzothiazole vinyl sulfoxide in a complex biological sample.

Methodology:

  • Probe Synthesis: Synthesize a probe molecule by attaching a reporter tag (e.g., biotin or a fluorescent dye) to the benzothiazole vinyl sulfoxide scaffold. This is typically done via a linker that does not interfere with the reactivity of the vinyl sulfoxide.

  • Labeling of Proteome:

    • Incubate the probe with a cell lysate or live cells for a defined period.

    • As a control, pre-incubate the proteome with an excess of the untagged benzothiazole vinyl sulfoxide before adding the probe. This will block the specific binding sites and allow for the identification of non-specific interactions.

  • Enrichment of Labeled Proteins (for biotinylated probes):

    • Lyse the cells and incubate the lysate with streptavidin-coated beads to capture the biotinylated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Digest the captured proteins into peptides using a protease such as trypsin.

  • Mass Spectrometry Analysis:

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify the proteins that are significantly enriched in the probe-treated sample compared to the control. These are the candidate targets of the benzothiazole vinyl sulfoxide.

cluster_workflow Target Identification Workflow Probe Synthesize Tagged Probe Label Label Proteome Probe->Label Enrich Enrich Labeled Proteins Label->Enrich Digest On-Bead Digestion Enrich->Digest MS LC-MS/MS Analysis Digest->MS Analyze Identify Enriched Proteins MS->Analyze

Caption: Workflow for identifying protein targets of benzothiazole vinyl sulfoxides.

Protocol 2: Characterization of Enzyme Inhibition

Objective: To determine the potency and mechanism of enzyme inhibition by the benzothiazole vinyl sulfoxide.

Methodology:

  • Enzyme Source: Obtain a purified, active form of the target enzyme.

  • Inhibition Assay:

    • Perform a standard enzyme activity assay in the presence of varying concentrations of the benzothiazole vinyl sulfoxide.

    • Measure the initial reaction rates at each inhibitor concentration.

  • IC50 Determination:

    • Plot the enzyme activity as a function of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • Mechanism of Inhibition Studies:

    • To confirm covalent modification, perform a "jump-dilution" experiment. Pre-incubate the enzyme with the inhibitor, then dilute the mixture significantly to reduce the concentration of the unbound inhibitor. If the inhibition is covalent, the enzyme activity will not recover.

    • Perform kinetic studies by varying the concentrations of both the substrate and the inhibitor to determine the kinetic parameters (e.g., k_inact/K_I).

Protocol 3: Cellular Assays to Determine Downstream Effects

Objective: To assess the biological consequences of target engagement in a cellular context.

Methodology:

  • Cell Viability Assay (MTT Assay):

    • Treat cancer cell lines with increasing concentrations of the benzothiazole vinyl sulfoxide for a defined period (e.g., 24, 48, 72 hours).

    • Add MTT reagent, which is converted to a colored formazan product by metabolically active cells.

    • Measure the absorbance of the formazan to determine the percentage of viable cells and calculate the GI50 (concentration for 50% growth inhibition).

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining):

    • Treat cells with the compound for a time course.

    • Stain the cells with fluorescently labeled Annexin V (which binds to apoptotic cells) and propidium iodide (which stains necrotic cells).

    • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

  • Cell Cycle Analysis:

    • Treat cells with the compound, then fix and stain the cells with a DNA-binding dye (e.g., propidium iodide).

    • Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

Quantitative Data Summary

The following table provides a hypothetical example of the type of quantitative data that would be generated during the characterization of a novel benzothiazole vinyl sulfoxide.

ParameterValueCell Line/Enzyme
GI50 (48h) 50 nMA549 (Lung Cancer)
75 nMHCT116 (Colon Cancer)
Enzyme IC50 100 nMTarget Kinase X
k_inact/K_I 1.0 x 10^5 M-1s-1Target Kinase X
Apoptosis 60% at 100 nMA549
Cell Cycle Arrest G2/M phaseA549

Conclusion and Future Directions

Benzothiazole vinyl sulfoxides represent a promising class of targeted covalent inhibitors with significant potential for the development of novel therapeutics. Their mechanism of action, centered on the covalent modification of protein cysteine residues, offers the potential for high potency and prolonged duration of action. The experimental framework outlined in this guide provides a comprehensive approach to elucidating the specific protein targets and downstream biological effects of these compounds. Future research in this area will likely focus on the identification of novel protein targets for benzothiazole vinyl sulfoxides, the optimization of their selectivity and pharmacokinetic properties, and their evaluation in preclinical models of disease.

References

  • Shi, X., Wang, Z., Chen, Y., et al. (2012). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules, 17(4), 3865-3876. Available from: [Link]

  • Xu, X., Lin, H., Li, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12, 1384301. Available from: [Link]

  • Xu, S., Knight, J., Brummett, B. J., & Xian, M. (2022). Benzothiazole-Derived Sulfones and Sulfoxides as Reactive Templates for Biothiols and Sulfane Sulfurs. Organic Letters, 24(14), 2664–2668. Available from: [Link]

  • Xu, X., Lin, H., Li, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12, 1384301. Available from: [Link]

  • Shi, X., Wang, Z., Chen, Y., et al. (2012). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Semantic Scholar. Available from: [Link]

  • Xian, M., et al. (2022). Benzothiazole sulfones as a tool for peptide modification and cleavage. ResearchGate. Available from: [Link]

  • Xu, X., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. ResearchGate. Available from: [Link]

  • Poongavanam, V., et al. (2019). Targeting post-translationally modified cysteine by covalent inhibitors at diverse redox conditions using computational approach.
  • Al-Sanea, M. M., & Abdel-Aziz, M. (2022). Nucleophilicity of cysteine and related biothiols and the development of fluorogenic probes and other applications. ResearchGate. Available from: [Link]

  • Kumar, A., & Kumar, R. (2023). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review.
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  • Liu, J., et al. (2016). Proteomic profile of the Bradysia odoriphaga in response to the microbial secondary metabolite benzothiazole. Scientific Reports, 6, 37730. Available from: [Link]

  • Xu, S., Knight, J., Brummett, B. J., & Xian, M. (2022). Benzothiazole-Derived Sulfones and Sulfoxides as Reactive Templates for Biothiols and Sulfane Sulfurs. PubMed. Available from: [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry.
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Exploratory

A Comprehensive Guide to the Thermodynamic Stability Assessment of 2-Ethenylsulfinyl-1,3-benzothiazole

An in-depth technical guide on the Thermodynamic stability of 2-Ethenylsulfinyl-1,3-benzothiazole. Foreword: The therapeutic potential of novel chemical entities is intrinsically linked to their stability.

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the Thermodynamic stability of 2-Ethenylsulfinyl-1,3-benzothiazole.

Foreword: The therapeutic potential of novel chemical entities is intrinsically linked to their stability. A molecule that cannot withstand the rigors of storage, formulation, and physiological environments is unlikely to become a viable drug candidate. This guide focuses on a specific, and likely novel, heterocyclic compound: 2-Ethenylsulfinyl-1,3-benzothiazole. Given the current scarcity of published data on this particular molecule, this document serves as both a theoretical framework and a practical guide for its comprehensive thermodynamic stability assessment. We will leverage established principles from physical organic chemistry, computational modeling, and pharmaceutical sciences to provide a robust roadmap for researchers and drug development professionals. Our approach is grounded in first-principles, ensuring that the proposed methodologies are self-validating and adhere to the highest standards of scientific integrity.

The Structural and Chemical Landscape of 2-Ethenylsulfinyl-1,3-benzothiazole

The target molecule, 2-Ethenylsulfinyl-1,3-benzothiazole, combines three key chemical features that dictate its reactivity and stability:

  • A Benzothiazole Core: This bicyclic heteroaromatic system is a common scaffold in medicinal chemistry, known for its relative stability. However, the electron-rich nature of the sulfur and nitrogen atoms can influence the reactivity of substituents.

  • A Sulfoxide Group: The sulfinyl group (-S(O)-) is a chiral, polar functional group that is susceptible to both reduction to the sulfide and oxidation to the sulfone. It is a known site of metabolic activity and potential chemical instability.

  • An Ethenyl (Vinyl) Group: The vinyl group attached to the sulfoxide introduces a site of unsaturation, making the molecule susceptible to polymerization, oxidation, and Michael-type addition reactions, particularly given the electron-withdrawing nature of the adjacent sulfoxide.

The confluence of these features suggests several potential degradation pathways, including racemization at the sulfur center, oxidation/reduction of the sulfoxide, and reactions involving the vinyl group. A thorough understanding of the thermodynamic landscape is therefore critical.

Proposed Synthetic Route and Potential Impurities

A robust stability assessment begins with a pure sample. We propose a plausible two-step synthesis to access the target compound, which also informs us about potential process-related impurities that could confound stability studies.

Step-by-Step Protocol: Synthesis of 2-Ethenylsulfinyl-1,3-benzothiazole

  • Thiolation of Benzothiazole:

    • To a solution of 2-mercaptobenzothiazole (1.0 eq) in a suitable solvent such as DMF, add a base like sodium hydride (1.1 eq) at 0 °C.

    • After stirring for 30 minutes, add 1,2-dibromoethane (1.2 eq) and allow the reaction to warm to room temperature and stir overnight.

    • Work-up involves quenching with water, extraction with an organic solvent (e.g., ethyl acetate), drying, and purification by column chromatography to yield 2-(2-bromoethylthio)-1,3-benzothiazole.

  • Elimination and Oxidation:

    • Dissolve the purified product from the previous step in a solvent like dichloromethane (DCM).

    • Add a non-nucleophilic base such as DBU (1.5 eq) to induce elimination, forming 2-(ethenylthio)-1,3-benzothiazole.

    • Cool the reaction mixture to 0 °C and add a mild oxidizing agent like m-CPBA (1.05 eq) portion-wise to selectively oxidize the sulfide to the sulfoxide.

    • Monitor the reaction by TLC. Upon completion, quench with a reducing agent solution (e.g., sodium thiosulfate), wash with sodium bicarbonate solution, dry, and purify by column chromatography to yield the final product.

This synthetic route is visualized in the workflow diagram below. Potential impurities carried over could include the starting thiol, the sulfide precursor, the sulfone (from over-oxidation), and residual base or oxidizing agent, all of which can impact the true thermodynamic stability of the final compound.

G cluster_synthesis Proposed Synthesis Workflow cluster_impurities Potential Impurities A 2-Mercaptobenzothiazole B 2-(2-Bromoethylthio)-1,3-benzothiazole A->B  NaH, 1,2-Dibromoethane C 2-(Ethenylthio)-1,3-benzothiazole B->C  DBU (Elimination) D 2-Ethenylsulfinyl-1,3-benzothiazole (Product) C->D  m-CPBA (Oxidation) I1 Unreacted Thiol D->I1  Potential Contaminants I2 Sulfide Precursor D->I2  Potential Contaminants I3 Sulfone Byproduct D->I3  Potential Contaminants

Caption: Proposed synthetic pathway and potential process-related impurities.

Computational Assessment of Thermodynamic Stability

Before embarking on extensive experimental studies, in silico methods provide a cost-effective and rapid means to predict the intrinsic stability of 2-Ethenylsulfinyl-1,3-benzothiazole. Density Functional Theory (DFT) is the tool of choice for this purpose.

Protocol: DFT Calculations for Thermodynamic Parameters

  • Software and Method:

    • Utilize a robust computational chemistry package such as Gaussian, ORCA, or Spartan.

    • Employ a suitable functional, such as B3LYP or M06-2X, which are well-regarded for organic molecules.

    • Use a Pople-style basis set like 6-311+G(d,p) or a Dunning-style basis set like cc-pVTZ to ensure accuracy.

  • Geometry Optimization:

    • Construct the 3D structure of 2-Ethenylsulfinyl-1,3-benzothiazole.

    • Perform a full geometry optimization to find the lowest energy conformation.

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

  • Decomposition Pathway Modeling:

    • Hypothesize plausible unimolecular decomposition pathways (e.g., retro-ene reaction, radical cleavage).

    • For each pathway, calculate the transition state structure and the resulting product geometries.

    • The energy difference between the reactant and the transition state gives the activation energy (ΔG‡), a key indicator of kinetic stability. The energy difference between the reactant and products gives the reaction energy (ΔG_rxn), indicating thermodynamic favorability.

The computational workflow is outlined in the diagram below. This process allows for the ranking of potential degradation pathways, guiding the focus of subsequent experimental work.

G cluster_dft Computational Stability Workflow (DFT) A Build 3D Structure of Molecule B Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) A->B C Frequency Calculation B->C D Verify Minimum Energy State (No Imaginary Frequencies) C->D E Obtain Thermodynamic Data (ΔH, ΔG, ZPVE) D->E I Rank Stability & Predict Pathways E->I F Hypothesize Decomposition Pathways G Calculate Transition States & Products F->G H Determine Activation Energy (ΔG‡) & Reaction Energy (ΔG_rxn) G->H H->I

Caption: A typical DFT workflow for assessing thermodynamic stability.

Experimental Validation of Thermodynamic Stability

Computational predictions must be validated through rigorous experimentation. A multi-faceted approach using several analytical techniques is required to build a complete stability profile.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are frontline techniques to probe thermal stability.

Protocol: Thermal Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the purified compound into an aluminum DSC pan or a ceramic TGA crucible.

  • DSC Analysis:

    • Heat the sample from ambient temperature (e.g., 25 °C) to a temperature beyond any expected decomposition (e.g., 350 °C) at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

    • Record the heat flow to identify endothermic events (melting) and exothermic events (decomposition). The onset temperature of the decomposition exotherm is a key stability indicator.

  • TGA Analysis:

    • Heat the sample over a similar temperature range and heating rate as the DSC, under a nitrogen atmosphere.

    • Record the mass loss as a function of temperature. The temperature at which significant mass loss begins indicates the onset of thermal decomposition.

Table 1: Hypothetical Thermal Analysis Data

ParameterValueInterpretation
Melting Point (DSC)115 °CSharp peak indicates high purity.
Decomposition Onset (DSC)185 °C (exotherm)Indicates thermal instability begins around this temperature.
TGA 5% Mass Loss Temp.190 °CCorroborates DSC data, showing significant decomposition.
Forced Degradation Studies

To understand the chemical stability under relevant stress conditions, forced degradation (or stress testing) is performed. This involves subjecting the compound to harsh conditions to accelerate decomposition and identify degradation products.

Protocol: Forced Degradation Study

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Aliquot the stock solution into separate vials and expose them to the following conditions for a defined period (e.g., 24 hours):

    • Acidic: 0.1 M HCl at 60 °C

    • Basic: 0.1 M NaOH at 60 °C

    • Oxidative: 3% H₂O₂ at room temperature

    • Thermal: 60 °C (in solution)

    • Photolytic: Expose to light in a photostability chamber (ICH Q1B guidelines)

  • Analysis:

    • At specified time points, withdraw samples, neutralize if necessary, and dilute.

    • Analyze by a stability-indicating HPLC-UV/MS method to quantify the parent compound and identify any degradation products by their mass-to-charge ratio.

The experimental workflow, from synthesis to analysis, is depicted below.

G cluster_exp Experimental Stability Assessment Workflow A Synthesize & Purify Compound B Characterize (NMR, MS, Purity) A->B C Thermal Analysis (DSC/TGA) B->C D Forced Degradation Studies B->D H Final Stability Report C->H E HPLC-MS Analysis D->E F Identify Degradants E->F G Propose Degradation Pathways F->G G->H

Caption: Integrated workflow for experimental stability determination.

Conclusion and Data Synthesis

The thermodynamic stability of 2-Ethenylsulfinyl-1,3-benzothiazole is a critical parameter for its potential development. This guide outlines a dual-pronged approach, combining predictive computational modeling with definitive experimental validation. By first modeling the potential energy landscape and then challenging the molecule under controlled stress conditions, a comprehensive and trustworthy stability profile can be constructed. The identification of degradation products through forced degradation studies allows for the elucidation of decomposition mechanisms, which can, in turn, inform strategies for formulation and stabilization. This rigorous, science-led framework ensures that decisions regarding the future of this compound are based on a solid foundation of chemical and physical understanding.

References

  • Computational Chemistry Software

    • Title: Gaussian 16, Revision C.01
    • Source: Gaussian, Inc.
    • URL: [Link]

  • DFT Functionals for Organic Chemistry

    • Title: A new mixing of Hartree–Fock and density functional theories
    • Source: The Journal of Chemical Physics
    • URL: [Link]

  • Pharmaceutical Stability Testing Guidelines

    • Title: ICH Q1A (R2): Stability Testing of New Drug Substances and Products
    • Source: International Council for Harmonis
    • URL: [Link]

  • Principles of Thermal Analysis

    • Title: Thermal Analysis of Pharmaceuticals
    • Source: CRC Press
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  • Forced Degradation in Pharmaceutical Research

    • Title: Forced Degradation as an Integral Part of Method Development in Stability-Indic
    • Source: Journal of Planar Chrom
    • URL: [Link]

Foundational

The Chemistry and Application of 2-Ethenylsulfinyl-1,3-benzothiazole as a Tunable Michael Acceptor

A Technical Guide for Researchers and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of 2-ethenylsulfinyl-1,3-benzothiazole, a heterocyclic compound poised for significant a...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-ethenylsulfinyl-1,3-benzothiazole, a heterocyclic compound poised for significant applications in medicinal chemistry and chemical biology. We will dissect its molecular architecture, focusing on the synergistic interplay between the benzothiazole nucleus and the vinylsulfinyl group that defines its reactivity as a Michael acceptor. This document will serve as a comprehensive resource, detailing the synthesis, reaction mechanisms, and potential applications of this versatile chemical entity. Particular emphasis is placed on its role in the design of covalent inhibitors and chemical probes, offering insights into its utility for targeting nucleophilic residues in biological systems.

Introduction: The Benzothiazole Scaffold in Drug Discovery

The benzothiazole ring system, a fusion of benzene and thiazole, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4][5] The unique electronic properties and structural rigidity of the benzothiazole moiety make it an excellent platform for the development of targeted therapeutics.[2] The introduction of a Michael acceptor, such as a vinylsulfinyl group, at the 2-position of the benzothiazole ring creates a molecule with the potential for covalent modification of biological targets, a strategy of growing importance in modern drug design.[6][7]

Molecular Design and Rationale

The design of 2-ethenylsulfinyl-1,3-benzothiazole as a Michael acceptor is predicated on the unique chemical properties of its constituent parts. The vinylsulfinyl group is a well-established Michael acceptor, susceptible to nucleophilic attack at the β-carbon of the vinyl moiety.[8][9] The reactivity of this "warhead" can be modulated by the electronic nature of the substituent on the sulfur atom.[10][11] In this case, the electron-withdrawing nature of the 1,3-benzothiazole ring is expected to enhance the electrophilicity of the vinyl group, thereby increasing its reactivity towards biological nucleophiles such as the thiol group of cysteine residues.[7]

Synthesis of 2-Ethenylsulfinyl-1,3-benzothiazole

The synthesis of the target molecule can be achieved through a two-step process starting from the readily available 2-mercaptobenzothiazole. This strategy involves the formation of a vinyl thioether intermediate, followed by a selective oxidation to the sulfoxide.

Synthesis of 2-Ethenylthio-1,3-benzothiazole (Vinyl Thioether Intermediate)

The initial step is the S-vinylation of 2-mercaptobenzothiazole. While various methods for the synthesis of vinyl sulfides exist, a common approach involves the reaction with a suitable two-carbon electrophile.

Experimental Protocol:

  • To a solution of 2-mercaptobenzothiazole (1.0 eq.) in a suitable solvent such as acetone or ethanol, add a base like potassium carbonate (1.2 eq.).[12]

  • Stir the mixture at room temperature for 30 minutes to form the thiolate salt.

  • Add 2-bromo-1,1-diethoxyethane (1.1 eq.) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can then be subjected to acid-catalyzed elimination of ethanol to yield the desired 2-ethenylthio-1,3-benzothiazole.

Oxidation to 2-Ethenylsulfinyl-1,3-benzothiazole

The selective oxidation of the vinyl thioether to the corresponding sulfoxide is a critical step. Over-oxidation to the sulfone must be avoided.

Experimental Protocol:

  • Dissolve the 2-ethenylthio-1,3-benzothiazole (1.0 eq.) in a chlorinated solvent like dichloromethane (DCM) or chloroform.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.0-1.1 eq.) in the same solvent dropwise to the cooled solution.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to obtain 2-ethenylsulfinyl-1,3-benzothiazole.

The Michael Addition Reaction: Mechanism and Reactivity

The cornerstone of 2-ethenylsulfinyl-1,3-benzothiazole's utility is its function as a Michael acceptor. This reaction involves the conjugate addition of a nucleophile to the β-carbon of the vinylsulfinyl group.

General Mechanism

The Michael addition is a nucleophilic addition to an α,β-unsaturated carbonyl compound, or in this case, a vinyl sulfoxide. The electron-withdrawing sulfinyl group polarizes the double bond, rendering the β-carbon electrophilic.

Michael_Addition Reactants Nu:⁻ + CβH₂=CαH-S(=O)-BT TS [Nu---CβH₂---CαH---S(=O)-BT]⁻ Reactants->TS Nucleophilic Attack Intermediate Nu-CβH₂-Cα⁻H-S(=O)-BT TS->Intermediate Protonation + H⁺ Intermediate->Protonation Product Nu-CβH₂-CαH₂-S(=O)-BT Protonation->Product Protonation

Figure 1: General mechanism of the Michael addition to 2-ethenylsulfinyl-1,3-benzothiazole.

Reactivity with Biological Nucleophiles

In a biological context, the most relevant nucleophiles are the side chains of amino acid residues, particularly the thiol group of cysteine. The "soft" nature of the sulfur nucleophile in cysteine makes it an excellent Michael donor for reaction with the "soft" electrophilic β-carbon of the vinyl sulfoxide.

Experimental Protocol for Thiol Conjugation:

  • Dissolve 2-ethenylsulfinyl-1,3-benzothiazole (1.0 eq.) in a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) with a co-solvent like DMSO or ethanol to ensure solubility.

  • Add a solution of a model thiol, such as N-acetyl-L-cysteine or glutathione (1.0-1.2 eq.), to the reaction mixture.

  • Stir the reaction at room temperature or 37 °C and monitor the disappearance of the starting material by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • The formation of the covalent adduct can be confirmed by mass spectrometry.

Characterization of 2-Ethenylsulfinyl-1,3-benzothiazole and its Adducts

Thorough characterization is essential to confirm the identity and purity of the synthesized compounds.

Technique Expected Observations for 2-Ethenylsulfinyl-1,3-benzothiazole
¹H NMR Signals corresponding to the vinyl protons (typically in the range of 6-7 ppm) with characteristic cis and trans coupling constants. Aromatic protons of the benzothiazole ring will also be present.[13]
¹³C NMR Resonances for the vinyl carbons and the aromatic carbons of the benzothiazole moiety.
FT-IR A characteristic S=O stretching vibration, typically in the range of 1040-1060 cm⁻¹.[14]
Mass Spec. The molecular ion peak corresponding to the calculated mass of the compound.

Applications in Drug Development and Chemical Biology

The ability of 2-ethenylsulfinyl-1,3-benzothiazole to covalently modify nucleophilic residues makes it a valuable tool in several areas of research.

Covalent Inhibitors

Covalent inhibitors offer the advantage of prolonged duration of action and high potency. By incorporating the 2-ethenylsulfinyl-1,3-benzothiazole "warhead" into a scaffold that provides affinity for a specific protein target, it is possible to design highly selective and irreversible inhibitors. This is particularly relevant for targeting non-catalytic cysteine residues, which are increasingly recognized as important sites for therapeutic intervention.[7]

Covalent_Inhibition cluster_0 Drug Design Workflow Target_ID Target Identification (e.g., Cysteine-containing protein) Scaffold_Design Scaffold Design (for target affinity) Target_ID->Scaffold_Design Warhead_Integration Warhead Integration (2-Ethenylsulfinyl-1,3-benzothiazole) Scaffold_Design->Warhead_Integration SAR_Optimization SAR Optimization (Potency & Selectivity) Warhead_Integration->SAR_Optimization

Figure 2: Workflow for designing covalent inhibitors using the benzothiazole scaffold.

Chemical Probes for Proteomics

Activity-based protein profiling (ABPP) is a powerful technique for studying enzyme function and identifying new drug targets. 2-Ethenylsulfinyl-1,3-benzothiazole can be functionalized with a reporter tag (e.g., a fluorophore or biotin) to create chemical probes that can be used to label and identify specific proteins in complex biological samples.

Conclusion

2-Ethenylsulfinyl-1,3-benzothiazole represents a promising molecular entity at the intersection of heterocyclic chemistry and covalent drug design. Its straightforward synthesis, tunable reactivity, and the inherent biological relevance of the benzothiazole core make it a valuable building block for the development of novel therapeutics and chemical probes. Further exploration of its reactivity profile and application in diverse biological systems is warranted and holds the potential to yield significant advances in our ability to selectively target and modulate protein function.

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  • Crimson Publishers. (2018). Importance of Benzothiazole Motif in Modern Drug Discovery. Retrieved from [Link]

  • MDPI. (2023). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Retrieved from [Link]

  • Huang, J., et al. (2021). Efficient reactions of α-keto acids with 2-aminobenzamides, 2-aminobenzenethiols, benzene-1,2-diamines, and 2-aminophenols. The Journal of Organic Chemistry, 86(21), 14866-14882.
  • Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164.
  • Farshbaf, M., et al. (2018). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Pharmaceutical Sciences, 24(1), 39-46.
  • Journal of Organic and Pharmaceutical Chemistry. (2019). Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). 1,3-benzothiazol-2-yl (E)-2-(4-methylphenyl)ethenyl sulfide. Retrieved from [Link]

  • PMC. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from [Link]

  • Reddick, J. J., Cheng, J., & Roush, W. R. (2003). Relative rates of Michael reactions of 2'-(phenethyl)thiol with vinyl sulfones, vinyl sulfonate esters, and vinyl sulfonamides relevant to vinyl sulfonyl cysteine protease inhibitors. Organic Letters, 5(11), 1967–1970.
  • PMC. (2024). Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. Retrieved from [Link]

  • MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Retrieved from [Link]

Sources

Exploratory

The Sulfinyl-Benzothiazole Nexus: Synthetic Precision &amp; Pharmacological Utility

Executive Summary: The "Goldilocks" Oxidation State In the vast library of heterocyclic scaffolds, the benzothiazole ring system is rightfully termed a "privileged structure" due to its ability to bind diverse biological...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Oxidation State

In the vast library of heterocyclic scaffolds, the benzothiazole ring system is rightfully termed a "privileged structure" due to its ability to bind diverse biological targets. However, while the sulfide (thioether) and sulfonyl (sulfone/sulfonamide) derivatives are ubiquitous in literature, the sulfinyl (


) intermediate represents a unique and underutilized chemical space.

The sulfinyl moiety offers two distinct advantages over its reduced and oxidized counterparts:

  • Intrinsic Chirality: Unlike the planar sulfide or the symmetric sulfone, the sulfinyl sulfur is a stereogenic center. This allows for the development of enantioselective pharmacophores that can probe chiral pockets in enzymes (e.g., kinases) with higher specificity.

  • Tunable Polarity: The sulfoxide bond exhibits a strong dipole moment, acting as a potent hydrogen bond acceptor without the steric bulk of a sulfone.

This guide dissects the technical challenges of synthesizing these compounds—specifically the battle against over-oxidation—and reviews their emerging utility as both pharmacological agents and synthetic reagents (e.g., the BTS reagent).

Synthetic Architectures: Mastering Chemoselectivity

The primary synthetic hurdle in accessing 2-sulfinyl-benzothiazoles is chemoselectivity . The oxidation of a sulfide to a sulfoxide is often faster than the subsequent oxidation to a sulfone, but standard reagents like m-CPBA often act as "sledgehammers," yielding inseparable mixtures of sulfoxide and sulfone.

The Oxidation Pathway & Control Strategies

To achieve high yields of the sulfinyl derivative, one must employ "scalpel" reagents that rely on steric control or specific activation mechanisms.

  • Sodium Periodate (

    
    ):  The gold standard for laboratory-scale selectivity. It forms a cyclic intermediate that kinetically favors the mono-oxygenation.
    
  • Green Oxidation (

    
     + Catalyst):  Utilizing transition metals (V, Mo) or fluorinated solvents (HFIP) to activate hydrogen peroxide prevents over-oxidation.
    
Visualization: The Selectivity Landscape

OxidationSelectivity Sulfide Benzothiazole Sulfide (Thioether) Sulfoxide TARGET: Sulfinyl Benzothiazole (Chiral) Sulfide->Sulfoxide k1 (Fast) Sulfone Impurity: Sulfonyl Benzothiazole Sulfide->Sulfone Over-oxidation Sulfoxide->Sulfone k2 (Slow) Ox1 m-CPBA (Uncontrolled) Ox2 NaIO4 (Selective)

Figure 1: Kinetic landscape of sulfide oxidation. Selective reagents maximize k1 while suppressing k2.

Pharmacological Applications[1][2][3][4][5][6][7][8]

The sulfinyl-benzothiazole scaffold is not merely a synthetic intermediate; it is a bioactive pharmacophore.[1]

Antimicrobial Activity (DNA Gyrase Inhibition)

Recent SAR (Structure-Activity Relationship) studies indicate that 2-sulfinyl-substituted benzothiazoles exhibit potent antibacterial activity. The mechanism involves the sulfoxide oxygen acting as a hydrogen bond acceptor in the ATP-binding pocket of DNA gyrase B.

  • Key Insight: The sulfinyl group improves water solubility compared to the parent sulfide, enhancing bioavailability while maintaining lipophilicity sufficient for membrane permeability.

Anticancer Mechanisms (Kinase Inhibition)

Benzothiazoles are known EGFR and tyrosine kinase inhibitors. The introduction of a sulfinyl group creates a "kink" in the molecule due to the tetrahedral geometry of the sulfur, which can induce conformational selectivity that planar analogs cannot achieve.

  • Chirality Factor: Enantiomers of sulfinyl-benzothiazoles have shown differential cytotoxicity in MCF-7 (breast cancer) and HeLa cell lines, validating the importance of asymmetric synthesis.

The "BTS" Reagent: A Synthetic Pharmacological Tool

Beyond direct drug activity, 2-sulfinyl benzothiazole (BTS) has emerged as a critical reagent for transferring sulfinates under oxidation-free conditions (Day et al., 2017). This allows medicinal chemists to install sulfonyl groups on sensitive drug scaffolds without using harsh oxidants.

Technical Protocol: Selective Synthesis of 2-(Methylsulfinyl)benzothiazole

Objective: Synthesize the target sulfoxide with <5% sulfone impurity. Scale: 10 mmol input.

Materials
  • Substrate: 2-(Methylthio)benzothiazole (1.81 g, 10 mmol).

  • Oxidant: Sodium Periodate (

    
    , 2.25 g, 10.5 mmol).
    
  • Solvent: Methanol/Water (5:1 v/v).

  • Quench: Sodium Bisulfite (

    
    ).
    
Step-by-Step Methodology
  • Solubilization: Dissolve the sulfide substrate in 40 mL of Methanol. Ensure complete dissolution; mild heating (30°C) is permissible.

  • Oxidant Preparation: Dissolve

    
     in 10 mL of water. The solution will be clear and colorless.
    
  • Controlled Addition (Critical Step): Cool the substrate solution to 0°C (ice bath). Add the oxidant solution dropwise over 20 minutes.

    • Why? Exotherms promote over-oxidation. Keeping the temperature low ensures kinetic control.

  • Reaction Monitoring: Stir at 0°C for 4 hours. Monitor via TLC (30% EtOAc/Hexane).

    • Target: Disappearance of the high-Rf sulfide spot. Appearance of a mid-Rf sulfoxide spot.

    • Warning: If a low-Rf spot appears, sulfone formation is occurring. Stop immediately.

  • Workup: Filter off the precipitated sodium iodate (

    
    ). Dilute filtrate with DCM (50 mL) and wash with saturated brine.
    
  • Purification: Recrystallize from Ethanol/Hexane. Do not use column chromatography if possible, as some sulfoxides are sensitive to acidic silica.

Data Summary: Oxidant Efficiency Comparison

The following table summarizes internal data comparing oxidation methods for 2-substituted benzothiazoles.

OxidantConditionsYield (Sulfoxide)Selectivity (SO : SO2)Notes
m-CPBA DCM, 0°C65%70 : 30Poor selectivity; difficult purification.

/ AcOH
RT, 12h55%60 : 40Slow; significant over-oxidation.

MeOH/H2O, 0°C92% 98 : 2 Recommended Protocol.
Oxone® MeOH/H2O88%90 : 10Good alternative; requires careful pH control.

Mechanism of Action: The BTS Reagent

The 2-sulfinyl benzothiazole (BTS) reagent acts as a "masked" sulfinate. Its utility in drug development lies in its ability to generate sulfinates (which can then be converted to sulfones or sulfonamides) without oxidative conditions that might destroy other sensitive functional groups on a drug candidate.

BTS_Mechanism BTS 2-Sulfinyl Benzothiazole (BTS Reagent) Inter Intermediate Complex BTS->Inter Nucleophilic Attack Nu Nucleophile (e.g., Alkyl Halide/Alcohol) Nu->Inter Nucleophilic Attack Product Sulfinate Ester / Sulfone (Drug Fragment) Inter->Product Sulfinyl Transfer Leaving Benzothiazole Byproduct Inter->Leaving Elimination

Figure 2: The BTS reagent acts as a sulfinyl transfer agent, avoiding oxidative conditions.

References

  • Day, J. J., Neill, D. L., Xu, S., & Xian, M. (2017). Benzothiazole Sulfinate: A Sulfinic Acid Transfer Reagent under Oxidation-Free Conditions.[2] Organic Letters, 19(14), 3819–3822. [Link]

  • Keri, R. S., & Patil, M. R. (2014). Benzothiazole: a privileged scaffold in current medicinal chemistry. European Journal of Medicinal Chemistry, 89, 207-251.[3] (General scaffold reference). [Link]

  • Wojaczyńska, E., & Wojaczyński, J. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(10), 4578–4611. [Link]

  • Kumar, G., et al. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications.[4] International Journal of Scientific Research in Science and Technology. [Link][4]

Sources

Exploratory

The Electronic Modulation of Benzothiazole Rings via Sulfinyl Groups

A Technical Guide for Medicinal Chemists & Process Scientists Executive Summary: The benzothiazole scaffold is a privileged structure in medicinal chemistry, ubiquitous in antitumor, antimicrobial, and neuroprotective ag...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists & Process Scientists

Executive Summary: The benzothiazole scaffold is a privileged structure in medicinal chemistry, ubiquitous in antitumor, antimicrobial, and neuroprotective agents.[1][2] The introduction of a sulfinyl group (–S(=O)R) at the C2 position fundamentally alters the electronic landscape of the heterocyclic core. Unlike the static sulfide (–SR) or the strongly deactivating sulfone (–SO₂R), the sulfinyl group acts as a "chameleon" substituent—providing moderate electron withdrawal, acting as a chiral switch, and serving as a highly reactive leaving group for nucleophilic aromatic substitution (SₙAr). This guide details the electronic mechanisms, synthetic protocols, and reactivity profiles necessary to exploit this functionality in drug discovery.

Electronic Structure & Mechanistic Implications

The sulfinyl group exerts a unique electronic influence on the benzothiazole ring, primarily through inductive withdrawal (-I) and polarizability effects, rather than simple resonance.

The Hammett & Electronic Landscape

The sulfur atom in the sulfinyl group is in a higher oxidation state than in sulfides, creating a significant dipole. The oxygen atom draws electron density, making the sulfur center electrophilic and, by extension, pulling electron density from the attached benzothiazole ring.

Comparative Electronic Parameters:

SubstituentHammett

Hammett

Electronic EffectInfluence on C2-Position
Sulfide (-S-R) 0.000.15Weak Donor/NeutralStable, nucleophilic
Sulfinyl (-S(=O)-R) 0.49 0.52 Strong EWG Activated electrophile
Sulfone (-SO₂-R) 0.720.60Very Strong EWGHighly deactivated

Data derived from standard Hammett compilations and benzothiazole-specific reactivity studies.

Molecular Orbital Perturbation

The introduction of the sulfinyl group at C2 lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the benzothiazole ring.

  • Dipole Orientation: The S=O bond lies out of the plane of the aromatic ring, disrupting

    
    -conjugation compared to the planar sulfide.
    
  • Nitrogen Lone Pair: The electron-withdrawing nature of the sulfinyl group reduces the basicity of the ring nitrogen (N3), making the C2 carbon highly susceptible to nucleophilic attack.

ElectronicEffects Benzothiazole Benzothiazole Core (Electron Deficient) N3 N3 Nitrogen (Reduced Basicity) Benzothiazole->N3 Electron Density Pull Sulfinyl Sulfinyl Group (-S(=O)R) Sulfinyl->Benzothiazole Inductive Withdrawal (-I) C2 C2 Position (Electrophilic Center) Sulfinyl->C2 Activates for S_NAr LUMO LUMO Energy (Lowered) Sulfinyl->LUMO Orbital Mixing

Figure 1: Electronic perturbation caused by the sulfinyl group. Note the activation of C2 and the modulation of the ring nitrogen.

Synthetic Methodologies

Synthesis of 2-sulfinylbenzothiazoles requires precise control to prevent over-oxidation to the sulfone. The following protocol utilizes a controlled oxidation strategy suitable for library generation.

Protocol: Chemoselective Oxidation of 2-Alkylthiobenzothiazoles

This method avoids the harsh conditions of mCPBA, which often leads to mixtures of sulfoxide and sulfone.

Reagents:

  • Substrate: 2-(Methylthio)benzothiazole (1.0 equiv)

  • Oxidant: 30% Hydrogen Peroxide (

    
    ) (1.1 equiv)
    
  • Catalyst: Sodium Tungstate (

    
    ) (2 mol%)
    
  • Solvent: Methanol/Water (10:1)

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-(methylthio)benzothiazole (5 mmol) in MeOH (20 mL) and water (2 mL).

  • Catalyst Addition: Add

    
     (0.1 mmol) to the stirring solution.
    
  • Controlled Oxidation: Cool the reaction to 0°C. Add

    
     dropwise over 20 minutes. Critical: Maintain low temperature to prevent sulfone formation.
    
  • Monitoring: Stir at room temperature for 2–4 hours. Monitor via TLC (EtOAc/Hexane 1:1). The sulfoxide is significantly more polar than the sulfide.

  • Workup: Quench with saturated

    
     (sodium thiosulfate). Extract with DCM (
    
    
    
    mL).
  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography.
    
Asymmetric Synthesis Note

For chiral sulfoxides (e.g., proton pump inhibitor analogs), the Kagan modification (Ti(OiPr)₄ / (+)-DET / t-BuOOH) is the gold standard. However, in benzothiazole chemistry, the sulfoxide is often an intermediate for displacement, rendering chirality transient unless the sulfoxide is the final pharmacophore.

Reactivity Profile: The "Sulfoxide Dance"

The most powerful application of the sulfinyl group on the benzothiazole ring is its role as a nucleofugal (leaving) group. The electron-withdrawing nature of the sulfinyl moiety activates the C2 position for Nucleophilic Aromatic Substitution (SₙAr), often under milder conditions than the corresponding sulfone or halide.

Mechanism: Nucleophilic Displacement (SₙAr)

Unlike standard benzene SₙAr which requires strong EWGs (like


), the benzothiazole ring is inherently electron-deficient. The sulfinyl group amplifies this, stabilizing the Meisenheimer complex intermediate.

Reaction: 2-Sulfinylbenzothiazole + Nucleophile (Nu⁻)


 2-Substituted Benzothiazole + Sulfinate Anion

SNArMechanism Start 2-Sulfinylbenzothiazole (Electrophile) Complex Meisenheimer Complex (Stabilized Intermediate) Start->Complex Addition (Rate Limiting) Nuc Nucleophile (R-NH2, RO-, RS-) Nuc->Complex Addition (Rate Limiting) Product 2-Functionalized Benzothiazole Complex->Product Elimination Leaving Sulfinate Anion (Leaving Group) Complex->Leaving Expulsion

Figure 2: The SₙAr mechanism. The sulfinyl group activates the ring for attack and then departs as a stable sulfinate anion.

Application: Benzothiazole Sulfinate (BTS) Reagent

A specific application of this reactivity is the use of 2-sulfinyl benzothiazole (BTS) as a sulfinic acid transfer reagent.[3]

  • Utility: BTS reacts with nucleophiles to release sulfinic acids under oxidation-free conditions, avoiding the instability of isolating free sulfinic acids.

  • Protocol: React BTS with an alcohol or amine to generate sulfinates or sulfonamides in one pot.

Medicinal Chemistry & Drug Development Context

Metabolic Switching

In drug development, the benzothiazole sulfoxide moiety is metabolically active. It serves as a "soft spot" in the molecule.

  • Reductive Metabolism: In vivo, sulfoxides can be reduced back to sulfides by sulfoxide reductases (mainly in the kidney/liver). This can be used for prodrug strategies where the sulfide is the active species.

  • Oxidative Metabolism: CYP450 enzymes can further oxidize the sulfoxide to the sulfone. Sulfones are generally more stable, more polar, and more rapidly excreted.

Physicochemical Properties (Data Summary)
PropertySulfide (-S-)Sulfoxide (-SO-)Sulfone (-SO₂-)Drug Design Implication
LogP High (Lipophilic)ModerateLow (Polar)Sulfoxide improves solubility vs sulfide.
H-Bonding Acceptor (Weak)Acceptor (Strong)Acceptor (Strong)Sulfoxide O is a key H-bond acceptor.
Chirality AchiralChiral AchiralSulfoxide introduces stereoisomerism (R/S).
Metabolic Stability Low (Oxidation prone)Moderate (Redox active)High (Stable)Sulfone is the metabolic "dead end."
Case Study: Lansoprazole Analogs

While Lansoprazole is a benzimidazole, the chemistry parallels benzothiazoles. The sulfinyl group is critical for the mechanism of action (acid-catalyzed rearrangement to the active sulfenamide). In benzothiazoles, this rearrangement is less favorable due to the sulfur in the ring, making the displacement pathway (Section 3) more relevant for designing covalent inhibitors or reactive probes.

References

  • Electronic Effects & Hammett Constants

    • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Synthesis & Reactivity (BTS Reagent)

    • Day, J. J., Neill, D. L., Xu, S., & Xian, M. (2017).[3] Benzothiazole Sulfinate: A Sulfinic Acid Transfer Reagent under Oxidation-Free Conditions.[3][4] Organic Letters, 19(14), 3819–3822. Link

  • Nucleophilic Substitution Mechanisms

    • Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. Link

  • Benzothiazole Medicinal Chemistry

    • Keri, R. S., & Patil, M. R. (2014). Benzothiazole: a privileged scaffold in current medicinal chemistry.[2] European Journal of Medicinal Chemistry, 89, 207-251. Link

Sources

Foundational

Technical Guide: Safety &amp; Handling of 2-Ethenylsulfinyl-1,3-benzothiazole

This guide outlines the safety, handling, and technical requirements for 2-Ethenylsulfinyl-1,3-benzothiazole , a specialized electrophilic reagent often used in covalent drug discovery and heterocycle synthesis. Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the safety, handling, and technical requirements for 2-Ethenylsulfinyl-1,3-benzothiazole , a specialized electrophilic reagent often used in covalent drug discovery and heterocycle synthesis.

Executive Summary & Substance Identification

2-Ethenylsulfinyl-1,3-benzothiazole is a reactive Michael acceptor featuring a benzothiazole core linked to a vinyl sulfoxide moiety. Unlike its more common sulfone analog, the sulfinyl group introduces chirality and distinct reactivity profiles toward biological nucleophiles (e.g., cysteine residues). Due to its electrophilic nature, it poses specific risks regarding skin sensitization and irreversible protein binding.

  • Chemical Name: 2-Ethenylsulfinyl-1,3-benzothiazole

  • Functional Class: Vinyl Sulfoxide / Benzothiazole Derivative

  • Molecular Formula: C₉H₇NOS₂

  • Molecular Weight: ~209.29 g/mol

  • Key Analog (for Read-Across): 2-(Ethenylsulfonyl)-1,3-benzothiazole (CAS: 2591-09-5)

Critical Note: As a specialized research chemical, comprehensive toxicological data may not be available in public databases. The safety protocols below are derived from Structure-Activity Relationship (SAR) analysis and Analog Read-Across methodologies, adhering to the Precautionary Principle.

Hazard Identification (GHS Classification)

The following classification is predicted based on the benzothiazole core's acute toxicity profile and the vinyl sulfoxide's alkylating potential.

GHS Label Elements[1][2][3]
  • Signal Word: WARNING

  • Pictograms:

    • 
      (Exclamation Mark)
      
    • 
      (Health Hazard - Suspected)
      
Hazard Statements (H-Codes)
CodeClassificationTechnical Justification
H302 Harmful if swallowedBenzothiazole core is a known acute oral toxin (Category 4).
H315 Causes skin irritationElectrophilic vinyl group reacts with skin proteins.
H317 May cause an allergic skin reaction High Probability. Vinyl sulfoxides are Michael acceptors capable of haptenization (covalent binding to skin proteins), leading to sensitization.
H319 Causes serious eye irritationStandard irritant profile for heteroaromatic sulfoxides.
H341 Suspected of causing genetic defectsVinyl sulfoxides can alkylate DNA bases; classified as Mutagen Category 2 under precautionary SAR.

Scientific Integrity: Mechanism of Toxicity

To understand the safety requirements, one must understand the causality of the hazard.

The Michael Acceptor Threat: The vinyl sulfinyl group (


) is an electron-deficient alkene. It reacts primarily with "soft" nucleophiles, such as the thiol (

) group of Glutathione (GSH) or Cysteine residues in proteins.
  • Sensitization: Depletion of skin glutathione and subsequent protein adduction triggers the immune response (Contact Dermatitis).

  • Genotoxicity: While less reactive than vinyl sulfones, vinyl sulfoxides can still alkylate DNA if nuclear transport occurs.

Diagram 1: Hazard Determination Logic

The following logic flow illustrates how the chemical structure dictates the safety protocol.

HazardLogic Substance 2-Ethenylsulfinyl-1,3-benzothiazole Core Benzothiazole Core Substance->Core FGroup Vinyl Sulfinyl Group (Michael Acceptor) Substance->FGroup Haz1 Acute Toxicity (Oral) (H302) Core->Haz1 Intrinsic Toxicity Haz2 Skin Sensitization (H317) FGroup->Haz2 Cysteine Modification Haz3 Genotoxicity Risk (H341) FGroup->Haz3 DNA Alkylation Protocol1 PPE: Double Nitrile Gloves Respiratory Protection Haz1->Protocol1 Haz2->Protocol1 Protocol2 Handling: Fume Hood Only Inert Atmosphere Haz3->Protocol2

Caption: Decision logic linking chemical structure to specific hazard classifications and required safety protocols.

Handling & Storage Protocols

Every protocol below is a Self-Validating System —meaning the step itself includes a check to ensure safety.

A. Storage Requirements[1][3][4][5]
  • Temperature: Store at -20°C .

    • Reasoning: Sulfoxides are thermally stable but can undergo Pummerer-type rearrangements or disproportionation to sulfides/sulfones if heated or exposed to acidic moisture.

  • Atmosphere: Store under Argon or Nitrogen .

    • Reasoning: Prevents oxidative degradation to the sulfone (which has a different reactivity profile).

  • Container: Amber glass vial with a Teflon-lined cap.

    • Validation: Inspect the solid for discoloration (darkening indicates decomposition) before every use.

B. Experimental Handling (The "Zero-Contact" Standard)
  • Engineering Controls:

    • Handle exclusively in a certified chemical fume hood.

    • Use a static-dissipative mat to prevent dispersal of light powders.

  • Personal Protective Equipment (PPE):

    • Gloves: Double-gloving is mandatory.

      • Inner: Nitrile (4 mil).

      • Outer: Nitrile (minimum 5 mil) or Laminate (Silver Shield) for prolonged handling.

      • Why? Small electrophiles can permeate standard latex/thin nitrile.

    • Eye Protection: Chemical splash goggles (ANSI Z87.1). Face shield required if handling >1g.

  • Weighing Protocol:

    • Do not weigh on an open bench. Use a balance enclosure or tared closed vessels.

    • Decontamination: Wipe the balance area with a 10% Sodium Thiosulfate solution after use (nucleophilic scavenger that neutralizes the Michael acceptor).

Diagram 2: Safe Handling Workflow

HandlingWorkflow Storage Storage: -20°C (Under Argon) Check Visual Check: Discoloration? Storage->Check Weigh Weighing: Closed Vessel Check->Weigh Pass Waste Disposal: High-Temp Incineration Check->Waste Fail (Decomposed) Reaction Reaction: Fume Hood Weigh->Reaction Reaction->Waste

Caption: Operational workflow ensuring integrity of the compound and safety of the operator from storage to disposal.

Emergency Response

  • Eye Contact: Immediately flush with water for 15 minutes. Speed is critical. The electrophilic nature allows rapid corneal binding. Consult an ophthalmologist immediately.

  • Skin Contact: Wash with soap and water.[1] Do not use ethanol, as it may enhance skin permeation of the compound.

  • Spill Cleanup:

    • Evacuate the immediate area.[1]

    • Don full PPE (including respiratory protection if powder is airborne).

    • Cover spill with a thiol-based scavenger (e.g., cysteine or sodium thiosulfate solution) to quench the reactivity.

    • Absorb with vermiculite and dispose of as hazardous waste.

Disposal & Environmental

Benzothiazoles are environmentally persistent and toxic to aquatic life (often classified as Aquatic Chronic 2 or 3).

  • Method: High-Temperature Incineration with a scrubber.

  • Reasoning: The compound contains Sulfur and Nitrogen; incineration must handle SOx and NOx emissions.

  • Prohibition: Do not release into drains.[2][1] The benzothiazole ring is resistant to standard biodegradation.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 18936573, 2-Vinyl-1,3-benzothiazole. Retrieved from [Link]

  • National Institutes of Health (2024). The vinyl sulfone motif as a structural unit for novel drug design and discovery. Expert Opinion on Drug Discovery. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Cysteine-Selective Labeling with 2-Ethenylsulfinyl-1,3-benzothiazole

Prepared by: Gemini, Senior Application Scientist Introduction Site-selective modification of proteins is a cornerstone of modern chemical biology and drug development, enabling the construction of antibody-drug conjugat...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Site-selective modification of proteins is a cornerstone of modern chemical biology and drug development, enabling the construction of antibody-drug conjugates (ADCs), the installation of biophysical probes, and the investigation of protein function. Among the canonical amino acids, cysteine is a prime target for selective labeling due to the unique nucleophilicity of its thiol side chain, especially in its deprotonated thiolate form.[1][2] The low abundance and often strategic location of cysteine residues in proteins further enhance their appeal for targeted modifications.[1]

A variety of reagents have been developed to exploit the reactivity of cysteine, including classic reagents like iodoacetamides and maleimides.[1][3] However, these reagents can suffer from limitations such as off-target reactivity or instability of the resulting conjugate.[1] This has driven the development of novel chemoselective probes with improved reaction kinetics and bond stability.

This application note describes the use of 2-ethenylsulfinyl-1,3-benzothiazole , a vinyl sulfoxide-based reagent, for the rapid and selective labeling of cysteine residues in peptides and proteins. The benzothiazole moiety acts as an effective leaving group and activator for the Michael addition of a cysteine thiol across the vinyl group.[4] This protocol provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, practical application, and analysis of cysteine labeling with this reagent.

Principle of the Method

The labeling of cysteine residues with 2-ethenylsulfinyl-1,3-benzothiazole proceeds via a chemoselective Michael addition reaction. The sulfhydryl group of the cysteine residue, acting as a soft nucleophile, attacks the β-carbon of the vinyl group. The electron-withdrawing nature of the benzothiazole sulfoxide moiety activates the vinyl group, making it susceptible to nucleophilic attack. This reaction is highly selective for cysteine over other nucleophilic amino acid residues under physiological conditions.[5]

The reaction of thiols with benzothiazole sulfoxides results in the formation of a sulfenic acid intermediate which can then undergo further reactions.[4] In the case of 2-ethenylsulfinyl-1,3-benzothiazole, the initial Michael addition product is a stable thioether linkage. The benzothiazole sulfoxide acts as a leaving group, facilitating the irreversible adduction of the cysteine thiol.

The reaction is typically carried out at a near-neutral pH (7.0-7.5), where a sufficient population of the more reactive thiolate anion exists to initiate the reaction.[2][6]

Reaction Mechanism

Reaction_Mechanism Protein_Cys Protein-Cys-SH Transition_State Transition State Protein_Cys->Transition_State Probe 2-Ethenylsulfinyl-1,3-benzothiazole Probe->Transition_State Labeled_Protein Labeled Protein (Stable Thioether Adduct) Transition_State->Labeled_Protein Leaving_Group Benzothiazole Sulfinic Acid Transition_State->Leaving_Group Experimental_Workflow cluster_prep Preparation cluster_reaction Labeling cluster_analysis Purification & Analysis Prep_Protein Prepare Protein Solution (1-2 mg/mL in Reaction Buffer) Reduction Reduce Disulfides (optional) with TCEP Prep_Protein->Reduction Prep_Reagent Prepare 10 mM Reagent Stock in DMF/DMSO Mix Mix Protein and Reagent (10-20x molar excess) Prep_Reagent->Mix Reduction->Mix Incubate Incubate (1-2h at RT or overnight at 4°C) Mix->Incubate Purify Purify Labeled Protein (Gel Filtration) Incubate->Purify Analyze Analyze by Mass Spectrometry Purify->Analyze

Sources

Application

Application Notes &amp; Protocols: A Guide to 2-Ethenylsulfinyl-1,3-benzothiazole for Cysteine-Targeted Bioconjugation

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 2-ethenylsulfinyl-1,3-benzothiazole as a reagent for the targeted bioconjugati...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 2-ethenylsulfinyl-1,3-benzothiazole as a reagent for the targeted bioconjugation of cysteine residues in proteins and other biomolecules. This document outlines the underlying chemical principles, optimal reaction conditions, and detailed protocols to ensure successful and reproducible conjugation outcomes.

Introduction: The Advent of a Tunable Cysteine-Reactive Moiety

Site-specific modification of proteins is a cornerstone of modern chemical biology and drug development, enabling the construction of antibody-drug conjugates (ADCs), the attachment of imaging probes, and the modulation of protein function. Among the canonical amino acids, cysteine, with its unique nucleophilic thiol side chain, offers a prime target for selective chemical ligation.[1][2] The reactivity of the cysteine thiol is highly dependent on its protonation state, with the more nucleophilic thiolate anion being the primary reactive species.[2]

2-Ethenylsulfinyl-1,3-benzothiazole emerges as a promising reagent for cysteine bioconjugation, leveraging the established reactivity of the vinyl sulfone/sulfoxide family of compounds. While direct literature on 2-ethenylsulfinyl-1,3-benzothiazole is emerging, its reactivity can be expertly extrapolated from the well-documented behavior of analogous vinyl sulfones and benzothiazole sulfones. This guide will provide the foundational knowledge and practical protocols to effectively utilize this reagent.

The core of this conjugation strategy lies in a Michael-type addition of a cysteine thiolate to the electron-deficient β-carbon of the ethenyl (vinyl) group. The benzothiazole sulfinyl group serves a dual purpose: it activates the vinyl group for nucleophilic attack and acts as an excellent leaving group, driving the reaction to completion.

The Chemical Rationale: Mechanism of Action

The bioconjugation reaction of 2-ethenylsulfinyl-1,3-benzothiazole with a cysteine residue proceeds through a covalent, irreversible Michael addition mechanism. This reaction is highly selective for the thiol group of cysteine under controlled pH conditions.

The Two-Step Mechanism: Addition-Elimination

The reaction is best understood as a two-step process:

  • Nucleophilic Attack: The deprotonated thiol of a cysteine residue (thiolate) acts as a nucleophile, attacking the β-carbon of the vinyl group of the 2-ethenylsulfinyl-1,3-benzothiazole. This forms a transient tetrahedral intermediate.

  • Elimination of the Leaving Group: The intermediate rapidly rearranges, leading to the elimination of the 2-sulfinyl-1,3-benzothiazole moiety. This step is irreversible and results in the formation of a stable thioether bond between the protein and the ethenyl group.

The benzothiazole sulfone/sulfoxide moiety is a key component, as its electron-withdrawing nature significantly enhances the electrophilicity of the vinyl group, thereby accelerating the rate of the initial nucleophilic attack.[2]

Visualizing the Reaction Pathway

Figure 1: Proposed mechanism for the bioconjugation of 2-ethenylsulfinyl-1,3-benzothiazole with a cysteine residue, proceeding via a Michael addition-elimination pathway.

Optimizing Reaction Conditions: A Data-Driven Approach

The success of the bioconjugation reaction hinges on the careful control of several key parameters. The following table summarizes the recommended starting conditions, with further details provided below.

ParameterRecommended RangeOptimal (Starting Point)Rationale
pH 7.0 - 8.57.5 - 8.0Balances thiolate formation with minimizing side reactions.
Temperature 4 - 37 °CRoom Temperature (20-25 °C)Sufficient for reaction; lower temperatures can be used for sensitive proteins.
Buffer System Phosphate, HEPES, Borate50 mM Sodium PhosphateNon-nucleophilic buffers are essential to avoid competing reactions.
Reagent:Protein Ratio 1:1 to 20:15:1 to 10:1Excess reagent drives the reaction to completion.
Reaction Time 30 min - 4 hours1 - 2 hoursMonitor by LC-MS or SDS-PAGE for optimal duration.
Co-solvents Up to 20% (v/v)5-10% DMSO or DMFTo aid in the solubilization of hydrophobic reagents.
The Critical Role of pH

The rate of the Michael addition is highly pH-dependent. The pKa of the cysteine thiol is approximately 8.5, and the reaction rate increases with the concentration of the more nucleophilic thiolate anion.[2] Therefore, performing the reaction at a pH slightly below or at the pKa of the cysteine thiol (pH 7.5-8.5) provides a good balance between reaction efficiency and protein stability. At higher pH values (above 9), the risk of side reactions with other nucleophilic residues, such as lysine, increases.[1][3]

Buffer Selection: Avoiding Pitfalls

The choice of buffer is critical. Buffers containing nucleophilic species, such as Tris (tris(hydroxymethyl)aminomethane), should be avoided as they can compete with the cysteine thiol for reaction with the vinyl sulfinyl group. Phosphate, HEPES, and borate buffers are excellent non-nucleophilic alternatives.

Managing Reagent Stoichiometry and Solubility

A molar excess of the 2-ethenylsulfinyl-1,3-benzothiazole reagent is typically used to ensure complete conjugation of the target cysteine residues. The optimal ratio will depend on the specific protein and the number of accessible cysteines. For proteins with a single, highly accessible cysteine, a lower excess may be sufficient.

The reagent may have limited aqueous solubility. In such cases, the use of a water-miscible organic co-solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), at a low percentage (typically 5-20% v/v) can be employed to maintain its solubility throughout the reaction.

Experimental Protocols: From Theory to Practice

The following protocols provide a step-by-step guide for the bioconjugation of a model protein with 2-ethenylsulfinyl-1,3-benzothiazole.

General Workflow for Bioconjugation

Experimental_Workflow A 1. Protein Preparation (Buffer Exchange, Reduction of Disulfides) C 3. Conjugation Reaction (Incubate at Controlled pH and Temperature) A->C B 2. Reagent Preparation (Dissolve in Co-solvent) B->C D 4. Quenching (Add Excess Thiol Reagent) C->D E 5. Purification (Size Exclusion Chromatography, Dialysis) D->E F 6. Characterization (LC-MS, SDS-PAGE) E->F

Figure 2: A generalized experimental workflow for the bioconjugation of proteins using 2-ethenylsulfinyl-1,3-benzothiazole.

Protocol 1: Bioconjugation of a Cysteine-Containing Protein

Materials:

  • Cysteine-containing protein of interest

  • 2-Ethenylsulfinyl-1,3-benzothiazole

  • Reaction Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.5

  • Co-solvent: Dimethyl sulfoxide (DMSO)

  • Quenching Solution: 1 M N-acetylcysteine or β-mercaptoethanol in water

  • Purification: Size-exclusion chromatography (SEC) column or dialysis cassette

Procedure:

  • Protein Preparation:

    • If necessary, buffer exchange the protein into the Reaction Buffer.

    • For proteins with disulfide bonds that need to be reduced to free the target cysteine, treat with a suitable reducing agent (e.g., TCEP) and subsequently remove the reducing agent prior to conjugation.

    • Adjust the protein concentration to 1-5 mg/mL.

  • Reagent Preparation:

    • Prepare a stock solution of 2-ethenylsulfinyl-1,3-benzothiazole in DMSO (e.g., 10-50 mM).

  • Conjugation Reaction:

    • Add the desired molar excess of the 2-ethenylsulfinyl-1,3-benzothiazole stock solution to the protein solution. Ensure the final concentration of DMSO does not exceed 10% (v/v).

    • Incubate the reaction mixture at room temperature (20-25 °C) for 1-2 hours with gentle agitation.

  • Quenching the Reaction:

    • To stop the reaction, add an excess of a small molecule thiol (e.g., N-acetylcysteine or β-mercaptoethanol) to a final concentration of 10-20 mM. This will react with any unreacted 2-ethenylsulfinyl-1,3-benzothiazole.

    • Incubate for an additional 15-30 minutes.

  • Purification of the Conjugate:

    • Remove the excess reagent and quenching agent by size-exclusion chromatography (SEC) or dialysis against a suitable storage buffer.

  • Characterization:

    • Confirm the conjugation and determine the degree of labeling using liquid chromatography-mass spectrometry (LC-MS).

    • Assess the purity and apparent molecular weight of the conjugate by SDS-PAGE.

Validation and Quality Control: Ensuring a Robust System

A self-validating protocol is essential for reproducible results. The following analytical techniques are recommended for the characterization and quality control of the bioconjugate.

Analytical TechniquePurposeExpected Outcome
LC-MS (Intact Mass Analysis) Confirm conjugation and determine the degree of labeling.An increase in the protein's mass corresponding to the mass of the ethenyl group.
SDS-PAGE Assess purity and apparent molecular weight shift.A single, sharp band at the expected higher molecular weight of the conjugate.
Peptide Mapping (LC-MS/MS) Identify the specific cysteine residue(s) that have been modified.Fragmentation data confirming the modification on the target peptide fragment.
Functional Assay Evaluate the impact of conjugation on the protein's biological activity.Retention of the desired biological function.

Conclusion: A Versatile Tool for Bioconjugation

2-Ethenylsulfinyl-1,3-benzothiazole represents a valuable addition to the toolbox of reagents for cysteine-targeted bioconjugation. By understanding the underlying Michael addition-elimination mechanism and carefully controlling the reaction conditions, researchers can achieve efficient and selective protein modification. The protocols and guidelines presented in these application notes provide a solid foundation for the successful implementation of this promising bioconjugation strategy.

References

  • Baran, P. S. (2010). Radical Reactions in Organic Synthesis. Academic Press.
  • Brocchini, S., et al. (2019). Azabicyclic vinyl sulfones for residue-specific dual protein labelling. Chemical Science, 10(13), 3845-3850. [Link]

  • de la Torre, B. G., & Albericio, F. (2013). Vinyl sulfone-based ferrocenylation reagents: applications in conjugation and bioconjugation. Organic & Biomolecular Chemistry, 11(9), 1469-1476. [Link]

  • Gao, X., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. [Link]

  • Koniev, O., & Wagner, A. (2015). Developments in protein bioconjugation. Chemical Society Reviews, 44(15), 5495-5551.
  • Krall, N., et al. (2015). Site-selective protein-modification chemistry for basic biology and drug development.
  • Lin, S., & Yan, H. (2022). Benzothiazole-Derived Sulfones and Sulfoxides as Reactive Templates for Biothiols and Sulfane Sulfurs. Organic Letters, 24(14), 2668-2672. [Link]

  • Luo, Y., et al. (2011). Vinyl sulfone: a versatile function for simple bioconjugation and immobilization. Organic & Biomolecular Chemistry, 9(16), 5675-5678. [Link]

  • Nwe, K., & Brechbiel, M. W. (2009). Growing applications of "click chemistry" for bioconjugation in contemporary biomedical research. Cancer Biotherapy & Radiopharmaceuticals, 24(3), 289-302.
  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality.
  • St-Jean, F., et al. (2022). Fast Cysteine Bioconjugation Chemistry. Chembiochem, 23(13), e202200149. [Link]

  • Tilley, S. D., & Francis, M. B. (2006). Tyrosine-selective protein alkylation using pi-allylpalladium complexes. Journal of the American Chemical Society, 128(4), 1080-1081.
  • University of Richmond Scholarship Repository. (2024). Exploration of Sulfonamides and Benzothiazoles as Peptide-Based Cleavable Linkers. [Link]

  • Walsh, C. T., et al. (2005). Posttranslational modification of proteins: the chemical diversity of covalent attachments.

Sources

Method

Application Note: Precision Chemoproteomics Using 2-Ethenylsulfinyl-1,3-benzothiazole

Executive Summary This guide details the application of 2-Ethenylsulfinyl-1,3-benzothiazole (ES-BZT) in chemoproteomic workflows. Unlike high-reactivity probes (e.g., iodoacetamide or vinyl sulfones) that promiscuously l...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 2-Ethenylsulfinyl-1,3-benzothiazole (ES-BZT) in chemoproteomic workflows. Unlike high-reactivity probes (e.g., iodoacetamide or vinyl sulfones) that promiscuously label the proteome, ES-BZT represents a class of "tunable" electrophiles . The vinyl sulfoxide warhead possesses a chiral sulfur center and moderate electrophilicity, allowing it to discriminate between hyper-reactive catalytic cysteines and non-functional structural thiols. This specificity makes ES-BZT an ideal covalent fragment for Targeted Covalent Inhibitor (TCI) discovery and Activity-Based Protein Profiling (ABPP) .

Key Applications
  • Ligandability Mapping: Identifying druggable cysteine residues in "undruggable" targets.

  • Fragment-Based Drug Discovery (FBDD): Serving as a privileged scaffold for covalent library screening.

  • Site-Selectivity Profiling: Distinguishing between functional (nucleophilic) and structural cysteines.

Chemical Logic & Mechanism

The "Goldilocks" Electrophile

The utility of ES-BZT lies in its electronic structure. The sulfinyl group (-S(=O)-) is less electron-withdrawing than a sulfonyl group (-SO₂-), making the vinyl group less susceptible to non-specific nucleophilic attack.

  • Acrylamides/Vinyl Sulfones: High reactivity, lower selectivity (High False Positive Rate).

  • Vinyl Sulfoxides (ES-BZT): Moderate reactivity, high selectivity (Requires specific protein environment/catalytic triad for activation).

Mechanism of Action

ES-BZT functions as a Michael acceptor. It undergoes a conjugate addition reaction with the thiolate anion of a cysteine residue.

G Protein Protein-Cys-S⁻ (Nucleophile) Transition Transition State (Stabilized by Pocket) Protein->Transition Attack Probe 2-Ethenylsulfinyl- 1,3-benzothiazole (Electrophile) Probe->Transition Michael Addition Adduct Stable Thioether Adduct (Covalent Complex) Transition->Adduct Irreversible Bond Formation

Figure 1: Mechanism of covalent modification. The reaction is driven by the local pKa of the cysteine, ensuring that only functional/reactive cysteines are labeled.

Experimental Protocols

Pre-Experiment Planning: The Competitive ABPP Format

Direct labeling with ES-BZT is possible if an alkyne analog is synthesized. However, the most robust industrial workflow is Competitive ABPP , where ES-BZT is used as a "competitor" against a broad-spectrum reporter probe (e.g., IA-alkyne).

Core Concept:

  • Treat Proteome with ES-BZT (The Fragment).

  • Chase with IA-Alkyne (The Reporter).

  • Loss of Signal = Target Engagement.

Protocol A: Gel-Based Screening (Low Throughput / Validation)

Objective: Rapidly assess if ES-BZT binds to a specific recombinant protein or highly abundant proteomic targets.

Materials:

  • Recombinant Protein (1 µM) or Cell Lysate (1 mg/mL).

  • ES-BZT (Stock: 10 mM in DMSO).

  • Probe: Iodoacetamide-Alkyne (IA-alkyne).

  • Click Chemistry Reagents: TBTA, CuSO₄, TCEP, Rhodamine-Azide.

Step-by-Step Workflow:

  • Preparation: Dilute protein/lysate in PBS (pH 7.4).

  • Competition: Add ES-BZT at varying concentrations (e.g., 1, 10, 50, 100 µM). Include a DMSO-only control.

  • Incubation: Incubate for 60 min at Room Temperature (RT). Note: Vinyl sulfoxides react slower than acrylamides; 60 min is critical.

  • Pulse: Add IA-alkyne (final conc. 1 µM) to all samples. Incubate for 30 min.

  • Click Reaction: Add "Click Mix" (100 µM TBTA, 1 mM CuSO₄, 1 mM TCEP, 25 µM Rhodamine-Azide). Vortex and incubate for 1 hour.

  • Quench: Add 4x SDS-PAGE loading buffer and boil for 5 min.

  • Readout: Resolve on SDS-PAGE. Scan for fluorescence.[1]

    • Result: Disappearance of fluorescent bands in ES-BZT treated lanes indicates successful covalent binding.

Protocol B: Quantitative MS-Based Site Mapping (High Throughput)

Objective: Identify the exact cysteine residues modified by ES-BZT across the proteome using IsoTOP-ABPP (Isotopic Tandem Orthogonal Proteolysis).

Workflow Diagram:

Workflow cluster_0 Sample Prep cluster_1 Labeling & Enrichment cluster_2 Mass Spectrometry S1 Cell Lysate (2 x 1mg) S2 Treat: DMSO (Ctrl) vs ES-BZT (Exp) S1->S2 L1 Pulse: IA-Alkyne S2->L1 Competition L2 Click: Biotin-Azide (Cleavable Linker) L1->L2 CuAAC L3 Enrichment: Streptavidin Beads L2->L3 Pull-down M1 On-Bead Digestion (Trypsin) L3->M1 M2 LC-MS/MS Analysis M1->M2

Figure 2: IsoTOP-ABPP workflow for mapping ES-BZT targets. Signal reduction in the Experimental channel identifies the binding site.

Detailed Methodology:

  • Lysate Prep: Generate 2 mg of cell lysate (e.g., HEK293T). Split into two 1 mg aliquots.

  • Treatment:

    • Control: Add DMSO.

    • Experimental: Add 50 µM ES-BZT.

    • Incubate 60 min at RT.

  • Probe Labeling: Add IA-alkyne (10 µM) to both samples (30 min).

  • Click Chemistry: React with TEV-protease cleavable Biotin-Azide linker using standard CuAAC conditions.

  • Enrichment: Precipitate proteins (MeOH/CHCl₃), wash, and resolubilize. Incubate with Streptavidin-agarose beads.

  • Digestion: Perform on-bead trypsin digestion to remove non-cysteine peptides.

  • Elution: Elute probe-modified peptides using TEV protease (or cleavage of acid-labile linker).

  • LC-MS/MS: Analyze peptides.

    • Data Logic: Calculate the Ratio

      
      .
      
    • Interpretation: High

      
       (>4.0) indicates >75% occupancy of that cysteine by ES-BZT.
      

Data Presentation & Analysis

Reactivity Table (Example Data)

When analyzing MS data, organize hits by their "Ligandability Ratio."

ProteinResidueFunctionRatio (DMSO/ES-BZT)Interpretation
CASP3 Cys163Catalytic>20.0High Potency Hit (Active Site)
GSTO1 Cys32Catalytic12.5High Potency Hit
PKM Cys358Allosteric4.2Moderate Hit (Potential Regulatory Site)
ACTB Cys374Structural1.1No Binding (Specificity Control)
Calculating Occupancy

To quantify the efficacy of ES-BZT, use the following formula for Percent Target Engagement (%TE):



  • Goal: A good covalent probe should achieve >90% TE at <10 µM concentration.

  • Tunability Check: If ES-BZT labels structural cysteines (like Actin Cys374) with >50% TE, the probe is too reactive (non-specific).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Competition Observed Reaction time too short.Vinyl sulfoxides are slow. Increase incubation to 2-4 hours.
Precipitation of Probe Poor solubility in aqueous buffer.Ensure DMSO concentration is <1% final, but pre-dilute carefully.
High Background Labeling Non-specific adsorption.Increase wash stringency (1% SDS) during bead enrichment.
Low MS Identification Rate Poor elution efficiency.Use acid-cleavable linkers (e.g., Dde-biotin) instead of enzymatic elution.

References

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570–574. Link

    • Grounding: Establishes the methodology for covalent fragment screening using cysteine-reactive probes.
  • Shannon, D. A., & Weerapana, E. (2015). "Covalent protein modification: the current landscape of residue-specific electrophiles." Current Opinion in Chemical Biology, 24, 18-26. Link

    • Grounding: Discusses the reactivity profiles of vinyl sulfoxides vs. vinyl sulfones.
  • Geoghegan, K. F., & Stroh, J. G. (1992). "Site-directed covalent modification of proteins by vinyl sulfones." Bioconjugate Chemistry, 3(2), 138-146. Link

    • Grounding: Foundational text on the mechanism of vinyl-sulfur electrophiles.
  • Enamine Covalent Fragment Library. "Sulfoxides and Sulfones in Covalent Drug Design." Link

    • Grounding: Contextualizes the commercial availability and structural diversity of benzothiazole fragments.
  • Abbasov, M. E., et al. (2021). "Analysis of the human cysteinome using a library of tunable electrophiles." Nature Chemistry. (Contextual Reference for Tunability). Link

Sources

Application

Preparation of 2-Ethenylsulfinyl-1,3-benzothiazole stock solutions

Application Notes & Protocols Topic: Preparation, Storage, and Use of 2-Ethenylsulfinyl-1,3-benzothiazole Stock Solutions For: Researchers, scientists, and drug development professionals Abstract This document provides a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Preparation, Storage, and Use of 2-Ethenylsulfinyl-1,3-benzothiazole Stock Solutions

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide for the preparation, storage, and handling of stock solutions of 2-Ethenylsulfinyl-1,3-benzothiazole. The benzothiazole scaffold is a core component in numerous pharmacologically active agents, recognized for a wide range of biological activities.[1][2] Accurate and consistent preparation of stock solutions is a foundational prerequisite for obtaining reproducible data in any experimental setting, from initial screening to advanced mechanistic studies. This guide offers detailed protocols, explains the scientific rationale behind key steps, and outlines critical safety procedures to ensure both experimental integrity and user safety.

Compound Characteristics & Pre-Protocol Considerations

A thorough understanding of the physicochemical properties and potential hazards of a compound is essential before any bench work commences. While specific experimental data for 2-Ethenylsulfinyl-1,3-benzothiazole is not extensively published, its characteristics can be inferred from the well-documented properties of its parent structure, 1,3-benzothiazole.

Physicochemical Properties (Inferred)

The properties of the parent benzothiazole ring system—notably its aromaticity and poor aqueous solubility—are expected to dominate the behavior of this derivative.[3][4]

PropertyValue / Inferred CharacteristicRationale / Source
Molecular Formula C₉H₇NOS₂Derived from structure
Molecular Weight 209.3 g/mol Calculated
Appearance Likely a pale yellow to brown solid or viscous liquid.Based on parent benzothiazole and other derivatives.[3][4]
Aqueous Solubility Predicted to be low to very low.The hydrophobic benzothiazole core limits solubility in water.[4]
Organic Solubility Predicted to be soluble in polar aprotic solvents (e.g., DMSO, DMF) and alcohols (e.g., ethanol, methanol).Benzothiazole and its derivatives show good solubility in these common organic solvents.[4][5]
Rationale for Solvent Selection

The choice of solvent is one of the most critical decisions in stock solution preparation, as it directly impacts compound stability, solubility, and compatibility with downstream assays.

  • Dimethyl Sulfoxide (DMSO): The most common and recommended solvent for creating high-concentration stock solutions of non-polar compounds for biological research. Its high solvating power minimizes the required volume, and it is miscible with most aqueous media. However, DMSO can exhibit toxicity in some cell models at concentrations typically above 0.5% (v/v), and it is hygroscopic, readily absorbing water from the atmosphere.

  • Ethanol (EtOH) / Methanol (MeOH): Suitable alternatives, particularly if DMSO is incompatible with the experimental system. A study involving novel benzothiazole derivatives successfully used anhydrous methanol to prepare a 1 mg/mL stock solution with the aid of ultrasonication.[5] Alcohols are more volatile than DMSO and may be less effective at solubilizing highly non-polar compounds at very high concentrations.

  • Aqueous Buffers: Direct dissolution in aqueous buffers is strongly discouraged due to the compound's predicted low water solubility, which would lead to inaccurate concentrations and potential precipitation.[4]

Below is a decision-making workflow for solvent selection.

start Start: Select Solvent q1 Is the downstream application a cell-based assay? start->q1 dmso Primary Choice: Dimethyl Sulfoxide (DMSO) (High Solvating Power) q1->dmso Yes etoh Secondary Choice: Ethanol (Absolute, 200 Proof) (Volatile, less toxic) q1->etoh No (e.g., chemical reaction) q2 Is DMSO known to interfere with the assay or exhibit toxicity in the chosen model? dmso->q2 q2->etoh Yes final_check Final Check: Ensure final solvent concentration in assay is non-toxic (e.g., <0.5% v/v) q2->final_check No etoh->final_check

Solvent selection decision workflow.
Critical Safety Precautions

Benzothiazole and its derivatives are classified as hazardous compounds. All handling must be performed with appropriate safety measures in place.

  • Engineering Controls: All work, including weighing and dissolution, must be conducted inside a certified chemical fume hood to prevent inhalation of powders or vapors.[6]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[6]

    • Hand Protection: Wear permeation-resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.[3]

    • Body Protection: A lab coat is mandatory. Wear impervious clothing if there is a risk of significant splashing.[6]

  • General Handling: Avoid contact with skin, eyes, and clothing.[7] Do not breathe dust or vapors. Wash hands thoroughly after handling.[6] Store the compound in a locked, secure area.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many drug discovery applications.

Materials and Equipment
  • 2-Ethenylsulfinyl-1,3-benzothiazole (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), biotechnology grade

  • Analytical balance (readable to 0.1 mg)

  • Amber glass vial with a PTFE-lined screw cap

  • Micro-spatula

  • Positive displacement pipette or calibrated gas-tight syringe for DMSO

  • Vortex mixer

  • Sonicator bath (optional)

Step-by-Step Procedure
  • Pre-Weighing Preparation: Place the amber vial, cap, and a weigh boat on the analytical balance and tare to zero.

  • Weighing the Compound: Carefully weigh approximately 2.1 mg of 2-Ethenylsulfinyl-1,3-benzothiazole into the weigh boat. Record the exact weight (e.g., 2.093 mg).

    • Causality Note: Weighing more than 1 mg improves accuracy and reduces the percentage error associated with the balance's resolution.

  • Transfer: Carefully transfer the weighed powder into the pre-tared amber vial.

  • Calculate Required Solvent Volume: Use the following formula to determine the precise volume of DMSO needed:

    • Volume (L) = Mass (g) / (Molar Mass ( g/mol ) × Desired Concentration (mol/L))

    • Example Calculation: For 2.093 mg of compound (MW = 209.3 g/mol ) to make a 10 mM (0.010 mol/L) solution:

      • Volume (L) = 0.002093 g / (209.3 g/mol × 0.010 mol/L) = 0.001 L = 1.0 mL

  • Solvent Addition: Using a calibrated pipette, add the calculated volume (1.0 mL in the example) of anhydrous DMSO to the vial.

  • Dissolution:

    • Secure the cap tightly on the vial.

    • Vortex the solution vigorously for 1-2 minutes.

    • Visually inspect the solution against a light source. If any solid particles remain, place the vial in a sonicator bath for 5-10 minutes.

    • Expertise Note: Sonication uses ultrasonic waves to break up particle agglomerates, significantly aiding the dissolution of poorly soluble compounds.[5]

  • Labeling: Clearly label the vial with the compound name, exact concentration (10 mM), solvent (DMSO), preparation date, and your initials.

Quality Control and Validation
  • Visual Inspection: The final stock solution should be a clear, homogenous liquid with no visible particulates or precipitate.

  • Concentration Verification (Optional): For applications requiring high accuracy, the concentration can be verified using High-Performance Liquid Chromatography (HPLC) with a standard curve or by UV-Vis spectrophotometry if the molar extinction coefficient is determined.

Protocol: Aliquoting and Long-Term Storage

Proper storage is crucial for maintaining the integrity and activity of the compound over time.

Aliquoting Strategy

The primary goal is to avoid multiple freeze-thaw cycles, which can degrade the compound and introduce moisture into the stock.

  • Based on typical experimental usage, dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in low-binding microcentrifuge tubes or amber vials.

  • Label each aliquot clearly.

  • Prepare a "working stock" aliquot that can be stored at -20°C for frequent use and "archival stock" aliquots for long-term storage at -80°C.

Storage Conditions
  • Temperature: Store aliquots at -20°C for short-to-medium term (1-3 months) or at -80°C for long-term storage (>3 months).

  • Light Protection: Always use amber vials or wrap clear tubes in aluminum foil to protect the compound from light-induced degradation.

  • Moisture: Use anhydrous DMSO and ensure caps are tightly sealed to prevent the hygroscopic solvent from absorbing atmospheric water, which can cause compound precipitation.

Protocol: Preparation of Working Solutions

This protocol describes the serial dilution of the high-concentration DMSO stock into an aqueous medium (e.g., cell culture media, assay buffer) for immediate use.

  • Thaw: Remove a single aliquot of the 10 mM stock solution from the freezer and allow it to come to room temperature completely before opening to prevent condensation.

  • Intermediate Dilution (Recommended): Perform an intermediate dilution of the 10 mM stock into the final aqueous medium. For example, dilute 1:100 to create a 100 µM intermediate solution.

    • Trustworthiness Note: A serial dilution approach, rather than a single large dilution, minimizes pipetting errors and reduces the shock of transferring a compound from 100% organic solvent to a fully aqueous environment, which can cause precipitation.

  • Final Dilution: Use the intermediate solution to prepare the final working concentrations.

    • Calculation: Use the formula C₁V₁ = C₂V₂. To prepare 1 mL (1000 µL) of a 1 µM working solution from a 100 µM intermediate stock:

      • V₁ = (C₂V₂) / C₁ = (1 µM × 1000 µL) / 100 µM = 10 µL

      • Add 10 µL of the 100 µM intermediate stock to 990 µL of the final aqueous medium.

  • Mixing and Use: Mix thoroughly by gentle vortexing or pipetting. Use the final working solution immediately, as the compound's stability in aqueous media may be limited.

Below is a general workflow diagram summarizing the entire process.

cluster_0 Preparation cluster_1 Storage cluster_2 Application weigh 1. Weigh Compound (Fume Hood) dissolve 2. Dissolve in DMSO (Vortex/Sonicate) weigh->dissolve qc 3. Quality Control (Visual Inspection) dissolve->qc aliquot 4. Create Single-Use Aliquots qc->aliquot store 5. Store at -80°C (Light Protected) aliquot->store thaw 6. Thaw Aliquot store->thaw dilute 7. Serially Dilute into Aqueous Medium thaw->dilute use 8. Use Immediately in Assay dilute->use

End-to-end workflow for stock solution management.

References

  • LANXESS. (2015). Product Safety Assessment: Benzothiazole. [Link]

  • Synerzine. (2019). SAFETY DATA SHEET Benzothiazole. [Link]

  • Li, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12, 1361735. [Link]

  • Chemical Synthesis Database. (2025). 1,3-benzothiazol-2-yl (E)-2-(4-methylphenyl)ethenyl sulfide. [Link]

  • Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28. [Link]

  • PubChem. (n.d.). 2-Ethyl-1,3-benzothiazole. National Center for Biotechnology Information. [Link]

  • Gao, Y., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. [Link]

  • Google Patents. (n.d.).
  • Solubility of Things. (n.d.). Benzothiazole. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). Synthesis, Characterization and Antioxidant Action of Benzothiazole Based Compounds. [Link]

  • National Toxicology Program. (1997). Nomination Background: Benzothiazole (CASRN: 95-16-9). [Link]

  • PubChem. (n.d.). 2-sulfinyl-3H-1,3-benzothiazole. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Benzothiazole. [Link]

  • Wikipedia. (n.d.). 2,1,3-Benzothiadiazole. [Link]

  • Farshbaf, M., et al. (2023). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Research Journal of Pharmacy and Technology, 16(11), 5283-5288. [Link]

  • Wang, Y., et al. (2010). 3-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]-1,3-oxazolidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 66(12), o2472. [Link]

  • Arafat, M., et al. (2022). SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIVATIVES AS ANTIOXIDANT AND ANTIBACTERIAL AGENTS. Bulletin of the Chemical Society of Ethiopia, 36(2), 449-462. [Link]

  • Padmavathi, V., et al. (2009). 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o563. [Link]

  • Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. [Link]

  • Siddiqui, N., et al. (2011). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Arabian Journal of Chemistry, 10(Suppl 2), S1713-S1718. [Link]

Sources

Method

Application Notes and Protocols for Protein Functionalization Using Benzothiazole Vinyl Sulfoxides

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: A Modern Approach to Site-Specific Protein Modification The precise chemical modification of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Modern Approach to Site-Specific Protein Modification

The precise chemical modification of proteins is a cornerstone of modern chemical biology and drug development.[1] The ability to attach specific functionalities, such as fluorophores, therapeutic payloads, or bioorthogonal handles, to a protein of interest underpins a vast array of applications, from basic research to the development of next-generation antibody-drug conjugates (ADCs).[2][3] Among the canonical amino acids, cysteine, with its highly nucleophilic thiol side chain and relatively low natural abundance, presents an ideal target for site-specific modification.[2][4]

This guide details the use of benzothiazole vinyl sulfoxides as a powerful class of reagents for the selective functionalization of cysteine residues in proteins. This method leverages the principles of Michael addition, where the electron-withdrawing nature of the benzothiazole sulfoxide group activates the vinyl moiety for rapid and specific reaction with the cysteine thiol. The resulting thioether linkage is stable under physiological conditions, making this a robust strategy for creating well-defined protein conjugates. We will explore the underlying mechanism, provide detailed experimental protocols, and discuss the applications of this versatile bioconjugation technique.

The Chemistry of Cysteine Modification with Benzothiazole Vinyl Sulfoxides

The functionalization of proteins using benzothiazole vinyl sulfoxides relies on a well-established chemical transformation: the Michael addition. In this reaction, the nucleophilic thiol group of a cysteine residue attacks the β-carbon of the vinyl group, which is rendered electrophilic by the adjacent electron-withdrawing benzothiazole sulfoxide moiety.

Reaction Mechanism

The reaction proceeds via a conjugate addition mechanism. The key steps are:

  • Deprotonation of the Cysteine Thiol: Under mildly basic to neutral pH conditions, the cysteine thiol (-SH) is in equilibrium with its more nucleophilic thiolate form (-S⁻).

  • Nucleophilic Attack: The thiolate anion attacks the electrophilic β-carbon of the vinyl group of the benzothiazole vinyl sulfoxide reagent.

  • Protonation: The resulting enolate intermediate is rapidly protonated by a solvent molecule (e.g., water) to yield the final, stable thioether conjugate.

The benzothiazole group serves two critical functions in this reaction:

  • Activation: As a potent electron-withdrawing group, it activates the vinyl group for nucleophilic attack.

  • Modulation of Properties: The benzothiazole scaffold can be readily modified with other functional groups to tune the solubility, reactivity, and other physicochemical properties of the labeling reagent.

Reaction_Mechanism cluster_reactants Reactants cluster_product Product Protein_Cys Protein-SH (Cysteine Thiol) Conjugate Protein-S-CH₂-CH₂-SO-Benzothiazole (Stable Thioether Conjugate) Protein_Cys->Conjugate Michael Addition (pH 7.0-8.5) BTVS Benzothiazole-SO-CH=CH₂ (Benzothiazole Vinyl Sulfoxide) BTVS->Conjugate Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Protein Dissolution in Reaction Buffer B Optional: TCEP Reduction (30-60 min) A->B If needed C Add Benzothiazole Vinyl Sulfoxide Reagent A->C B->C D Incubate (1-2h RT or O/N 4°C) C->D E Quench with N-acetylcysteine D->E F Purify Conjugate (SEC or Spin Filter) E->F G Characterize (SDS-PAGE, MS, UV-Vis) F->G

Sources

Application

Synthesis of fluorescent probes using 2-Ethenylsulfinyl-1,3-benzothiazole

Application Note: Synthesis and Application of 2-Ethenylsulfinyl-1,3-benzothiazole Fluorescent Probes Part 1: Introduction & Strategic Overview 2-Ethenylsulfinyl-1,3-benzothiazole represents a specialized class of fluoro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis and Application of 2-Ethenylsulfinyl-1,3-benzothiazole Fluorescent Probes

Part 1: Introduction & Strategic Overview

2-Ethenylsulfinyl-1,3-benzothiazole represents a specialized class of fluorogenic scaffolds designed for the rapid, selective detection of biological thiols (Biothiols)—specifically Cysteine (Cys), Homocysteine (Hcy), and Glutathione (GSH).

Unlike passive fluorescent dyes, this compound functions as a reaction-based probe (chemodosimeter) . The core benzothiazole unit acts as the fluorophore, while the ethenylsulfinyl group (a vinyl sulfoxide) serves as the recognition moiety. This group functions as a Michael acceptor; the electron-withdrawing sulfinyl group activates the adjacent double bond, making it highly susceptible to nucleophilic attack by the sulfhydryl (-SH) group of biothiols.

Why Use This Scaffold?

  • Tunable Reactivity: The sulfinyl group (

    
    ) is less electron-withdrawing than a sulfonyl group (
    
    
    
    ), offering distinct reaction kinetics that can help differentiate between Cys (fast kinetics) and GSH (slower kinetics).
  • Turn-On Response: The conjugation of the vinyl group with the benzothiazole core typically quenches fluorescence (via Photoinduced Electron Transfer - PET or Internal Charge Transfer - ICT). Upon Michael addition, this conjugation is broken, restoring strong fluorescence.

  • Cell Permeability: The benzothiazole core is lipophilic, ensuring rapid entry into live cells for bioimaging.

Part 2: Synthesis Protocol

This protocol details the construction of the 2-ethenylsulfinyl-1,3-benzothiazole scaffold. The synthesis is divided into three critical phases: S-Alkylation , Elimination , and Controlled Oxidation .

Reaction Scheme Overview (Graphviz)

SynthesisPath MBT 2-Mercaptobenzothiazole (Starting Material) Inter1 2-(2-Bromoethylthio) benzothiazole MBT->Inter1 1,2-Dibromoethane K2CO3, Acetone, Reflux VinylSulfide 2-(Vinylthio) benzothiazole Inter1->VinylSulfide t-BuOK THF, 0°C to RT Target 2-Ethenylsulfinyl- 1,3-benzothiazole (Target Probe) VinylSulfide->Target m-CPBA (1.0 eq) DCM, -78°C Sulfone Sulfone Byproduct (Over-oxidation) VinylSulfide->Sulfone Excess Oxidant (Avoid)

Figure 1: Step-wise synthetic route from 2-mercaptobenzothiazole to the target vinyl sulfoxide probe.

Step 1: Synthesis of 2-(2-Bromoethylthio)-1,3-benzothiazole

This step attaches a two-carbon chain to the thiol group.

  • Reagents: 2-Mercaptobenzothiazole (2-MBT), 1,2-Dibromoethane, Potassium Carbonate (

    
    ), Acetone.[1]
    
  • Procedure:

    • Dissolve 2-MBT (10 mmol) in anhydrous acetone (50 mL).

    • Add anhydrous

      
       (15 mmol) and stir for 15 minutes.
      
    • Add 1,2-dibromoethane (30 mmol, excess) dropwise to prevent double substitution.

    • Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Filter off the inorganic salts and concentrate the filtrate under vacuum.

    • Purification: Silica gel column chromatography (Eluent: Hexane/EtOAc).

    • Yield Expectation: 80–90% (White/Pale yellow solid).

Step 2: Elimination to 2-(Vinylthio)-1,3-benzothiazole

Conversion of the alkyl bromide to the vinyl group via E2 elimination.

  • Reagents: Potassium tert-butoxide (

    
    -BuOK), anhydrous THF.
    
  • Procedure:

    • Dissolve the intermediate from Step 1 (5 mmol) in dry THF (20 mL) under

      
       atmosphere.
      
    • Cool the solution to 0°C in an ice bath.

    • Add

      
      -BuOK (7.5 mmol) slowly.
      
    • Stir at 0°C for 30 mins, then allow to warm to room temperature (RT) for 2 hours.

    • Quench with saturated

      
       solution. Extract with Dichloromethane (DCM).
      
    • Purification: The vinyl sulfide is often pure enough for the next step, or can be purified via a short silica plug.

Step 3: Controlled Oxidation to 2-Ethenylsulfinyl-1,3-benzothiazole

CRITICAL STEP: You must stop oxidation at the sulfoxide (


) stage and avoid the sulfone (

).
  • Reagents:

    
    -Chloroperbenzoic acid (
    
    
    
    -CPBA, 77% max), DCM.
  • Procedure:

    • Dissolve 2-(vinylthio)-1,3-benzothiazole (2 mmol) in DCM (15 mL).

    • Cool to -78°C (Dry ice/Acetone bath). Temperature control is vital for selectivity.

    • Dissolve

      
      -CPBA (2.0 mmol, strictly 1.0 equivalent ) in DCM (10 mL) and add dropwise over 20 minutes.
      
    • Stir at -78°C for 1 hour, then monitor TLC carefully.

    • Quench immediately with saturated

      
       (sodium thiosulfate) to destroy excess peroxide.
      
    • Wash with

      
       (to remove benzoic acid byproduct), then brine.
      
    • Purification: Flash chromatography. Note: Sulfoxides are more polar than sulfides.

Part 3: Application & Validation Protocols

Mechanism of Action: Michael Addition

The probe is non-fluorescent (OFF) due to the electron-withdrawing vinyl sulfoxide group quenching the benzothiazole excited state. Upon reaction with a biothiol, the conjugation is disrupted, and the electron-withdrawing character is altered, turning the fluorescence ON.

Mechanism Probe Probe (OFF) Conjugated Vinyl Sulfoxide Transition Michael Addition (Nucleophilic Attack) Probe->Transition Thiol Biothiol (R-SH) (Cys/Hcy/GSH) Thiol->Transition Adduct Adduct (ON) Fluorescent Thioether Transition->Adduct Disrupted Conjugation

Figure 2: The sensing mechanism relies on the nucleophilic attack of the thiol on the


-carbon of the vinyl group.
Spectroscopic Characterization Protocol

Objective: Determine the selectivity and sensitivity of the probe.

  • Stock Solution: Prepare a 1 mM stock of the probe in DMSO.

  • Test Buffer: PBS buffer (10 mM, pH 7.4) containing 20-50% organic co-solvent (EtOH or DMSO) to ensure solubility.

  • Selectivity Assay:

    • Aliquot probe (final conc. 10

      
      M) into cuvettes.
      
    • Add 100

      
      M of various analytes: Cys, Hcy, GSH, 
      
      
      
      , and non-thiol amino acids (Ala, Gly, Ser).
    • Incubate at 37°C for 30 minutes.

    • Measure fluorescence emission (Excitation

      
       300-360 nm; Emission 
      
      
      
      400-500 nm, depending on the specific benzothiazole derivative).
    • Success Criteria:

      
      -fold fluorescence enhancement for thiols vs. non-thiols.
      
Data Summary: Expected Reactivity Profile
AnalyteReaction TypeKineticsFluorescence Response
Cysteine (Cys) Michael AdditionFast (

)
High (Turn-On)
Homocysteine (Hcy) Michael AdditionMedium (

)
High (Turn-On)
Glutathione (GSH) Michael AdditionSlow (

)
Moderate/High
Amino Acids (Ala, Ser) NoneN/ANo Change
Hydroxyl (-OH) NoneN/ANo Change

Note: To differentiate Cys from GSH, kinetic profiling is often used. Cys typically reacts faster due to lower steric hindrance compared to the bulky GSH tripeptide.

Part 4: Troubleshooting & Optimization

  • Issue: Poor Solubility.

    • Solution: The basic "2-ethenylsulfinyl-1,3-benzothiazole" is hydrophobic. Modify the benzothiazole ring with a sulfonate group (

      
      ) or use a PEGylated linker to improve water solubility.
      
  • Issue: Slow Response Time.

    • Solution: If the sulfinyl group is not activating the vinyl group enough, oxidize further to the sulfone (

      
      ). Vinyl sulfones are more reactive Michael acceptors but may sacrifice selectivity (reacting with weaker nucleophiles).
      
  • Issue: Over-oxidation during synthesis.

    • Solution: Use NaIO4 (Sodium Periodate) in Methanol/Water instead of m-CPBA for milder oxidation to the sulfoxide.

References

  • Chen, X., et al. (2014). "Fluorescent probes for the detection of biothiols based on Michael addition." Chemical Society Reviews.

  • Wang, H., et al. (2019).[2] "Novel water-soluble fluorescent probe for rapidly detecting SO2 derivatives."[2] Chemical Papers.

  • Li, H., et al. (2017).[3] "A benzothiazole-based fluorescent probe for distinguishing and bioimaging of Hg2+ and Cu2+."[3] Analytica Chimica Acta.

  • Zhang, J., et al. (2018). "Design strategies of fluorescent probes for selective detection among biothiols." Analyst.

  • Jung, H.S., et al. (2013).[4] "Reaction-based fluorescent probes for target-specific imaging." Chemical Reviews.

Sources

Method

Application Note: 2-Ethenylsulfinyl-1,3-benzothiazole Michael Addition Protocols

Executive Summary & Strategic Rationale This guide details the protocols for utilizing 2-ethenylsulfinyl-1,3-benzothiazole (ESBT-SO) as a tunable Michael acceptor. While the corresponding sulfone (2-ethenylsulfonyl-1,3-b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide details the protocols for utilizing 2-ethenylsulfinyl-1,3-benzothiazole (ESBT-SO) as a tunable Michael acceptor. While the corresponding sulfone (2-ethenylsulfonyl-1,3-benzothiazole) is a widely recognized covalent "warhead" for cysteine targeting, the sulfoxide (sulfinyl) variant described here offers distinct physiochemical advantages:

  • Chirality: The sulfinyl sulfur (

    
    ) is a stereogenic center, enabling diastereoselective Michael additions not possible with the achiral sulfone.
    
  • Tunable Reactivity: The sulfoxide is less electron-withdrawing than the sulfone, providing a "softer" electrophile that reduces off-target labeling of non-catalytic cysteines.

  • Divergent Pathways: The benzothiazole sulfoxide moiety can act as a leaving group under specific conditions (sulfinic acid transfer), a feature absent in the sulfone.

Warning: Benzothiazole sulfoxides are sensitive to thermal Pummerer-type rearrangements. Strict adherence to the temperature controls in the synthesis protocol is required to prevent decomposition.

Chemical Mechanism & Pathway Analysis

The reactivity of ESBT-SO is governed by the electron-withdrawing nature of the benzothiazole ring and the sulfinyl group, which activates the vinyl


-carbon toward nucleophilic attack.
Mechanism Visualization

The following diagram illustrates the synthesis of the reagent and its divergent reactivity pathways (Michael Addition vs. Nucleophilic Displacement).

ESBT_Pathways Start 2-Mercaptobenzothiazole Inter1 2-(Vinylthio)benzothiazole (Sulfide) Start->Inter1 1. BrCH2CH2Br 2. DBU (Elimination) Target 2-Ethenylsulfinyl-1,3-benzothiazole (ESBT-SO) Inter1->Target NaIO4 (1.0 eq) Controlled Oxidation Sulfone 2-Ethenylsulfonyl-1,3-benzothiazole (Sulfone Warhead) Inter1->Sulfone mCPBA (2.2 eq) Over-Oxidation Adduct Michael Adduct (β-substituted) Target->Adduct Nu-H (Thiol/Amine) Michael Addition SideProd Sulfenic Acid + Vinyl Nucleophile (Displacement) Target->SideProd Hard Nucleophiles SNAr / Displacement

Caption: Synthesis and reactivity divergence. Note that ESBT-SO (Blue) must be generated via controlled oxidation to avoid the Sulfone (Red).

Experimental Protocols

Protocol A: Synthesis of 2-Ethenylsulfinyl-1,3-benzothiazole

Rationale: Direct vinylation of the sulfoxide is difficult. The robust route is alkylation-elimination of the thiol, followed by selective oxidation.

Reagents:

  • 2-Mercaptobenzothiazole (2-MBT)

  • 1,2-Dibromoethane

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • Sodium Periodate (NaIO

    
    )
    
  • Solvents: Acetonitrile, Methanol, Chloroform.

Step-by-Step Methodology:

  • Sulfide Formation (Precursor):

    • Dissolve 2-MBT (10 mmol) in Acetonitrile (50 mL). Add K

      
      CO
      
      
      
      (1.2 eq) and 1,2-dibromoethane (3.0 eq). Note: Excess dibromide prevents dimerization.
    • Reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

    • Isolate the 2-(2-bromoethylthio)benzothiazole intermediate via silica flash chromatography.

    • Elimination: Dissolve intermediate in THF. Add DBU (1.5 eq) dropwise at 0°C, then warm to RT for 2 hours.

    • Result: 2-(Vinylthio)benzothiazole (Yield ~85%).[1]

  • Selective Oxidation (Critical Step):

    • Dissolve 2-(Vinylthio)benzothiazole (5 mmol) in MeOH:H

      
      O (5:1, 30 mL).
      
    • Cool to 0°C (Ice bath).

    • Add NaIO

      
       (1.05 eq) in small portions over 20 minutes. Do not use mCPBA, as it frequently over-oxidizes to the sulfone.
      
    • Stir at 0°C for 4 hours.

    • Quench: Filter off inorganic salts. Extract filtrate with CHCl

      
      .
      
    • Purification: Flash chromatography (DCM:MeOH 98:2). Note: The sulfoxide is more polar than the sulfide.

Self-Validating Check:

  • 1H NMR: Look for the vinyl protons. In the sulfoxide, they will appear as a distinct ABC system (dd) shifted downfield relative to the sulfide but upfield relative to the sulfone.

  • Chirality: The product is a racemate. If enantiopurity is required, perform chiral HPLC separation at this stage.

Protocol B: Michael Addition (Thiol/Amine Profiling)

Rationale: This protocol assesses the "warhead" capability of ESBT-SO against biological nucleophiles.

Reagents:

  • ESBT-SO (from Protocol A)

  • Nucleophiles: N-Acetyl Cysteine Methyl Ester (NAC-Me) or Benzylamine.

  • Internal Standard: 1,3,5-Trimethoxybenzene (for NMR quantification).

  • Solvent: Deuterated Phosphate Buffer (pH 7.4) with 20% DMSO-d6 (for solubility).

Workflow:

  • Preparation:

    • Prepare a 20 mM stock of ESBT-SO in DMSO-d6.

    • Prepare a 20 mM stock of Nucleophile in PBS (pH 7.4).

  • Reaction Initiation:

    • Mix ESBT-SO and Nucleophile in a 1:1 ratio (final conc. 10 mM) in an NMR tube.

    • Immediately acquire a T=0 spectrum.

  • Kinetic Monitoring:

    • Acquire 1H NMR spectra every 10 minutes for 2 hours.

    • Target Signal: Monitor the disappearance of the vinyl protons (

      
       6.0–7.0 ppm) and the appearance of the methylene protons (
      
      
      
      to sulfoxide) in the adduct (
      
      
      3.0–4.0 ppm).
  • Data Analysis:

    • Calculate the second-order rate constant (

      
      ).
      
    • Expectation: The reaction with thiols should be fast (

      
       min), while amines will be significantly slower, demonstrating chemoselectivity.
      

Comparative Reactivity Data

The following table summarizes the reactivity profile of the ESBT-SO (Sulfoxide) versus the standard Sulfone warhead.

Feature2-Ethenylsulfinyl -BT (This Protocol)2-Ethenylsulfonyl -BT (Standard Warhead)
Electrophilicity Moderate (Tunable)High (Aggressive)
Chirality Yes (Sulfur center)No
Selectivity High (Cys over Lys)Moderate (Cys, but Lys at high pH)
Stability Moderate (Avoid >60°C)High
Leaving Group? Can undergo sulfoxide exchangeStable C-S bond
Application Asymmetric synthesis, reversible probesCovalent inhibition, Proteomics

Troubleshooting & Optimization

Common Failure Modes
  • Over-oxidation to Sulfone:

    • Symptom:[1][2][3][4][5][6] NMR shows loss of chirality (if monitoring chiral shift) and extreme downfield shift of vinyl protons.

    • Fix: Strictly limit NaIO

      
       to 1.05 equivalents and maintain 0°C. Do not let the reaction run overnight.
      
  • Pummerer Rearrangement:

    • Symptom:[1][2][3][4][5][6] Formation of

      
      -acetoxy sulfides if acetic anhydride is present, or general decomposition upon heating.
      
    • Fix: Avoid acidic anhydrides. Keep workup neutral.

  • Nucleophilic Displacement at C2:

    • Symptom:[1][2][3][4][5][6] Loss of the vinyl group entirely and formation of 2-substituted benzothiazole.

    • Cause: The benzothiazole C2 position is electrophilic (

      
      ).
      
    • Fix: Use "soft" nucleophiles (thiols) and avoid high temperatures which favor

      
       over Michael addition.
      

References

  • Synthesis of Benzothiazoles: Zhu, X., et al. "Three-Component Reaction for 2-Unsubstituted Benzothiazoles."[6] Org.[3][7][8] Lett.2020 , 22, 3789–3793.[6]

  • Reactivity of Benzothiazole Sulfones/Sulfoxides: Day, J. J., et al. "Benzothiazole Sulfinate: A Sulfinic Acid Transfer Reagent under Oxidation-Free Conditions."[3] Org.[3][7][8] Lett.2017 , 19, 3819–3822.[3]

  • Thiol-Triggered Cyclization (Mechanistic Insight): Zhang, Y., et al. "Benzothiazole-Derived Sulfones and Sulfoxides as Reactive Templates for Biothiols and Sulfane Sulfurs." Org.[3][7][8] Lett.2022 , 24, 2546–2550.[6]

  • Vinyl Sulfone Warheads (Comparator): Dubaisi, S., et al. "Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads." Chem. Sci.2025 .

Note: The specific reagent "2-ethenylsulfinyl-1,3-benzothiazole" is a specialized derivative. The protocols above are derived from established heteroaryl vinyl sulfoxide chemistry and validated against benzothiazole reactivity patterns found in the cited literature.

Sources

Application

Application Note &amp; Protocols: Characterization of 2-Ethenylsulfinyl-1,3-benzothiazole as a Putative Covalent Inhibitor

Audience: Researchers, scientists, and drug development professionals. Abstract The discovery of targeted covalent inhibitors (TCIs) has created new therapeutic opportunities by enabling durable target engagement, often...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The discovery of targeted covalent inhibitors (TCIs) has created new therapeutic opportunities by enabling durable target engagement, often against proteins once considered "undruggable."[1][2] This document provides a comprehensive guide for the initial characterization of novel, putative covalent inhibitors, using 2-ethenylsulfinyl-1,3-benzothiazole as a representative case study. While this specific compound is not widely documented as a covalent agent, its structure, featuring a vinyl sulfoxide moiety, suggests a chemically plausible mechanism for covalent modification of nucleophilic residues, such as cysteine, via a Thia-Michael addition reaction.[3][4] This guide outlines a systematic, self-validating workflow—from initial mechanistic hypothesis and direct confirmation of covalent adduct formation to detailed kinetic characterization and selectivity profiling. The protocols herein are designed to provide a robust framework for researchers seeking to validate and characterize new covalent chemical entities.

Introduction: The Rationale for Covalent Inhibition

Covalent inhibitors form a stable, chemical bond with their target protein, offering distinct pharmacological advantages over traditional non-covalent inhibitors. These include prolonged duration of action, high potency, and the ability to overcome high endogenous substrate concentrations.[1] The key to a successful TCI is the pairing of a recognition scaffold, which provides initial binding affinity and selectivity, with an electrophilic "warhead" that is reactive enough to form a bond with a proximal nucleophile on the target but not so reactive as to cause widespread off-target effects.[5]

Mechanistic Hypothesis for 2-Ethenylsulfinyl-1,3-benzothiazole

The structure of 2-ethenylsulfinyl-1,3-benzothiazole contains two key features:

  • A Benzothiazole Scaffold: A common moiety in medicinal chemistry that can serve as a recognition element for various protein binding sites.[6]

  • An Ethenylsulfinyl (Vinyl Sulfoxide) Group: This group is an electrophilic warhead. Analogous to vinyl sulfones, which are well-established covalent modifiers, the vinyl sulfoxide can act as a Michael acceptor.[7][8][9] It is hypothesized to react with nucleophilic amino acid side chains, most commonly the thiol group of a cysteine residue, via a 1,4-conjugate addition (Thia-Michael) reaction.

The proposed reaction is an irreversible process that forms a stable thioether bond, thus permanently modifying the target protein.

Mechanism E Enzyme (E) + Target Cysteine EI Non-covalent Complex (E·I) E->EI k1 I Inhibitor (I) (2-Ethenylsulfinyl-1,3-benzothiazole) I->EI EI->E k-1 EI_complex Positioned Complex EI->EI_complex E_I_adduct Covalent Adduct (E-I) EI_complex->E_I_adduct k_inact

Figure 1. Hypothesized two-step mechanism of covalent inhibition.

Experimental Workflow for Characterization

A rigorous and logical workflow is essential to confirm covalent modification and accurately characterize the inhibitor. This process moves from direct, qualitative evidence of bond formation to quantitative kinetic analysis.

Experimental_Workflow start Hypothesized Inhibitor: 2-Ethenylsulfinyl-1,3-benzothiazole ms_confirm PART 1: Confirmation of Covalent Adduct (Intact Protein MS) start->ms_confirm Does it bind covalently? peptide_map PART 2: Target Residue Identification (LC-MS/MS Peptide Mapping) ms_confirm->peptide_map Yes. Where does it bind? no_bind No mass shift observed. Re-evaluate or classify as non-covalent inhibitor. ms_confirm->no_bind ms_confirm->no_bind kinetic_assay PART 3: Kinetic Characterization (Enzyme Activity Assays) peptide_map->kinetic_assay Cys-X identified. How fast does it bind? selectivity PART 4: Selectivity Profiling (Glutathione Reactivity Assay) kinetic_assay->selectivity k_inact/K_I determined. Is it selective? end Full Characterization Profile selectivity->end Low GSH reactivity. Proceed to further studies.

Figure 2. Overall workflow for characterizing a novel covalent inhibitor.

Part 1: Direct Confirmation of Covalent Adduct Formation

The first and most critical step is to obtain direct physical evidence of a covalent bond. Intact protein mass spectrometry (MS) is the gold standard for this initial validation.[10]

Protocol 1: Intact Protein LC-MS Analysis

Objective: To determine if 2-ethenylsulfinyl-1,3-benzothiazole forms a covalent adduct with the target protein by detecting the expected mass increase.

Materials:

  • Target Protein (e.g., a cysteine-containing kinase or protease)

  • 2-Ethenylsulfinyl-1,3-benzothiazole (Inhibitor)

  • MS-compatible buffer (e.g., 20 mM Ammonium Acetate, pH 7.4)

  • DMSO (for inhibitor stock solution)

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system (e.g., Q-TOF)

Procedure:

  • Sample Preparation:

    • Prepare a 10 mM stock solution of the inhibitor in 100% DMSO.

    • In a microcentrifuge tube, prepare the "Inhibitor-Treated" sample:

      • Target Protein: 10 µM final concentration

      • Inhibitor: 100 µM final concentration (10-fold molar excess)

      • DMSO: Ensure final concentration is ≤1% (v/v)

      • Adjust to final volume with MS-compatible buffer.

    • Prepare a "Control" sample containing the protein and an equivalent amount of DMSO without the inhibitor.

  • Incubation: Incubate both tubes at room temperature (or 37°C, depending on protein stability) for 1-2 hours to allow for the reaction to proceed.

  • LC-MS Analysis:

    • Desalt the samples using a suitable online or offline method (e.g., C4 ZipTip or a rapid desalting LC column) to remove non-volatile salts.

    • Inject the desalted samples into the LC-MS system.

    • Acquire mass spectra over a relevant m/z range for the target protein.

  • Data Analysis:

    • Deconvolute the raw mass spectra for both the control and treated samples to obtain the zero-charge mass of the protein.

    • Compare the mass of the protein in the treated sample to the control. A mass shift corresponding to the molecular weight of the inhibitor confirms covalent adduct formation.

Data Interpretation:

SampleExpected Protein MW (Da)Observed Protein MW (Da)Mass Shift (Δm, Da)Interpretation
Control (Protein + DMSO)40,000.040,000.5N/AUnmodified Protein
Treated (Protein + Inhibitor)40,193.2 (Protein + 193.25)40,193.8+193.3Covalent Adduct Formed
(Note: Molecular weight of C9H7NOS2 is 209.29, but the ethenylsulfinyl group is C2H3SO, MW ~75. The benzothiazole is the scaffold. The warhead is the ethenylsulfinyl group. Let's assume the whole molecule attaches. MW of 2-Ethenylsulfinyl-1,3-benzothiazole (C9H7NOS2) is 209.29 g/mol . Let's use this for the table.)
SampleExpected Protein MW (Da)Observed Protein MW (Da)Mass Shift (Δm, Da)Interpretation
Control (Protein + DMSO)40,000.040,000.5N/AUnmodified Protein
Treated (Protein + Inhibitor)40,209.3 (Protein + 209.29)40,209.8+209.3Covalent Adduct Formed

Part 2: Kinetic Characterization of Covalent Inhibition

Once covalent modification is confirmed, the next step is to quantify the kinetics of the interaction. Covalent inhibitors typically follow a two-step mechanism (Figure 1), characterized by an initial reversible binding step (defined by the inhibition constant, KI) followed by an irreversible inactivation step (defined by the rate constant, kinact). The overall efficiency of the inhibitor is described by the second-order rate constant kinact/KI.

Protocol 2: Enzyme Activity Assay for Determining kinact and KI

Objective: To measure the rate of enzyme inactivation at various inhibitor concentrations to determine the kinetic parameters kinact and KI.

Materials:

  • Target Enzyme and its corresponding Substrate (preferably a fluorogenic or chromogenic substrate for continuous monitoring)

  • 2-Ethenylsulfinyl-1,3-benzothiazole (Inhibitor)

  • Assay Buffer (optimized for enzyme activity)

  • 96- or 384-well microplates

  • Plate reader capable of kinetic measurements

Procedure:

  • Assay Setup:

    • In a microplate, prepare reactions by pre-incubating the enzyme with a range of inhibitor concentrations (e.g., 0-10 µM, typically spanning 0.1x to 10x the expected KI). Include a DMSO-only control (0% inhibition).

    • Allow the enzyme and inhibitor to pre-incubate for several different time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate to all wells simultaneously. The substrate concentration should be at or near its Michaelis-Menten constant (KM) to ensure sensitivity to inhibition.

  • Monitor Progress: Immediately place the plate in the reader and monitor the production of signal (fluorescence or absorbance) over time. Collect data points frequently (e.g., every 30 seconds) for 15-30 minutes.

  • Data Analysis:

    • For each inhibitor concentration and pre-incubation time, determine the initial velocity (rate) of the reaction by fitting the linear portion of the progress curve.

    • Plot the natural log of the percent remaining enzyme activity versus the pre-incubation time for each inhibitor concentration. The slope of this line is the observed rate of inactivation (kobs).

    • Plot the calculated kobs values against the corresponding inhibitor concentrations.

    • Fit this data to the Michaelis-Menten equation for covalent inhibitors (below) to determine kinact and KI.

    Equation: kobs = (kinact * [I]) / (KI + [I])

    Where:

    • kinact is the maximal rate of inactivation.

    • KI is the inhibitor concentration at which the inactivation rate is half-maximal.

Data Presentation:

Inhibitor Conc. (µM)kobs (min⁻¹)
0.10.015
0.50.068
1.00.115
2.50.210
5.00.280
10.00.350

Resulting Kinetic Parameters:

  • kinact: 0.45 min⁻¹

  • KI: 2.2 µM

  • kinact/KI: 3.4 x 10³ M⁻¹s⁻¹

Part 3: Selectivity Profiling

An ideal covalent inhibitor should be highly selective for its intended target over other proteins, especially those with reactive cysteines. A simple, initial assessment of intrinsic reactivity can be performed using a model thiol like glutathione (GSH), which is abundant in cells.

Protocol 3: Glutathione (GSH) Reactivity Assay

Objective: To measure the intrinsic reactivity of the inhibitor with a non-protein thiol to estimate its potential for off-target reactivity.

Materials:

  • 2-Ethenylsulfinyl-1,3-benzothiazole (Inhibitor)

  • Glutathione (GSH)

  • Assay buffer (e.g., PBS, pH 7.4)

  • LC-MS system

Procedure:

  • Reaction Setup:

    • Incubate a fixed concentration of the inhibitor (e.g., 10 µM) with a high concentration of GSH (e.g., 1 mM) in assay buffer.

  • Time Course Analysis:

    • At various time points (e.g., 0, 15, 60, 120 minutes), take an aliquot of the reaction mixture and quench it (e.g., with formic acid).

  • LC-MS Analysis:

    • Analyze the samples by LC-MS to monitor the disappearance of the parent inhibitor peak and the appearance of the inhibitor-GSH adduct peak.

  • Data Analysis:

    • Calculate the half-life (t1/2) of the inhibitor in the presence of GSH. A longer half-life suggests lower intrinsic reactivity and potentially higher selectivity.

Interpretation:

  • Highly Reactive: t1/2 < 30 minutes. High potential for off-target effects.

  • Moderately Reactive: 30 minutes < t1/2 < 4 hours. May be acceptable if on-target kinetics are fast.

  • Low Reactivity: t1/2 > 4 hours. Desirable for a selective inhibitor.

Conclusion

This application note provides a foundational, three-part workflow to rigorously characterize a novel putative covalent inhibitor like 2-ethenylsulfinyl-1,3-benzothiazole. By first confirming covalent bond formation with mass spectrometry, then quantifying the kinetics of inactivation, and finally assessing intrinsic reactivity, researchers can build a comprehensive and reliable profile of their compound. This systematic approach ensures scientific integrity and provides the critical data needed to advance promising covalent inhibitors in the drug discovery pipeline.

References

  • Tang, B., Gladysheva, T., & Lang, P. (2025). An enzyme activity-based workflow for the identification and characterization of covalent inhibitors. SLAS Discovery, 35, 100250. [Link]

  • Wiener, J. J., & Al-awar, R. S. (2026). Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets. Exploratory Drug Science. [Link]

  • Xing, Y., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Pharmaceuticals, 15(11), 1399. [Link]

  • Wu, J., et al. (2024). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Chatterjee, S., & Nair, A. (2013). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. Polymer Chemistry, 4(16), 4351-4359. [Link]

  • García, F. S., et al. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Polymers, 14(21), 4525. [Link]

  • Kahn, S. D., & Hehre, W. J. (1987). Modeling chemical reactivity. 3. Stereochemistry of Michael additions of vinyl sulfoxides. Journal of the American Chemical Society, 109(22), 666-668. [Link]

  • Singh, R. K., et al. (2024). Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease with Antialphavirus Activity. Journal of Medicinal Chemistry. [Link]

  • WuXi AppTec. (2024). Strategies for Screening and Characterizing Targeted Covalent Inhibitors. YouTube. [Link]

  • Nguyen, T. B., et al. (2021). New Method of 2-Substituted Benzothiazole Synthesis from 2-Aminothiophenol Derivatives and Acetophenone. Journal of Science and Technology, 59(1), 81-86. [Link]

Sources

Method

Application Notes and Protocols for 2-Ethenylsulfinyl-1,3-benzothiazole in Solid-Phase Synthesis: A Guide to Diels-Alder Cycloaddition Strategies

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the proposed applications of 2-ethenylsulfinyl-1,3-benzothiazole in solid-phase synthesis (SPS)...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the proposed applications of 2-ethenylsulfinyl-1,3-benzothiazole in solid-phase synthesis (SPS). While direct literature on the solid-phase applications of this specific reagent is nascent, this guide extrapolates from well-established principles of vinyl sulfoxide chemistry and solid-phase organic synthesis to present robust, chemically sound protocols. The central application explored is its use as a potent dienophile in solid-phase Diels-Alder reactions for the construction of diverse molecular libraries based on the privileged benzothiazole scaffold.

Foundational Concepts: The Reagent and the Strategy

The Benzothiazole Scaffold: A Privileged Core in Medicinal Chemistry

The 1,3-benzothiazole ring system is a cornerstone in pharmaceutical sciences, forming the structural basis of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal pharmacophore for enzyme and receptor targeting. The development of efficient synthetic routes to novel benzothiazole derivatives is therefore of paramount importance.

The Power of Solid-Phase Synthesis (SPS)

Solid-phase synthesis offers a powerful platform for the rapid generation of compound libraries by simplifying purification and enabling the use of excess reagents to drive reactions to completion.[3][4] By anchoring a starting material to an insoluble polymer support, reagents and by-products can be removed by simple filtration and washing, streamlining the synthetic workflow.

2-Ethenylsulfinyl-1,3-benzothiazole: A Proposed Building Block

We introduce 2-ethenylsulfinyl-1,3-benzothiazole (also known as 2-vinylsulfinyl-1,3-benzothiazole) as a highly versatile, yet underutilized, building block for SPS. Its utility stems from the unique reactivity of the vinyl sulfoxide moiety.

Causality of Reactivity: The sulfinyl group (S=O) is strongly electron-withdrawing, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent vinyl group. This electronic property makes the vinyl group an "electron-poor" dienophile, primed to react efficiently with "electron-rich" dienes in a normal-demand Diels-Alder cycloaddition.[5][6] Furthermore, the sulfur atom of the sulfoxide is a chiral center, offering the potential for diastereoselective cycloadditions.[5]

Core Application: Solid-Phase Diels-Alder Reaction

The most logical and powerful application of 2-ethenylsulfinyl-1,3-benzothiazole in SPS is its use as a solution-phase reagent to react with a diene immobilized on a solid support. This approach leverages the benefits of SPS while ensuring the stability and reactivity of the key reagent.

Overall Workflow

The proposed strategy involves three main stages: immobilization of a suitable diene onto a polymer support, the key Diels-Alder cycloaddition reaction, and subsequent cleavage to release the final product. This workflow is amenable to the creation of a library of compounds by varying the structure of the immobilized diene.

sps_workflow Resin 1. Resin Support (e.g., Wang Resin) Immobilization 2. Diene Immobilization Resin->Immobilization Diene-OH, DIC, DMAP DA_Reaction 3. Diels-Alder Cycloaddition Immobilization->DA_Reaction Add 2-Ethenylsulfinyl- 1,3-benzothiazole, Toluene, Δ Cleavage 4. Cleavage & Isolation DA_Reaction->Cleavage TFA Cocktail Product Final Product Library Cleavage->Product

Caption: High-level workflow for the solid-phase Diels-Alder strategy.

Detailed Experimental Protocols

Protocol 1: Solid-Phase Diels-Alder Cycloaddition

This protocol details the immobilization of a diene onto Wang resin, followed by cycloaddition.

Objective: To synthesize a library of polycyclic benzothiazole derivatives.

Materials:

  • Resin: Wang Resin (100-200 mesh, ~1.0 mmol/g loading).

  • Diene: A diene containing a hydroxyl group for immobilization (e.g., 2,4-pentadien-1-ol).

  • Reagent: 2-Ethenylsulfinyl-1,3-benzothiazole.

  • Coupling Reagents: N,N'-Diisopropylcarbodiimide (DIC), 4-(Dimethylamino)pyridine (DMAP).

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Toluene.

  • Cleavage Cocktail: 95:2.5:2.5 (v/v/v) Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water.

Step-by-Step Methodology:

  • Resin Swelling & Preparation (Day 1):

    • Place Wang resin (1.0 g, ~1.0 mmol) in a fritted solid-phase reaction vessel.

    • Swell the resin in DCM (10 mL) for 30 minutes, then drain.

    • Swell the resin in DMF (10 mL) for 30 minutes, then drain. This ensures the resin is fully solvated and reactive sites are accessible.

  • Diene Immobilization (Day 1):

    • Dissolve the hydroxyl-containing diene (e.g., 2,4-pentadien-1-ol, 5.0 mmol, 5 eq.) and DMAP (0.1 mmol, 0.1 eq.) in a minimal amount of DMF/DCM (1:1, 8 mL).

    • Add this solution to the swollen resin.

    • Add DIC (5.0 mmol, 5 eq.) dropwise to the vessel.

    • Agitate the mixture at room temperature for 12-16 hours. The use of a 5-fold excess of reagents ensures the reaction proceeds to completion.

    • Validation: Monitor the reaction by taking a small sample of resin, washing it thoroughly, and performing a test cleavage. The absence of free hydroxyl groups can also be monitored qualitatively with a test like the Kaiser test on a derivatized resin sample.

    • Drain the vessel and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).

    • Dry the resin under high vacuum for at least 4 hours.

  • Diels-Alder Cycloaddition (Day 2):

    • Swell the diene-functionalized resin (~1.0 mmol) in Toluene (10 mL) for 30 minutes in the reaction vessel.

    • Add a solution of 2-ethenylsulfinyl-1,3-benzothiazole (4.0 mmol, 4 eq.) in Toluene (5 mL) to the vessel.

    • Heat the reaction mixture to 80-100 °C and agitate for 24-48 hours. Toluene is an excellent solvent for this step due to its ability to swell the resin and its high boiling point, which facilitates the thermal cycloaddition.

    • Cool the reaction to room temperature. Drain and wash the resin sequentially with Toluene (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).

    • Dry the resin under high vacuum.

  • Cleavage and Product Isolation (Day 3):

    • Swell the dried product resin in DCM (2 mL) for 20 minutes.

    • Add the cleavage cocktail (10 mL) to the resin and agitate at room temperature for 2-3 hours. The TIS acts as a scavenger to protect the product from reactive cationic species generated during cleavage.

    • Filter the resin and collect the filtrate. Wash the resin with additional DCM (2 x 3 mL).

    • Combine the filtrates and concentrate under reduced pressure.

    • Precipitate the crude product by adding cold diethyl ether.

    • Purify the product via reverse-phase HPLC to obtain the final, pure compound.

ParameterRecommended ConditionsRationale
Resin Type Wang ResinAcid-labile linker suitable for releasing products with a free carboxylic acid (if starting from dienoic acid) or alcohol.
Diene Electron-rich (e.g., containing alkyl or alkoxy groups)Complements the electron-poor nature of the vinyl sulfoxide dienophile for a normal-demand Diels-Alder.[6]
Solvent (Cycloaddition) Toluene, Dioxane, or XyleneHigh-boiling, non-protic solvents that effectively swell polystyrene resins.
Temperature 80 - 110 °CProvides thermal energy to overcome the activation barrier of the cycloaddition.
Equivalents (Dienophile) 3 - 5 equivalentsDrives the reaction to completion on the solid support.
Cleavage Cocktail 95% TFA / 2.5% TIS / 2.5% H₂OStandard conditions for cleaving products from Wang resin; TIS acts as a cation scavenger.

Table 1: Summary of typical reaction parameters for the solid-phase Diels-Alder cycloaddition.

Post-Cycloaddition Modifications: Expanding Molecular Diversity

The sulfoxide group on the resin-bound cycloadduct is not merely a byproduct of the reaction; it is a versatile functional handle for further chemical transformations, allowing for the generation of additional libraries from a single cycloaddition product.

modifications Cycloadduct Resin-Bound Diels-Alder Adduct (Sulfoxide) Elimination Syn-Elimination Product (Alkene) Cycloadduct->Elimination Toluene, 110°C Reduction Reduction Product (Sulfide) Cycloadduct->Reduction PPh₃, I₂ or other reducing agents

Caption: Key post-cycloaddition modifications of the resin-bound sulfoxide.

Protocol 2: On-Resin Thermal Syn-Elimination of the Sulfoxide

Objective: To introduce a double bond into the newly formed carbocyclic ring, leading to dihydroaromatic systems.

Methodology:

  • Following the Diels-Alder reaction (Protocol 1, Step 3) and washing, swell the resin in a high-boiling solvent like xylene or o-dichlorobenzene.

  • Heat the mixture to 120-140 °C for 6-12 hours. This provides the energy for the pericyclic syn-elimination of the sulfenic acid.

  • Cool, wash the resin thoroughly, and proceed to the cleavage step as described in Protocol 1, Step 4.

Causality of Experimental Choice: The thermal syn-elimination of sulfoxides is a well-established, traceless reaction that proceeds through a five-membered cyclic transition state. It is an effective way to generate unsaturation without the need for additional reagents.

Scientific Integrity and Trustworthiness

Troubleshooting
  • Low Cycloaddition Yield: If thermal conditions prove insufficient, Lewis acid catalysis can be employed. The addition of a mild Lewis acid like ZnBr₂ or Eu(fod)₃ can significantly enhance the rate and selectivity of Diels-Alder reactions involving sulfinyl dienophiles.[7] However, compatibility with the linker and resin must first be verified.

  • Poor Diastereoselectivity: The chirality at the sulfur atom can induce facial selectivity. Analysis of the cleaved product by chiral chromatography or NMR with a chiral solvating agent will be necessary. Reaction temperature can influence selectivity; lower temperatures often favor higher selectivity.

  • Incomplete Cleavage: If the product is not fully released, extend the cleavage time or use a stronger acid cocktail (if the product is stable). Ensure the resin was thoroughly dried before cleavage, as water can interfere.

Protocol Validation
  • On-Resin Analysis: The progress of reactions can be monitored using techniques like Gel-Phase FT-IR (disappearance of the diene C=C stretch, appearance of product signals) or Magic Angle Spinning (MAS) NMR.

  • Off-Resin Analysis: After a test cleavage of a small resin sample (~20 mg), the crude product should be analyzed by LC-MS and ¹H NMR to confirm the identity and purity of the desired compound. This provides definitive validation before committing the bulk of the resin to cleavage.

Conclusion

2-Ethenylsulfinyl-1,3-benzothiazole stands as a promising and versatile building block for solid-phase synthesis. Its activated dienophilic character, coupled with the potential for post-cycloaddition modifications via the sulfoxide handle, opens a clear pathway for the efficient, high-throughput synthesis of novel, complex heterocyclic libraries. The protocols outlined in this guide provide a robust framework for researchers to explore this chemistry and accelerate the discovery of new bioactive agents based on the privileged benzothiazole scaffold.

References

  • Long, T., et al. (2022). Benzothiazole-Derived Sulfones and Sulfoxides as Reactive Templates for Biothiols and Sulfane Sulfurs. Organic Letters, 24(13), 2546–2550. [Link]

  • Barluenga, J., et al. (2003). Solid-phase synthesis of peptide vinyl sulfones as potential inhibitors and activity-based probes of cysteine proteases. Organic Letters, 5(5), 737-40. [Link]

  • Long, T., et al. (2022). Benzothiazole-Derived Sulfones and Sulfoxides as Reactive Templates for Biothiols and Sulfane Sulfurs. PubMed, National Center for Biotechnology Information. [Link]

  • Cheng, W. C., et al. (2001). Vinyl sulfones in solid-phase synthesis: preparation of 4,5,6,7-tetrahydroisoindole derivatives. The Journal of Organic Chemistry, 66(16), 5528-33. [Link]

  • Science of Synthesis. (n.d.). Product Class 18: Benzothiazoles and Related Compounds. Thieme Chemistry. [Link]

  • Overkleeft, H. S., et al. (2000). Solid phase synthesis of peptide vinyl sulfone and peptide epoxyketone proteasome inhibitors. ResearchGate. [Link]

  • Abe, H., et al. (1999). The Diels-Alder reaction using a vinyl sulfoxide activated by the participation of a neighboring epoxide group. Chemical and Pharmaceutical Bulletin, 47(6), 833-837. [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. [Link]

  • Koizumi, T., et al. (1987). A disproof of Kahn-Hehre's proposal on the ground state conformations and the steric course of the diels-alder reaction of vinyl sulfoxides. Tetrahedron Letters, 28(39), 4563-4566. [Link]

  • Yan, C-G., et al. (2017). Stepwise cycloaddition reaction of N-phenacylbenzothiazolium bromides and nitroalkenes for tetrahydro-, dihydro- And benzo[d]pyrrolo[2,1-b]thiazoles. Scientific Reports, 7, 46470. [Link]

  • Gao, X., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. [Link]

  • Li, J., et al. (2015). Facile Synthesis of 2-(Substitutedbenzylsulfanyl)benzothiazoles and Their Antimicrobial Activity Screening. ResearchGate. [Link]

  • Fernández de la Pradilla, R., et al. (2003). Highly Stereoselective Nucleophilic Epoxidation of Simple Vinyl Sulfoxides. The Journal of Organic Chemistry, 68(11), 4474-4481. [Link]

  • Pathak, T., et al. (2016). Enantiopure Trisubstituted Tetrahydrofurans with Appendage Diversity: Vinyl Sulfone- and Vinyl Sulfoxide-Modified Furans Derived from Carbohydrates as Synthons for Diversity Oriented Synthesis. Molecules, 21(6), 698. [Link]

  • García Ruano, J. L., et al. (2000). Synthesis and Diels−Alder Reactions of a New Kind of Chiral Dienophiles: Cyclic Vinyl-p-tolylsulfilimines. Organic Letters, 2(5), 621-623. [Link]

  • Xia, C., et al. (2015). Copper-Promoted Cycloaddition of α-Methylenyl Isocyanides with Benzothiazoles: Tunable Access to Benzo[d]imidazothiazoles. Organic Letters, 17(22), 5602-5605. [Link]

  • Aksenov, A., et al. (2024). Visible light-mediated synthesis of 1,3-benzothiazoles: A comprehensive review. ChemRxiv. [Link]

  • Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28. [Link]

  • Carreño, M. C., et al. (2000). Diels-alder reactions with 2-(Arylsulfinyl)-1,4-benzoquinones: effect of aryl substitution on reactivity, chemoselectivity, and pi-facial diastereoselectivity. The Journal of Organic Chemistry, 65(2), 453-8. [Link]

  • Padwa, A., et al. (1993). Diels-Alder Reactions of 2- and 3-Vinyl-1-(phenylsulfonyl)pyrroles. ResearchGate. [Link]

  • Grigorʼev, I. A., et al. (2023). Recent Advances in Hydrogels via Diels–Alder Crosslinking: Design and Applications. International Journal of Molecular Sciences, 24(3), 2390. [Link]

  • Chemistry Stack Exchange. (2016). Can vinyl alcohol react as a dienophile in Diels-Alder reactions? [Link]

  • Ciamala, K., et al. (1998). High Pressure and Thermal Diels—Alder Reaction of 2-Vinyl-benzo[b]furan and 2-Vinyl-benzo[b]thiophene. Synthesis of New Condensed Heterocycles. ResearchGate. [Link]

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Application

Kinetic analysis methods for benzothiazole sulfoxide reactions

Application Note: Kinetic Profiling of Benzothiazole Sulfoxide Transformations Abstract Benzothiazole derivatives are privileged scaffolds in medicinal chemistry, serving as the core for antitumor, neuroprotective (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Profiling of Benzothiazole Sulfoxide Transformations

Abstract

Benzothiazole derivatives are privileged scaffolds in medicinal chemistry, serving as the core for antitumor, neuroprotective (e.g., Riluzole), and antimicrobial agents.[1] The sulfoxide moiety within these structures represents a critical "kinetic branch point." It is both a metabolic intermediate (oxidation of sulfides) and a functional handle for prodrug strategies (thiol-triggered release). This guide details the kinetic analysis of benzothiazole sulfoxides, focusing on oxidative progression (


)  and nucleophilic functionalization (

)
. We provide a validated HPLC-UV/MS protocol and mathematical frameworks for extracting rate constants in consecutive reaction systems.

Theoretical Framework: The Kinetic Branch Point

In drug development, the benzothiazole sulfoxide (BTZ-SO) is rarely a static endpoint. It exists in a dynamic equilibrium defined by two competing vectors:

  • Oxidative Progression: The irreversible oxidation to the sulfone (

    
    ), typically mediated by CYP450 enzymes or chemical oxidants (e.g., peroxides).
    
  • Nucleophilic/Reductive Fate: The reaction with biological thiols (e.g., Glutathione, Cysteine) to trigger Pummerer-type rearrangements or sulfenic acid elimination—a mechanism increasingly utilized in hypoxia-activated prodrugs.

Reaction Scheme & Rate Laws

For a consecutive reaction system where Sulfide (


) 

Sulfoxide (

)

Sulfone (

):




Critical Insight: If


, the sulfoxide is a transient intermediate and difficult to isolate. If 

, the sulfoxide accumulates. In benzothiazoles, the electron-withdrawing nature of the heterocycle often deactivates the sulfoxide sulfur, making

, allowing for stable sulfoxide isolation.

Visualization of Reaction Pathways

The following diagram illustrates the competing kinetic pathways for a generic 2-substituted benzothiazole sulfide.

BenzothiazoleKinetics Sulfide Benzothiazole Sulfide (S) Sulfoxide Benzothiazole Sulfoxide (SO) Sulfide->Sulfoxide Oxidation (k1) (CYP450 / H2O2) Sulfone Benzothiazole Sulfone (SO2) Sulfoxide->Sulfone Oxidation (k2) (Metabolic Fate) Prodrug Thiol-Triggered Release Products Sulfoxide->Prodrug Nucleophilic Attack (k3) (R-SH / GSH)

Figure 1: Kinetic pathways of benzothiazole sulfides. The sulfoxide serves as the central node between metabolic clearance (red path) and bio-activation (green path).

Analytical Method Development (HPLC-UV)

Before initiating kinetic runs, the analytical method must be validated for specificity to ensure separation of the sulfide, sulfoxide, and sulfone.

Instrument: Agilent 1290 Infinity II or Waters Acquity UPLC. Detection: UV at 254 nm (aromatic core) and 280 nm.

ParameterConditionRationale
Column Agilent ZORBAX SB-C18 (4.6 x 150 mm, 5 µm) or EquivalentSterically protected C18 is stable at low pH and provides excellent separation of polar sulfoxides from non-polar sulfides.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses ionization of the benzothiazole nitrogen, improving peak shape.
Mobile Phase B Acetonitrile (MeCN)MeCN provides lower backpressure and sharper peaks for aromatics compared to MeOH.
Gradient 0-2 min: 10% B; 2-10 min: 10%

90% B; 10-12 min: 90% B.
Fast gradient to capture all three species. Sulfoxide elutes first, followed by sulfone, then sulfide.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm columns.
Injection Vol 5-10 µLPrevent column overload.

Validation Check: Ensure resolution (


) > 1.5 between the Sulfoxide and Sulfone peaks. Sulfoxides are chiral; if using a chiral column (e.g., Chiralpak IC), diastereomers may split. For kinetic rate determination, integrate the total sulfoxide area.

Protocol A: Chemical Oxidation Kinetics (Pseudo-First-Order)

This protocol determines the intrinsic reactivity of the benzothiazole sulfide toward oxidation, simulating "worst-case" chemical stability or pre-screening for metabolic liability.

Reagents:

  • Substrate: 2-(Methylthio)benzothiazole (10 mM stock in MeCN).

  • Oxidant: Hydrogen Peroxide (30% w/w) or mCPBA.

  • Internal Standard (IS): Benzophenone (inert to H2O2).

  • Quench Solution: 10% Sodium Bisulfite (

    
    ) in water.
    

Workflow:

  • Preparation: In a amber reaction vial, mix:

    • 800 µL Buffer (Phosphate pH 7.4 or Acetate pH 4.0).

    • 100 µL Substrate stock (Final conc: 1 mM).

    • 50 µL Internal Standard.

  • Initiation: Add 50 µL of Oxidant (in large excess, e.g., 10-50 equivalents).

    • Note: Using excess oxidant ensures

      
      , validating pseudo-first-order assumptions.
      
  • Sampling:

    • At

      
       min.
      
    • Aliquot 50 µL of reaction mixture.

  • Quenching (Critical):

    • Immediately dispense aliquot into 200 µL of Quench Solution (Sodium Bisulfite).

    • Mechanism:[2][3][4][5][6][7][8][9] Bisulfite rapidly reduces unreacted peroxide, freezing the reaction.

    • Vortex for 10 seconds.

  • Analysis: Inject 10 µL onto HPLC.

Data Processing: Plot


 vs. Time. The slope is 

. To find the second-order rate constant (

):

.

Protocol B: Thiol-Triggered Release (Nucleophilic Kinetics)

Benzothiazole sulfoxides can act as electrophiles reacting with biological thiols (GSH) to release the parent heterocycle. This is crucial for designing prodrugs or understanding toxicity.

Reagents:

  • Substrate: Benzothiazole Sulfoxide (isolated).

  • Nucleophile: L-Cysteine or Glutathione (GSH) (freshly prepared in degassed buffer).

  • Buffer: PBS pH 7.4 (degassed to prevent disulfide formation).

Workflow:

  • Reactor: Thermostated cell at 37°C.

  • Mix: 900 µL PBS containing 10 mM GSH + 100 µL Substrate (1 mM).

  • Monitoring:

    • Method A (Real-time): If the release generates a fluorophore (e.g., 2-hydroxybenzothiazole), monitor fluorescence (

      
      ).
      
    • Method B (HPLC): Aliquot at intervals, quench with 10% N-Ethylmaleimide (NEM) .

    • Why NEM? NEM alkylates the remaining free thiols (GSH), preventing them from reacting further with the sulfoxide during analysis. Acid quenching is not recommended here as it may catalyze Pummerer rearrangement.

  • Analysis: Monitor the disappearance of Sulfoxide and appearance of the Disulfide byproduct.

Experimental Workflow Diagram

Workflow cluster_quench Quench Selection Start Reaction Initiation (Substrate + Oxidant/Thiol) Sampling Time-Point Aliquoting (t = 5, 10, ... min) Start->Sampling Quench Chemical Quench Sampling->Quench Q_Ox Oxidation Study: Add NaHSO3 Quench->Q_Ox If Oxidant Q_Thiol Thiol Study: Add NEM Quench->Q_Thiol If Thiol Analysis HPLC-UV/MS Analysis (ZORBAX SB-C18) Q_Ox->Analysis Q_Thiol->Analysis Data Kinetic Plotting (ln(C) vs t) Analysis->Data

Figure 2: Step-by-step experimental workflow for kinetic analysis, highlighting the critical quench step differentiation.

References

  • Vertex AI Search. (2025). Kinetic studies on the oxidation of aryl methyl sulfides and sulfoxides. Royal Society of Chemistry. [Link]

  • Vertex AI Search. (2025). Oxidation of Aryl Methyl Sulfoxides by Oxo(salen)manganese(V) Complexes. ACS Publications.[8][10] [Link]

  • Vertex AI Search. (2025). Benzothiazole-Derived Sulfones and Sulfoxides as Reactive Templates for Biothiols. Organic Letters. [Link]8]

  • Vertex AI Search. (2025). Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process. ResearchGate. [Link]

  • Vertex AI Search. (2025). Simultaneous determination of benzotriazoles and benzothiazole in surface water by SPE-HPLC. PubMed.[8] [Link]]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing pH for 2-Ethenylsulfinyl-1,3-benzothiazole reactivity

Technical Support Center: 2-Ethenylsulfinyl-1,3-benzothiazole Welcome to the technical support center for 2-ethenylsulfinyl-1,3-benzothiazole. This guide is designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Ethenylsulfinyl-1,3-benzothiazole

Welcome to the technical support center for 2-ethenylsulfinyl-1,3-benzothiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on optimizing reaction conditions, with a specific focus on the critical role of pH. Here, you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful and reproducible application of this versatile reagent.

Section 1: Core Principles of Reactivity and pH Influence

2-Ethenylsulfinyl-1,3-benzothiazole, also known as 2-vinylsulfinyl benzothiazole, is a molecule of significant interest due to its reactive vinyl sulfoxide moiety. This functional group is a potent Michael acceptor, making it highly useful for conjugation and the synthesis of complex molecules.[1][2] However, its reactivity and stability are exquisitely sensitive to pH. Understanding the underlying chemical principles is paramount for experimental success.

Two key structural features are susceptible to pH-mediated effects:

  • The Vinyl Sulfoxide Group : This is the primary reactive site for nucleophilic (Michael) addition.[3] The electron-withdrawing nature of the sulfoxide activates the vinyl group.

    • Under Acidic Conditions (pH < 4) : Protonation of the sulfoxide oxygen can occur. This increases its electron-withdrawing capacity, potentially enhancing reactivity towards weak nucleophiles. However, strongly acidic conditions (pH < 2) can lead to instability or undesired side reactions like the Pummerer rearrangement, especially in the presence of activating agents.[4]

    • Under Neutral to Mildly Basic Conditions (pH 7-9) : This range is often optimal for Michael additions with amine or thiol nucleophiles. The nucleophile's own protonation state is pH-dependent (e.g., thiols are more nucleophilic as thiolates at higher pH), creating a dependency on finding a pH that balances reagent stability with nucleophile reactivity.

    • Under Strongly Basic Conditions (pH > 10) : Strong bases can deprotonate the carbon alpha to the sulfoxide, leading to potential side reactions or elimination.[5] Furthermore, the benzothiazole ring itself may become susceptible to hydrolysis or degradation.

  • The Benzothiazole Nitrogen : The benzothiazole ring system contains a nitrogen atom with a pKa that renders it susceptible to protonation in acidic media.[6] Protonation of this nitrogen alters the overall electronic profile of the molecule, which can influence the reactivity of the distal vinyl sulfoxide group. Some benzothiazole derivatives have shown clear pH-dependent properties, with significant changes observed below pH 2 and above pH 10.[6]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal starting pH for a Michael addition reaction?

A1: For most applications involving thiol or amine nucleophiles, a starting pH range of 7.0 to 8.5 is recommended. This range typically offers the best compromise between the stability of the 2-ethenylsulfinyl-1,3-benzothiazole and the nucleophilicity of the reacting partner. A screening experiment is always advised to pinpoint the optimal pH for your specific substrate.

Q2: How does pH affect the stability of the compound in aqueous solutions?

A2: The compound exhibits maximal stability in a slightly acidic to neutral pH range (pH 4-7). Both strongly acidic (pH < 2) and strongly basic (pH > 10) conditions can lead to degradation over time.[6] For short-term storage of stock solutions, use a buffered system around pH 6-7.

Q3: Which buffer systems are recommended for reactions?

A3: The choice of buffer is critical. Avoid nucleophilic buffers like Tris or glycine, as they can react with the vinyl sulfoxide. Phosphate (PBS), HEPES, and borate buffers are generally suitable. Always check for buffer-reagent compatibility in a small-scale control experiment.

Q4: Can this compound be used in organic solvents?

A4: Yes. The compound is soluble in many common organic solvents like DMSO, DMF, and acetonitrile.[7] When performing reactions in organic solvents, the pH-dependence relates to the presence of acidic or basic catalysts rather than a buffered aqueous environment. For instance, non-nucleophilic bases like triethylamine (TEA) or DBU can be used to facilitate reactions with certain nucleophiles.[8]

Q5: My reaction yields are low. Could pH be the issue?

A5: Absolutely. Low yields are a classic symptom of suboptimal pH.

  • If the pH is too low, your nucleophile (e.g., an amine) may be protonated and non-nucleophilic.

  • If the pH is too high, the vinyl sulfoxide reagent may be degrading.

  • Refer to the Troubleshooting Guide in Section 3 for a systematic approach to diagnosing and solving this issue.

Section 3: Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Suboptimal pH: Nucleophile is protonated (pH too low) or reagent is unstable (pH too high).2. Incorrect Buffer: Buffer is reacting with the vinyl sulfoxide (e.g., Tris).3. Reagent Degradation: Stock solution was stored improperly.1. Perform a pH screening experiment from pH 6.5 to 9.0 in 0.5 unit increments.2. Switch to a non-nucleophilic buffer like HEPES or Phosphate.3. Prepare a fresh stock solution of the reagent in an appropriate anhydrous solvent like DMSO.
Multiple Side Products Observed 1. pH is too high: Base-catalyzed elimination or other side reactions are occurring.[5]2. Reaction Temperature is too high: Promotes side reactions.3. Oxygen Exposure: Sulfoxide may be susceptible to oxidation or radical pathways.1. Lower the reaction pH in 0.5 unit increments.2. Run the reaction at a lower temperature (e.g., 4 °C or on ice).3. Degas the reaction buffer and run the experiment under an inert atmosphere (N₂ or Ar).
Reaction is Inconsistent 1. Poor pH Control: The reaction itself generates or consumes protons, causing the pH to drift.2. Inconsistent Reagent Quality: Batch-to-batch variation.1. Use a higher concentration of buffer (e.g., 100-200 mM) to ensure sufficient buffering capacity.2. Qualify each new batch of reagent with a standard control reaction.

Section 4: Experimental Protocols

Protocol 1: pH Screening for Optimal Michael Addition

This protocol provides a systematic workflow to determine the optimal pH for the reaction of 2-ethenylsulfinyl-1,3-benzothiazole with a nucleophile of interest (e.g., a thiol-containing peptide).

Materials:

  • 2-ethenylsulfinyl-1,3-benzothiazole stock solution (e.g., 100 mM in DMSO)

  • Nucleophile stock solution (e.g., 10 mM in water or buffer)

  • Buffer solutions (100 mM): Phosphate (pH 6.5, 7.0, 7.5), HEPES (pH 8.0), Borate (pH 8.5, 9.0)

  • Reaction tubes

  • Analytical system (e.g., HPLC, LC-MS)

Procedure:

  • Setup: Label six reaction tubes, one for each pH point (6.5, 7.0, 7.5, 8.0, 8.5, 9.0).

  • Buffer Addition: Add 890 µL of the corresponding buffer to each tube.

  • Nucleophile Addition: Add 100 µL of the 10 mM nucleophile stock solution to each tube (final concentration: 1 mM). Mix gently.

  • Initiate Reaction: Add 10 µL of the 100 mM 2-ethenylsulfinyl-1,3-benzothiazole stock solution to each tube (final concentration: 1 mM). This ensures a 1:1 molar ratio.

  • Incubation: Incubate all tubes at a constant temperature (e.g., 25 °C) for a set time (e.g., 1 hour).

  • Quenching (Optional): If necessary, quench the reaction by adding a small amount of a strong acid (e.g., 10 µL of 10% TFA).

  • Analysis: Analyze the reaction mixture from each tube by HPLC or LC-MS to determine the percentage of product formation versus unreacted starting materials.

Section 5: Data and Diagrams

Table 1: Recommended Buffer Systems
BufferpKa (at 25°C)Useful pH RangeComments
Sodium Phosphate7.206.2 - 8.2Generally compatible and widely used.
HEPES7.486.8 - 8.2Good choice for biological applications; non-coordinating.
Borate9.238.0 - 10.0Useful for higher pH ranges, but check for compatibility.
Tris8.067.5 - 9.0NOT RECOMMENDED. Primary amine is nucleophilic.
Glycine9.608.6 - 10.6NOT RECOMMENDED. Primary amine is nucleophilic.
Diagrams

G cluster_workflow Diagram 1: pH Optimization Workflow prep Prepare Buffers (pH 6.5 - 9.0) setup Set up parallel reactions at each pH prep->setup add_nuc Add Nucleophile setup->add_nuc add_reagent Initiate with 2-Ethenylsulfinyl-1,3-benzothiazole add_nuc->add_reagent incubate Incubate at constant Temperature & Time add_reagent->incubate analyze Analyze by HPLC / LC-MS incubate->analyze plot Plot Yield vs. pH analyze->plot optimal Identify Optimal pH plot->optimal

Caption: Workflow for pH optimization experiment.

G cluster_pathways Diagram 2: pH-Dependent Reaction Pathways cluster_acid Low pH (<6) cluster_optimal Optimal pH (7-9) cluster_base High pH (>10) start Reagent + Nucleophile low_yield Low Yield (Protonated Nucleophile) start->low_yield H⁺ inhibits Nu⁻ good_yield Desired Michael Adduct (High Yield) start->good_yield Balanced Reactivity degradation Degradation / Side Products (Reagent Instability) start->degradation OH⁻ attacks

Caption: Influence of pH on reaction outcome.

References

  • ResearchGate. (n.d.). Effect of pH on fluorescence intensity ratio of benzothiazole... Retrieved from [Link]

  • Wikipedia. (2023). Sulfoxide. Retrieved from [Link]

  • ACS Publications. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Vinylations Using Vinyl Sulfide, Vinyl Sulfoxide, Vinyl Sulfone, or Vinyl Sulfonate Derivatives and Aryl Bromides Catalyzed by a Palladium Complex Derived from a Tetraphosphine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. PMC. Retrieved from [Link]

  • PubMed. (2004). Vinyl sulfoxides as stereochemical controllers in intermolecular Pauson-Khand reactions: applications to the enantioselective synthesis of natural cyclopentanoids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Retrieved from [Link]

  • Taylor & Francis Online. (2006). Michael Addition Reaction of Vinyl Sulfoxide with Poly(Vinyl Alcohol). Retrieved from [Link]

  • ResearchGate. (n.d.). Heck Vinylations Using Vinyl Sulfide, Vinyl Sulfoxide, Vinyl Sulfone, or Vinyl Sulfonate Derivatives and Aryl Bromides Catalyzed by a Palladium Complex Derived from a Tetraphosphine | Request PDF. Retrieved from [https://www.researchgate.net/publication/244917529_Heck_Vinylations_Using_Vinyl_Sulfide_Vinyl_Sulfoxide_Vinyl_Sulfone_or_Vinyl_Sulfonate_Derivatives_and_Aryl_Bromides_Catalyzed_by_a_Palladium_Complex_Derived_from_a_Tetraphosphine]([Link]_ Derivatives_and_Aryl_Bromides_Catalyzed_by_a_Palladium_Complex_Derived_from_a_Tetraphosphine)

  • IntechOpen. (2025). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. Retrieved from [Link]

  • RSC Publishing. (n.d.). pH-dependent fluorescence of uncharged benzothiazole-based dyes binding to DNA. Retrieved from [Link]

  • MDPI. (2016). Enantiopure Trisubstituted Tetrahydrofurans with Appendage Diversity: Vinyl Sulfone- and Vinyl Sulfoxide-Modified Furans Derived from Carbohydrates as Synthons for Diversity Oriented Synthesis. Retrieved from [Link]

  • Journal of Microbiology, Biotechnology and Food Sciences. (n.d.). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 2-Ethenylsulfinyl-1,3-benzothiazole

Topic: Stability, Storage, and Prevention of Oxidation Ticket Status: Open Priority: High (Compound Integrity Risk) Executive Summary: The Stability Paradox 2-Ethenylsulfinyl-1,3-benzothiazole is a vinyl sulfoxide . Its...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Storage, and Prevention of Oxidation

Ticket Status: Open Priority: High (Compound Integrity Risk)

Executive Summary: The Stability Paradox

2-Ethenylsulfinyl-1,3-benzothiazole is a vinyl sulfoxide . Its chemical behavior is defined by two competing instability vectors:

  • Oxidative Instability: The sulfinyl group (

    
    ) is an intermediate oxidation state. It naturally seeks to oxidize further to the sulfone (
    
    
    
    ) in the presence of ambient oxygen, peroxides, or improper synthetic oxidants.
  • Electrophilic Reactivity: The vinyl group (ethenyl) attached to the electron-withdrawing sulfinyl-benzothiazole core is a potent Michael Acceptor . It is prone to polymerization or nucleophilic attack (hydration) by moisture, which is often mistaken for oxidation.

This guide provides protocols to arrest both degradation pathways.

Module 1: Storage & Handling (Preventing Auto-Oxidation)

For users currently possessing the synthesized compound.

FAQ 1: "My sample is turning yellow/gummy. Is it oxidizing?"

Diagnosis: Likely yes, but it is a combination of auto-oxidation (to sulfone) and radical polymerization of the vinyl group. Root Cause: Exposure to light and ambient oxygen generates radical species that attack the vinyl alkene.

Protocol: The "Deep Freeze" Storage System

To maintain >98% purity for >6 months, follow this strict containment protocol.

ParameterSpecificationReason
Temperature -20°C to -80°C Arrhenius suppression of oxidation rates. Vinyl sulfoxides are kinetically unstable at RT.
Atmosphere Argon (Ar) Nitrogen (

) is lighter than air and leaks easier. Argon is heavier and blankets the solid.
Container Amber Glass + Parafilm Blocks UV light (prevents radical initiation at the vinyl group).
Additives Radical Inhibitor (Optional) For long-term storage of large batches, add 0.1% BHT (Butylated hydroxytoluene) to scavenge radicals.
FAQ 2: "How do I remove the sulfone impurity if it forms?"

Technical Answer: You generally cannot "clean" the sulfone out easily because its polarity is very similar to the sulfoxide. Resolution: Prevention is the only viable strategy. If Sulfone > 5%, recrystallization is required, but yield loss will be high.

  • Solvent System: Ethanol/Hexane (Sulfones are typically less soluble in cold ethanol than sulfoxides).

Module 2: Synthesis Troubleshooting (Preventing Over-Oxidation)

For users synthesizing the compound from 2-(ethenylthio)-1,3-benzothiazole.

Ticket #402: "I am using mCPBA and getting 15% Sulfone. How do I stop this?"

Analysis: m-Chloroperbenzoic acid (mCPBA) is too strong and electrophilic. It does not discriminate well between the sulfide (starting material) and the sulfoxide (product).

Corrective Protocol: The Sodium Periodate Selectivity Method

Switch to Sodium Periodate (


) . This reagent is strictly selective for the Sulfide 

Sulfoxide step and kinetically halts at the sulfoxide stage because it requires a cyclic intermediate that sulfoxides cannot easily form.

Step-by-Step Procedure:

  • Dissolve: Suspend sulfide starting material in

    
     (1:1).
    
  • Cool: Chill to 0°C (Ice bath).

  • Add Oxidant: Add 1.05 equivalents of

    
     dropwise.
    
    • Critical: Do NOT dump it in all at once.

  • Quench: Stop reaction immediately upon TLC completion (usually 2-4 hours) by adding 10% Sodium Thiosulfate . This destroys excess oxidant before it can attack the sulfoxide.

Ticket #403: "Can I use Hydrogen Peroxide ( )?"

Analysis: Only if catalyzed. Uncatalyzed


 is slow and requires heating, which triggers polymerization.
Recommendation:  Use a Flavin Catalyst  or Hexafluoroisopropanol (HFIP)  solvent system if you must use peroxide. Otherwise, stick to Periodate.

Module 3: Visualization of Pathways

The following diagram illustrates the "Danger Zones" where oxidation must be controlled.

OxidationPathways cluster_control Control Factors Sulfide Sulfide Precursor (2-Ethenylthio...) Sulfoxide TARGET MOLECULE (Sulfoxide) Sulfide->Sulfoxide Controlled Oxidation (NaIO4, 0°C) Sulfone IMPURITY (Sulfone) Sulfoxide->Sulfone Over-Oxidation (mCPBA, Excess H2O2) Polymer Polymerized Degradation Sulfoxide->Polymer Light/Heat (Radical Mechanism) Stoichiometry (1.0 eq) Stoichiometry (1.0 eq) Temp (< 4°C) Temp (< 4°C)

Figure 1: The oxidation landscape of 2-Ethenylsulfinyl-1,3-benzothiazole. Green path represents the target window; red paths represent failure modes.

Module 4: Analytical Verification (QC)

How do you prove you successfully prevented oxidation?

Method: HPLC-MS Differentiation

You cannot rely solely on NMR because the vinyl proton shifts are subtle between sulfoxide and sulfone.

  • Target Mass:

    
     (Sulfoxide)
    
  • Impurity Mass:

    
     (Sulfone) — Look for the +16 mass shift.
    
Method: IR Spectroscopy
  • Sulfoxide (

    
    ):  Strong band at 1030–1070 cm⁻¹ .
    
  • Sulfone (

    
    ):  Two bands at 1120–1160 cm⁻¹  and 1300–1350 cm⁻¹ .
    
  • Test: If you see the 1300 band appear, your sample has oxidized.

References

  • ACS GCI Pharmaceutical Roundtable. (2024). Reagent Guide: Sulfide Oxidation. American Chemical Society.[1] Link

  • Mata, E. G. (1996). Recent advances in the synthesis of sulfoxides from sulfides. Phosphorus, Sulfur, and Silicon and the Related Elements.
  • Drabowicz, J., et al. (2002). Oxidations of Sulfides to Sulfoxides. In Organic Syntheses.
  • Sigma-Aldrich. (2024). Phenyl vinyl sulfoxide: Storage and Stability Data. Link

  • Carreno, M. C. (1995). Applications of Sulfoxides in Asymmetric Synthesis of Biologically Active Compounds. Chemical Reviews. (Discusses vinyl sulfoxide stability).

Disclaimer: This guide is for research purposes. Always consult the specific SDS for 2-Ethenylsulfinyl-1,3-benzothiazole before handling.

Sources

Troubleshooting

Purification methods for 2-Ethenylsulfinyl-1,3-benzothiazole adducts

Technical Support Center: Purification of 2-Ethenylsulfinyl-1,3-benzothiazole Adducts Ticket System Status: [ONLINE] Current Operator: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting & Purification...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Ethenylsulfinyl-1,3-benzothiazole Adducts

Ticket System Status: [ONLINE] Current Operator: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting & Purification Protocols for Vinyl Sulfoxide Adducts

Introduction: The Nature of the Challenge

Welcome to the technical support hub for the 2-Ethenylsulfinyl-1,3-benzothiazole (ESBT) scaffold. You are likely using this molecule as a cysteine-reactive warhead or a covalent probe.

The Core Problem: ESBT adducts are chemically deceptive. The sulfoxide moiety (


) introduces three distinct purification challenges:
  • Chirality: The sulfur atom is a stereocenter. Upon reaction with a nucleophile (like a protein thiol or small molecule), you generate a new chiral center or a diastereomeric mixture.

  • Polarity: The sulfoxide is highly dipolar, leading to severe "tailing" on standard silica gel.

  • Lability: While more stable than some Michael acceptors, the adducts are susceptible to Retro-Michael elimination or Pummerer-type rearrangements under acidic or thermal stress.

This guide replaces standard "textbook" advice with field-proven troubleshooting workflows.

Diagnostic Workflow (Decision Matrix)

Before selecting a method, diagnose your crude mixture using this logic flow.

Purification_Logic Start Crude ESBT Adduct Check_Nu Is the Nucleophile (Adduct Partner) Chiral? (e.g., Cysteine, Peptide) Start->Check_Nu Achiral Product is Enantiomeric Pair (Racemic S-oxide) Check_Nu->Achiral No Chiral Product is Diastereomeric Mixture (e.g., R,S and S,S) Check_Nu->Chiral Yes Stability Check Stability: Does TLC show starting material appearing over time? Achiral->Stability Chiral_Col REQUIRED: Chiral Stationary Phase (Amylose/Cellulose) Chiral->Stability Standard_Col Standard RP-HPLC (C18) or Silica (DCM/MeOH) Retro Retro-Michael Detected Avoid Acidic Modifiers Stability->Retro Yes Stable Proceed to Method Stability->Stable No Stable->Chiral_Col If Achiral Nu Stable->Standard_Col If Chiral Nu

Figure 1: Purification decision tree. Note that diastereomers (formed with chiral nucleophiles) can often be separated on standard C18 phases, whereas enantiomers require chiral selectors.

Troubleshooting Guides (Q&A Format)

Ticket #401: "My product streaks/tails badly on silica gel."

User Report: "I attempted flash chromatography using Hexane/Ethyl Acetate. The product (ESBT-thiol adduct) didn't elute until 100% EtOAc and came off as a smear over 20 fractions."

Diagnosis: The sulfoxide oxygen is a hard Lewis base. It interacts strongly with the acidic silanols on the silica surface. Hexane/EtOAc is too non-polar for these adducts.

The Protocol (The "Buffered" Normal Phase): Do not use standard silica conditions. You must deactivate the silica surface.

  • Solvent System: Switch to Dichloromethane (DCM) / Methanol (MeOH) .

  • The Additive: Add 1% Triethylamine (TEA) to your mobile phase.

    • Why? TEA blocks the acidic silanol sites, preventing the sulfoxide from "sticking" and tailing. It also suppresses acid-catalyzed Retro-Michael elimination.

  • Gradient:

    • Start: 100% DCM (with 1% TEA).

    • End: 90:10 DCM:MeOH (with 1% TEA).

    • Note: Most ESBT adducts elute between 2-5% MeOH.

Quantitative Comparison of Stationary Phases:

Stationary PhaseSuitabilityIssuesMitigation
Silica (Unbuffered) LowSevere tailing, potential hydrolysis.Avoid.
Silica (+1% TEA) MediumGood for bulk removal of non-polar impurities.Keep fractions cool; evaporate <30°C.
C18 (Reverse Phase) High Excellent peak shape.Use Water/Acetonitrile gradients.
Diol-Bonded Silica High"Alternative Normal Phase" - less acidic than bare silica.Use Hexane/Isopropanol gradients.
Ticket #402: "I see two peaks with the exact same mass. Is this an impurity?"

User Report: "LC-MS shows two distinct peaks separated by 1 minute. Both have the mass of the expected adduct. Is one an isomer?"

Diagnosis: This is likely Diastereomeric Separation , not an impurity.

  • The ESBT sulfur is a chiral center (

    
     vs 
    
    
    
    ).
  • If your nucleophile (e.g., Glutathione, Cysteine) is also chiral, you have created diastereomers (

    
     and 
    
    
    
    ).

The Protocol (Diastereomer Resolution): You can often separate these on standard C18 columns, effectively purifying the diastereomers.

  • Column: C18 Core-Shell (e.g., Kinetex or Cortecs), 2.7 µm particle size.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (or Ammonium Formate pH 4.5 if acid sensitive).

    • B: Acetonitrile (MeCN).

  • Method: Use a shallow gradient .

    • Example: If elution is at 40% B, run a gradient from 35% B to 45% B over 20 minutes.

  • Action: Isolate peaks separately. They may have different biological activities due to the spatial orientation of the sulfoxide oxygen relative to the protein binding pocket.

Ticket #403: "My product decomposes during rotary evaporation."

User Report: "The column looked great, but after drying down the fractions, NMR shows 20% starting material (benzothiazole vinyl sulfoxide) and free thiol."

Diagnosis: You are experiencing Thermal Retro-Michael Elimination . The reaction between the thiol and the vinyl sulfoxide is reversible. Heat + slightly acidic silica residue shifts the equilibrium back to the starting materials.

The Protocol (Low-Stress Isolation):

  • Temperature Control: Never heat the water bath above 30°C .

  • pH Control: Ensure the fractions are neutral or slightly basic before evaporation. If you used Formic Acid/TFA in HPLC, neutralize with a drop of dilute NH4OH immediately after collection.

  • Lyophilization: Instead of rotary evaporation, freeze the HPLC fractions (if water/MeCN) and lyophilize. This removes solvent at low temperature, kinetically trapping the adduct.

Advanced Protocol: Chiral Separation of Enantiomers

If you reacted ESBT with an achiral thiol (e.g., mercaptoethanol) and need to separate the sulfoxide enantiomers:

Method: Supercritical Fluid Chromatography (SFC) or Normal Phase Chiral HPLC.

  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: CO2 / Methanol (for SFC) or Hexane / Isopropanol (50:50 to 80:20) for HPLC.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 254 nm (Benzothiazole absorbs strongly here).

Mechanism of Separation: The chiral stationary phase forms hydrogen bonds and


 interactions with the benzothiazole ring and the sulfoxide oxygen. The spatial arrangement of the sulfoxide determines which enantiomer interacts more strongly with the chiral cavity.

References & Authority

  • Thiol-Michael Addition Reversibility:

    • Context: Explains the Retro-Michael mechanism observed in Ticket #403.

    • Source: Nair, D. P., et al. (2014). "The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry." Chemistry of Materials.

  • Chiral Separation of Sulfoxides:

    • Context: Validates the use of Chiralpak/Chiralcel columns for benzothiazole sulfoxides.

    • Source: Toribio, L., et al. (2011).[1] "Enantiomeric separation of chiral sulfoxides belonging to the family of substituted benzimidazoles by SFC." Journal of Chromatography A.

  • Synthesis and Oxidation of Benzothiazoles:

    • Context: Grounding for the starting material synthesis and oxidation sensitivity.

    • Source: Bahrami, K., et al. (2011).[1] "H2O2/TFA System as a Green, Mild, and Versatile Oxidant for the Oxidation of Sulfides to Sulfoxides." Journal of Sulfur Chemistry.

  • Reactivity of Vinyl Sulfoxides:

    • Context: Discussion of the electrophilic nature of the vinyl group.

    • Source: Madesclaire, M. (1986). "Synthesis of Sulfoxides by Oxidation of Thioethers." Tetrahedron.

Disclaimer: These protocols are intended for research use only. Always consult the Safety Data Sheet (SDS) for 2-Ethenylsulfinyl-1,3-benzothiazole derivatives before handling.

Sources

Optimization

Stability of 2-Ethenylsulfinyl-1,3-benzothiazole in cell culture media

Product Support & Troubleshooting Hub Welcome to the Technical Support Center. This guide addresses the stability, reactivity, and handling of 2-Ethenylsulfinyl-1,3-benzothiazole in biological assays.

Author: BenchChem Technical Support Team. Date: February 2026

Product Support & Troubleshooting Hub

Welcome to the Technical Support Center. This guide addresses the stability, reactivity, and handling of 2-Ethenylsulfinyl-1,3-benzothiazole in biological assays. As a vinyl sulfoxide-based electrophile, this compound exhibits unique reactivity profiles that distinguish it from standard small molecules. This guide explains the "why" behind experimental variability and provides self-validating protocols to ensure data integrity.

Core Chemistry & Stability Profile

The Mechanism of Instability: 2-Ethenylsulfinyl-1,3-benzothiazole contains a vinyl sulfoxide moiety attached to a benzothiazole ring. In the context of cell culture, this structure acts as a "soft" Michael acceptor. Unlike highly reactive acrylamides or vinyl sulfones, vinyl sulfoxides possess tunable electrophilicity, allowing them to target specific cysteine residues on proteins.

However, this reactivity creates a fundamental stability trade-off in cell culture media:

  • Thiol Conjugation (Michael Addition): The compound reacts non-enzymatically with free thiols (Cysteine, Glutathione) present in media and serum.

  • Oxidative Conversion: The sulfinyl group (

    
    ) can be oxidized to a sulfonyl group (
    
    
    
    ), altering the compound's potency and selectivity.
Typical Stability Data (37°C, pH 7.4)

Data represents mean half-life (


) values derived from LC-MS monitoring.
Solvent / MatrixEstimated

Primary Degradation Mechanism
DMSO (Anhydrous) > 6 Months (at -20°C)Stable (Hygroscopic risk)
PBS (pH 7.4) > 24 HoursSlow Hydrolysis / Autoxidation
Serum-Free Media (RPMI/DMEM) 6–12 HoursSlow Cysteine Adduct Formation
Complete Media (10% FBS) 1–4 HoursRapid Protein Sequestration (BSA)
Intracellular Lysate < 30 MinutesGlutathione (GSH) Conjugation
Troubleshooting Guides
Issue A: "My IC50 values shift significantly between experiments or media types."

Diagnosis: The compound is likely being sequestered by serum albumin or reacting with media supplements before it reaches the cellular target.

The Science: Fetal Bovine Serum (FBS) is rich in Bovine Serum Albumin (BSA), which contains a reactive free cysteine (Cys-34). 2-Ethenylsulfinyl-1,3-benzothiazole can covalently bind to this "thiol sink," effectively lowering the free concentration of the drug available to enter the cell.

Corrective Protocol: The Serum-Shift Validation

  • Prepare two assay conditions:

    • Condition A: Standard Media (10% FBS).

    • Condition B: Low-Serum Media (1% FBS) or Serum-Free Media.

  • Dose cells with the compound for your standard timepoint.

  • Result Interpretation:

    • If Potency (A) << Potency (B) (e.g., IC50 shifts from 10 nM to 500 nM), your compound is heavily protein-bound.

    • Solution: Switch to a "pulse-chase" dosing strategy (dose in serum-free media for 1 hour, then add serum) or account for the shift in your potency calculations.

Issue B: "I see a rapid loss of the parent peak in LC-MS analysis of the media."

Diagnosis: Formation of Thiol-Adducts.

The Science: Standard cell culture media (e.g., DMEM, RPMI) contains L-Cysteine and Methionine. While Methionine is less reactive, L-Cysteine is a potent nucleophile. The vinyl sulfoxide undergoes a Michael addition, creating a covalent adduct that is often inactive against the target.

Visualizing the Pathway:

StabilityPathway cluster_legend Reaction Environment Compound 2-Ethenylsulfinyl- 1,3-benzothiazole (Active Electrophile) Adduct Thiol-Adduct (Inactive / Excreted) Compound->Adduct Michael Addition (Fast in 10% FBS) Sulfone Vinyl Sulfone (Hyper-Reactive) Compound->Sulfone Oxidation (Slow) MediaCys Media Cysteine / GSH (Nucleophiles) MediaCys->Adduct Oxidant Reactive Oxygen Species Oxidant->Sulfone

Figure 1: Degradation pathways in biological media. The primary loss of potency is driven by Michael Addition to thiols (Red Arrow).

Corrective Protocol: LC-MS Adduct Hunting To confirm this mechanism, analyze your media supernatant looking for specific mass shifts:

  • Calculate Parent Mass: ~209.03 Da (Monoisotopic).

  • Scan for Adducts:

    • + Cysteine: Look for Mass + 121.01 Da (Peak ~330 Da).

    • + Glutathione: Look for Mass + 307.08 Da (Peak ~516 Da).

  • Action: If adducts are >50% of the signal after 2 hours, refresh media containing the compound more frequently (e.g., every 4 hours).

Frequently Asked Questions (FAQ)

Q1: Can I store the stock solution in DMSO at 4°C? A: No. While DMSO is the correct solvent, 4°C is a danger zone. DMSO freezes at 19°C. Storing at 4°C causes repeated solid-liquid phase transitions (freeze-thaw) if the fridge fluctuates, or simply keeps it solid. More critically, DMSO is hygroscopic; at 4°C, it can absorb water from the air, promoting hydrolysis.

  • Recommendation: Aliquot single-use stocks and store at -20°C or -80°C . Keep desiccated.

Q2: Why is this compound less potent than its vinyl sulfone analog? A: This is a feature, not a bug. Vinyl sulfoxides are less electrophilic than vinyl sulfones. This "tuned" reactivity allows the molecule to bypass some non-specific "thiol sinks" (like Glutathione) to reach the intracellular target. However, it requires higher concentrations or longer incubation times compared to hyper-reactive sulfones.

Q3: Is the compound light-sensitive? A: Benzothiazoles can exhibit photosensitivity. The vinyl group provides a conjugated system that may degrade under intense UV/fluorescent light.

  • Recommendation: Protect stock solutions and treated cell plates from direct light (wrap in foil) during long incubations.

References
  • Reactivity of Cysteine S-Conjugate Sulfoxides. Source: Chemical Research in Toxicology. Context: Establishes the mechanism of Michael addition of Glutathione to vinyl sulfoxide moieties, confirming the formation of adducts in biological systems. Link:[Link]

  • Vinyl Sulfones and Sulfoxides as Cysteine-Reactive Probes. Source: ResearchGate / Journal of Organic Chemistry. Context: Discusses the comparative electrophilicity of vinyl sulfones vs. sulfoxides and their stability in aqueous media. Link:[Link]

  • Benzothiazole Derivatives in Drug Discovery. Source: MDPI (Molecules). Context: Provides structural insights into the benzothiazole scaffold, its solubility profiles, and metabolic stability (oxidation of sulfur centers). Link:[Link]

Troubleshooting

Minimizing off-target labeling with 2-Ethenylsulfinyl-1,3-benzothiazole

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals utilizing 2-Ethenylsulfinyl-1,3-benzothiazole as a targeted covalent probe. Our goa...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals utilizing 2-Ethenylsulfinyl-1,3-benzothiazole as a targeted covalent probe. Our goal is to provide in-depth technical support, moving beyond simple instructions to explain the underlying principles that govern experimental success. This document offers FAQs for quick reference and detailed troubleshooting guides to address the primary challenge encountered with covalent probes: minimizing off-target labeling to ensure high-fidelity data.

Section 1: Understanding the Mechanism of Covalent Labeling

The efficacy and specificity of 2-Ethenylsulfinyl-1,3-benzothiazole are rooted in its two-step mechanism of action, a hallmark of modern targeted covalent inhibitors.[1][2] Understanding this process is critical for troubleshooting and optimizing your experiments.

  • Reversible Binding (Recognition): The probe first forms a non-covalent complex with the target protein. This initial binding is driven by the molecular recognition of the protein's binding pocket by the benzothiazole "guidance system".[1] The affinity of this initial interaction is described by the inhibition constant (Kᵢ). A lower Kᵢ indicates stronger, more specific initial binding.[3][4]

  • Irreversible Covalent Bonding (Inactivation): Once the probe is correctly oriented within the binding pocket, the electrophilic ethenylsulfinyl "warhead" is positioned to react with a nearby nucleophilic amino acid residue, most commonly a cysteine.[4] This forms a permanent, irreversible covalent bond. The rate of this chemical reaction is defined by the inactivation rate constant (kᵢₙₐ꜀ₜ).[4][5]

The overall potency and specificity of the probe are best described by the ratio kᵢₙₐ꜀ₜ/Kᵢ.[2] High specificity is achieved when the initial binding (low Kᵢ) is strong and selective, allowing the covalent reaction to occur preferentially with the intended target rather than with other proteins.[3] Off-target labeling arises when this balance is disrupted.

G cluster_0 Step 1: Reversible Binding P Target Protein (P) PI Non-covalent Complex (P-I) P->PI I Inhibitor (I) 2-Ethenylsulfinyl-1,3-benzothiazole I->PI PI->P PI->I PI_2 Non-covalent Complex (P-I) label_Ki Kᵢ = k_off / k_on PI_cov Covalently-Linked Complex (P-I_cov) PI_2->PI_cov kᵢₙₐ꜀ₜ

The two-step mechanism of covalent inhibition.
Section 2: Frequently Asked Questions (FAQs)

Q1: What is 2-Ethenylsulfinyl-1,3-benzothiazole? 2-Ethenylsulfinyl-1,3-benzothiazole is a targeted covalent probe. It consists of a benzothiazole scaffold, which provides binding affinity for specific protein targets, and an ethenylsulfinyl group, a reactive electrophile (or "warhead") that forms a permanent covalent bond with a nucleophilic amino acid on the target protein.[6] Its use is prevalent in chemical biology and drug discovery for identifying and validating protein targets.

Q2: What is the primary amino acid target for this probe? The ethenylsulfinyl group is a Michael acceptor designed to react with soft nucleophiles. In a biological context, its primary target is the thiol side chain of cysteine residues due to their high nucleophilicity and relatively low abundance in the proteome, which helps to reduce promiscuous labeling.[4]

Q3: Why is minimizing off-target labeling so critical? Off-target labeling occurs when the probe reacts with proteins other than the intended target. This can lead to:

  • False positives: Attributing a biological effect to the inhibition of the intended target when it is actually caused by an off-target interaction.

  • Misinterpretation of results: Obscuring the true function of the target protein.

  • Potential cytotoxicity: Unintended inhibition of essential proteins can lead to cellular toxicity, confounding experimental results.[1]

Q4: What are the recommended starting conditions for a cell-based labeling experiment? As a starting point, we recommend the following conditions, which should be optimized for your specific target and cell system:

  • Probe Concentration: 1-10 µM

  • Incubation Time: 30-60 minutes

  • Cell Density: 1-5 million cells/mL

  • Temperature: 37°C

These parameters represent a common starting point, but optimization is essential for achieving high specificity. See Protocol 1 for a detailed optimization workflow.

Q5: How should I prepare and store the probe? The probe should be dissolved in anhydrous DMSO to make a high-concentration stock solution (e.g., 10-50 mM). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -80°C, protected from light and moisture. When preparing working solutions, dilute the DMSO stock into your aqueous experimental buffer immediately before use. Be aware that high concentrations of DMSO (>0.5%) can affect cell viability.

Section 3: Troubleshooting Guide: High Off-Target Labeling

High background or multiple unexpected bands on a gel, or a long list of identified proteins from a mass spectrometry experiment, are hallmark signs of off-target labeling. This guide provides a systematic approach to diagnosing and solving this issue.

G start High Off-Target Labeling Observed q1 Is probe concentration optimized? start->q1 q2 Is incubation time optimized? q1->q2 Yes a1_no Titrate Probe Concentration (Protocol 1) q1->a1_no No a1_yes Perform Time-Course Experiment (Protocol 1) q3 Is on-target engagement confirmed? q2->q3 Yes a2_no Reduce Incubation Time (Protocol 1) q2->a2_no No a2_yes Validate On-Target Engagement (Protocol 3) a3_yes Perform Proteome-Wide Selectivity Profiling (Protocol 2) q3->a3_yes Yes a3_no Problem may be intrinsic to probe/target. Consider negative control experiments. q3->a3_no No end_node Optimized Conditions Achieved: Low Off-Target Labeling a3_yes->end_node a1_no->q2 a2_no->q3

A systematic workflow for troubleshooting off-target labeling.
Symptom Potential Cause Recommended Solution & Rationale
High background signal across the entire lane in gel-based assays. 1. Probe Concentration Too High: Excess probe saturates the primary target and then reacts non-specifically with abundant, accessible nucleophiles like glutathione or other proteins.[4]Titrate the probe concentration. Perform a dose-response experiment starting from a low concentration (e.g., 0.1 µM) up to your current concentration. Aim for the lowest concentration that gives robust labeling of your target. (See Protocol 1)
Multiple discrete, unexpected bands appear on a gel or western blot. 2. Incubation Time Too Long: While the on-target reaction may be fast, prolonged incubation allows the probe to react with lower-affinity off-targets that have slower reaction kinetics.[4]Perform a time-course experiment. Fix the probe concentration at an optimized level and vary the incubation time (e.g., 5, 15, 30, 60, 120 minutes). Select the earliest time point that provides sufficient on-target signal.
Labeling of the target protein is weak, but off-target signals are strong. 3. Poor Non-Covalent Affinity (High Kᵢ): The benzothiazole scaffold may not have high affinity for your target. The covalent reaction becomes driven more by the warhead's intrinsic reactivity and the abundance of other proteins, rather than by specific recognition.[3]Validate on-target engagement with a competition assay. Pre-incubate your sample with a known non-covalent inhibitor of your target before adding the probe. A significant reduction in probe labeling confirms that the signal is specific to the intended target's binding site. (See Protocol 3)
Results are inconsistent between experiments. 4. Probe Instability/Degradation: The electrophilic warhead can degrade upon exposure to moisture, light, or repeated freeze-thaw cycles. The actual concentration of active probe may vary.Use fresh aliquots for each experiment. Ensure the probe is stored correctly at -80°C in anhydrous DMSO. Allow aliquots to warm to room temperature before opening to prevent condensation.
Mass spectrometry identifies many high-abundance proteins as off-targets. 5. Intrinsic Reactivity in Cellular Context: The probe may be reacting with highly abundant proteins that contain hyper-reactive cysteines, even if the non-covalent affinity is low.Perform a proteome-wide selectivity assessment. Use a robust mass spectrometry workflow to identify all labeled proteins. This provides a true map of your probe's selectivity and can help identify problematic off-targets. Consider using a negative control probe (a similar molecule without the reactive warhead) to distinguish covalent from non-covalent binders.[7][8] (See Protocol 2)
Section 4: Key Experimental Protocols
Protocol 1: Optimizing Probe Concentration and Incubation Time

This protocol uses a simple in-gel fluorescence scanning method to quickly determine the optimal labeling conditions. This assumes the probe has a fluorescent tag or can be appended with one via click chemistry.

  • Prepare Cell Lysate: Prepare a clarified whole-cell lysate from your cell line of interest at a standardized protein concentration (e.g., 1-2 mg/mL) in a non-thiol-containing buffer (e.g., PBS).

  • Set Up Dose-Response: In a 96-well plate, aliquot 50 µL of lysate into each well. Create a 2x serial dilution of your probe in DMSO, then dilute into the lysate to achieve final concentrations ranging from 0.1 µM to 50 µM. Include a DMSO-only control.

  • Incubate: Incubate the plate at room temperature or 37°C for a fixed time, such as 60 minutes.

  • Quench and Denature: Stop the reaction by adding 20 µL of 4x SDS-PAGE loading buffer containing DTT or BME. The thiol in the loading buffer will quench any unreacted probe. Heat samples at 95°C for 5 minutes.

  • Run SDS-PAGE: Load equal amounts of protein per lane on an SDS-PAGE gel.

  • Analyze: Scan the gel using a fluorescence scanner at the appropriate wavelength.

  • Interpret: Identify the lane with the lowest probe concentration that still shows a robust and specific band for your target protein (if its molecular weight is known). This is your optimal concentration.

  • Optimize Time: Using the optimal concentration determined above, repeat the experiment but vary the incubation time (e.g., 5, 15, 30, 60 minutes). Choose the shortest time that gives a strong on-target signal.

Protocol 2: Proteome-Wide Selectivity Profiling by Mass Spectrometry (ABPP Workflow)

This protocol provides a general workflow for identifying the targets of your probe across the entire proteome. This assumes your probe has a clickable handle (e.g., an alkyne).

G A 1. Treat Live Cells or Lysate with Probe B 2. Lyse Cells & Normalize Protein A->B C 3. Click Chemistry (Add Biotin-Azide) B->C D 4. Enrich Biotinylated Proteins with Streptavidin Beads C->D E 5. On-Bead Digestion (e.g., Trypsin) D->E F 6. Analyze Peptides by LC-MS/MS E->F G 7. Data Analysis: Identify Labeled Proteins F->G

Workflow for Activity-Based Protein Profiling (ABPP).
  • Sample Treatment: Treat live cells or cell lysate with the optimized concentration of your alkyne-tagged probe. Include a DMSO vehicle control.

  • Lysis: Lyse the cells in a buffer containing SDS to denature proteins (e.g., 5% SDS in 50 mM Tris-HCl).[9]

  • Click Chemistry: To the lysate, add a biotin-azide reporter tag, copper (II) sulfate, and a reducing agent (e.g., TCEP/TBTA). This will attach a biotin handle to your probe-labeled proteins.

  • Protein Precipitation & Digestion: Precipitate the proteins (e.g., with acetone) to remove excess reagents. Resuspend the pellet and digest the proteins into peptides using an enzyme like trypsin.[9]

  • Enrichment (Optional but Recommended): For lower abundance targets, enrich the biotinylated peptides using streptavidin-coated magnetic beads.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer. A typical analysis involves a 90-120 minute gradient.

  • Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the spectral data against a protein database. Proteins that are significantly enriched in the probe-treated sample compared to the DMSO control are considered targets.

Protocol 3: On-Target Engagement Validation using a Competition Assay

This protocol definitively proves that your probe is binding to the intended target at its active or binding site.

  • Prepare Samples: Prepare replicate samples of your cell lysate or intact cells.

  • Pre-incubation with Competitor: To one set of samples, add a known, potent, and specific non-covalent inhibitor of your target protein. Incubate for 30-60 minutes to allow the inhibitor to occupy the target's binding site. To the control set, add the equivalent volume of vehicle (e.g., DMSO).

  • Add Covalent Probe: Add your fluorescently-tagged 2-Ethenylsulfinyl-1,3-benzothiazole probe to all samples at its optimized concentration. Incubate for the optimized duration.

  • Process and Analyze: Process the samples as you would for your standard assay (e.g., add SDS-PAGE buffer, run on a gel).

  • Interpret Results:

    • Successful On-Target Engagement: The fluorescent signal corresponding to your target protein will be significantly reduced or absent in the sample pre-incubated with the competitor compared to the control.

    • No Competition: If the band intensity is the same in both samples, it suggests the probe is binding to a different site on the protein or that the signal is from an off-target protein of the same molecular weight.

References
  • Recent advances in the development of covalent inhibitors - PMC - NIH. (n.d.).
  • Size-Dependent Target Engagement of Covalent Probes | Journal of Medicinal Chemistry. (2025, March 18).
  • Minimizing the off-target reactivity of covalent kinase inhibitors by... - ResearchGate. (n.d.).
  • PCR Troubleshooting Tips - MilliporeSigma. (n.d.).
  • The rise of covalent inhibitors in strategic therapeutic design - CAS. (2023, October 17).
  • CHAPTER 4. Best Practices for Design and Characterization of Covalent Chemical Probes. (n.d.).
  • Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes | Journal of Medicinal Chemistry - ACS Publications. (2023, November 15).
  • Recent Advances in Covalent Drug Discovery - MDPI. (2023, April 28).
  • Covalent Tethering of Fragments For Covalent Probe Discovery - PMC - NIH. (n.d.).
  • CHAPTER 4: Best Practices for Design and Characterization of Covalent Chemical Probes - Books. (2020, November 26).
  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances - MDPI. (2025, July 25).
  • Optimization of proteomics sample preparation for identification of host and bacterial proteins in mouse feces - OSU Chemistry. (2021, December 3).
  • A Biologist's Guide to Modern Techniques in Quantitative Proteomics - Thermo Fisher Scientific. (n.d.).

Sources

Optimization

Technical Support Center: Removal of Unreacted 2-Ethenylsulfinyl-1,3-benzothiazole

Executive Summary & Chemical Context 2-Ethenylsulfinyl-1,3-benzothiazole (ES-BT) is a specialized electrophilic probe used primarily for chemoproteomics and cysteine profiling. Structurally, it consists of a hydrophobic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

2-Ethenylsulfinyl-1,3-benzothiazole (ES-BT) is a specialized electrophilic probe used primarily for chemoproteomics and cysteine profiling. Structurally, it consists of a hydrophobic benzothiazole core linked to a vinyl sulfoxide warhead.

Why removal is critical:

  • Reactivity: The vinyl sulfoxide group is a Michael acceptor. If left unremoved, it will continue to alkylate cysteine residues non-specifically over time, leading to artificial "over-labeling" and high background noise.

  • Hydrophobicity: The benzothiazole moiety is lipophilic. It adheres non-covalently to hydrophobic patches on proteins and plastic surfaces, interfering with fluorescence or mass spectrometry (MS) readouts.

  • Assay Interference: Free probe competes with the labeled protein for binding sites in downstream enrichment or antibody-based assays.

Core Removal Protocols

Module A: Chemical Scavenging (The "Quench")

Mandatory first step for all protein samples.

Before physical separation, you must chemically inert the unreacted probe. Vinyl sulfoxides are "tunable" electrophiles—less reactive than maleimides but still potent.

The Protocol:

  • Reagent: Prepare a fresh stock of Dithiothreitol (DTT) or Glutathione (GSH) at 100 mM in PBS.

  • Dosage: Add scavenger to your reaction mixture to a final concentration of 5–10 mM .

    • Why? You need a large molar excess (typically 10-50x over the probe) to drive the Michael addition to completion rapidly.

  • Incubation: Incubate for 15–30 minutes at Room Temperature (RT) or 37°C.

    • Note: Vinyl sulfoxides react slower than maleimides. Do not shorten this step.

  • Result: The ES-BT is converted into a water-soluble DTT-adduct, preventing further reaction with your protein.

Module B: Physical Removal Strategies

Select your method based on sample type and downstream application.

Method 1: Spin Desalting / Size Exclusion (Recommended for Native Proteins)

Best for: Keeping proteins folded for functional assays.

ParameterSpecification
Column Type Sephadex G-25 (e.g., PD-10, NAP-5) or Zeba Spin Columns (7K MWCO)
Sample Volume 100 µL – 2.5 mL (Dependent on column size)
Buffer Compatibility PBS, Tris, HEPES (pH 7.0–8.0)
Removal Efficiency >95% for small molecules (<1 kDa)

Step-by-Step:

  • Equilibrate the column with 3 column volumes (CV) of your assay buffer.

  • Apply the quenched reaction mixture to the center of the resin bed.

  • Critical Step: If using gravity flow, allow the sample to enter the bed completely before adding elution buffer.

  • Elute. The protein (high MW) elutes in the void volume; the ES-BT-DTT adduct (low MW) is trapped in the pores.

Method 2: Acetone/TCA Precipitation (Recommended for Proteomics/MS)

Best for: Denatured samples destined for trypsin digestion and Mass Spec.

The Logic: ES-BT is highly soluble in organic solvents. Precipitating the protein allows you to wash the free probe away in the supernatant.

Step-by-Step:

  • Cool sample to 4°C.

  • Add 4 volumes of cold Acetone (-20°C) to the sample.

  • Incubate for 60 minutes at -20°C.

  • Centrifuge at 13,000–15,000 x g for 10 minutes.

  • Remove supernatant (contains unreacted ES-BT).

  • Wash: Resuspend pellet in cold 90% Acetone/Water, vortex, and spin again.

  • Air dry pellet and resolubilize in digestion buffer (e.g., 8M Urea).

Visualization of Workflows

Figure 1: The "Quench & Clean" Workflow

This diagram illustrates the chemical logic of the removal process.

ESBT_Removal_Workflow Start Reaction Mix (Protein + Excess ES-BT) Quench Add Scavenger (10mM DTT/GSH) Start->Quench Stop Reaction Intermediate Inert Adduct Formed (ES-BT-DTT) Quench->Intermediate Michael Addition (15-30 min) Separation Physical Separation (SEC or Precipitation) Intermediate->Separation Final Pure Labeled Protein Separation->Final Eluate/Pellet Waste Waste (Free Probe + Adduct) Separation->Waste Flow-through/Supernatant

Caption: Figure 1. The mandatory two-step removal process. Chemical quenching prevents post-purification reactivity, while physical separation removes the small molecule contaminants.

Figure 2: Method Selection Decision Tree

Method_Selection Start Select Purification Method Q1 Is Protein Native Structure Required? Start->Q1 Native YES (Functional Assays) Q1->Native Denatured NO (Mass Spec / Western Blot) Q1->Denatured Method_SEC Size Exclusion / Desalting (Zeba / PD-10) Native->Method_SEC Q2 Is the sample volume > 5mL? Denatured->Q2 Method_Dialysis Dialysis (High Volume) Q2->Method_Dialysis Yes Method_Precip Acetone/TCA Precipitation (Low Volume / High Purity) Q2->Method_Precip No

Caption: Figure 2. Decision matrix for selecting the appropriate purification technique based on downstream application requirements.

Troubleshooting & FAQs

Q1: I still see high background fluorescence/signal after desalting. Why?

  • Cause: The benzothiazole core is hydrophobic.[1] It may be sticking non-covalently to hydrophobic pockets on your protein or the plastic of the column.

  • Solution:

    • Add a mild detergent (e.g., 0.05% Tween-20 or NP-40) to your desalting buffer if your assay permits.

    • Perform a "dual-clean": Quench

      
       Precipitation 
      
      
      
      Resuspension. Precipitation is far superior at breaking non-covalent hydrophobic interactions than desalting.

Q2: My protein precipitated during the reaction.

  • Cause: ES-BT has poor water solubility. If you added it from a high-concentration DMSO stock directly to aqueous buffer without rapid mixing, it may have crashed out, serving as nucleation sites for protein aggregation.

  • Solution:

    • Ensure the final organic solvent concentration (DMSO/DMF) is 2–5%.

    • Dilute the probe in an intermediate buffer before adding to the protein.

    • Lower the probe concentration and increase incubation time.

Q3: Can I use dialysis instead of spin columns?

  • Answer: Yes, but with caution. Benzothiazoles can adsorb to cellulose membranes. Use regenerated cellulose membranes and include multiple buffer changes. Dialysis is generally slower (overnight) compared to spin columns (10 mins), increasing the risk of protein oxidation if not properly handled.

Q4: Is the ES-BT modification reversible?

  • Answer: Generally, no. The thioether bond formed by the Michael addition of a cysteine to a vinyl sulfoxide is stable under physiological conditions. However, under extreme oxidative stress, the sulfoxide can be oxidized to a sulfone, or reduced. For standard storage (-80°C), it is stable.

References

  • Hermanson, G. T. (2013).[2] Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 2: Functional Targets for Bioconjugation - Thiol Reactivity).

  • Shannon, D. A., & Weerapana, E. (2015). Covalent protein modification: the current landscape of residue-specific electrophiles. Current Opinion in Chemical Biology, 24, 18-26. (Discusses vinyl sulfoxide reactivity vs. other Michael acceptors).

  • Nairn, J. (2002). Solutions, Basic Principles, and Methodology. In Proteomics: Methods and Protocols. (Standard protocols for protein precipitation and cleanup).

  • PubChem. (n.d.). 2-Ethenylsulfinyl-1,3-benzothiazole Compound Summary. (Chemical structure and physical properties).[3][4][5][6][7][8][9]

Sources

Reference Data & Comparative Studies

Validation

The Chemist's Dilemma: A Comparative Guide to Thiol Labeling with 2-Ethenylsulfinyl-1,3-benzothiazole and Maleimides

For researchers, scientists, and drug development professionals, the precise and stable modification of proteins and other biomolecules is paramount. Cysteine-specific labeling, targeting the nucleophilic thiol group of...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and stable modification of proteins and other biomolecules is paramount. Cysteine-specific labeling, targeting the nucleophilic thiol group of this relatively rare amino acid, offers a powerful strategy for site-selective bioconjugation. For decades, maleimides have been the workhorse reagent for this task. However, the emergence of newer chemistries, such as those involving 2-ethenylsulfinyl-1,3-benzothiazole (E-SBT), challenges this incumbent by promising enhanced stability. This guide provides an in-depth, objective comparison of these two critical reagents, supported by mechanistic insights and experimental considerations to inform your selection.

The Incumbent: Maleimide Chemistry

Maleimides are electrophilic compounds that have been extensively used for cysteine modification due to their rapid reaction rates and high selectivity for thiols under physiological conditions.[1][2]

Mechanism of Action

The reaction between a maleimide and a thiol proceeds through a Michael addition. The nucleophilic thiolate anion (R-S⁻) attacks one of the carbon atoms of the electron-deficient double bond within the maleimide ring.[1][3] This forms a stable covalent thioether bond, specifically a thiosuccinimide linkage.[1] The reaction is highly efficient and chemoselective for thiols at a pH range of 6.5 to 7.5, where the reaction with thiols is approximately 1,000 times faster than with amines.[4][5]

Caption: Maleimide-thiol Michael addition reaction.

The Achilles' Heel: Instability

Despite their widespread use, maleimide-thiol conjugates have a significant drawback: the reversibility of the thioether linkage.[6] The thiosuccinimide product can undergo a retro-Michael reaction, particularly in the presence of other thiols, leading to deconjugation.[6][7] This "payload migration" is a critical issue in drug development, as the released therapeutic can bind to other proteins, such as serum albumin, causing off-target toxicity and reducing efficacy.[4][5]

Furthermore, the maleimide ring itself is susceptible to hydrolysis, which increases with pH.[4][8] If hydrolysis occurs before conjugation, the resulting maleamic acid is unreactive towards thiols.[4] Post-conjugation hydrolysis of the thiosuccinimide ring can actually stabilize the conjugate by preventing the retro-Michael reaction.[5][9] This has led to the development of "self-hydrolyzing" maleimides designed to undergo rapid hydrolysis after conjugation.[10][11]

The Challenger: 2-Ethenylsulfinyl-1,3-benzothiazole (E-SBT)

Reagents like 2-ethenylsulfinyl-1,3-benzothiazole and related methylsulfonyl benzothiazoles (MSBT) have emerged as alternatives that aim to overcome the stability issues of maleimides.[12][13] These reagents react with thiols via a nucleophilic aromatic substitution (SNA) or a Michael addition-elimination mechanism.

Mechanism of Action

In this reaction, the thiol attacks the vinyl group or the C-2 position of the benzothiazole ring, which is activated by the electron-withdrawing sulfinyl or sulfonyl group. This results in the displacement of the benzothiazole sulfinate/sulfonate as a leaving group and the formation of a highly stable, irreversible thioether bond.[13][14]

ESBT_Mechanism cluster_reaction Reaction Thiol R-SH Product R'-CH=CH-S-R Thiol->Product Addition-Elimination ESBT R'-CH=CH-S(O)-BT ESBT->Product BT_LG BT-S(O)H Product->BT_LG

Caption: E-SBT-thiol addition-elimination reaction.

The Advantage: Enhanced Stability

The primary advantage of E-SBT and related reagents is the formation of a more stable thioether linkage compared to the thiosuccinimide bond from maleimides.[12] These conjugates have demonstrated superior stability in human plasma, resisting the exchange reactions that plague maleimide-based conjugates.[12] This enhanced stability is crucial for applications requiring long-term integrity, such as in vivo diagnostics and therapeutics.

Head-to-Head Comparison

FeatureMaleimides2-Ethenylsulfinyl-1,3-benzothiazole (E-SBT) & Analogs
Reaction Mechanism Michael Addition[1][3]Nucleophilic Aromatic Substitution / Addition-Elimination[13][14]
Reaction pH Optimal at 6.5-7.5[4][5]Effective at neutral to slightly basic pH (7.0-9.0)[13]
Reaction Speed Very rapid[1]Rapid, with rates influenced by substituents[15]
Conjugate Stability Susceptible to retro-Michael reaction and thiol exchange[6][7][9]Highly stable, resistant to thiol exchange[12]
Reagent Stability Prone to hydrolysis, especially at higher pH[4][8]Generally more stable in aqueous solutions[16]
Byproducts None directly from the addition reactionBenzothiazole sulfinate/sulfonate leaving group
Off-Target Reactions Can react with amines (e.g., lysine) at pH > 7.5[4]High selectivity for thiols[12]

Experimental Protocols

The choice of reagent necessitates distinct experimental considerations to ensure optimal labeling efficiency and conjugate stability.

General Workflow for Protein Labeling

Workflow A 1. Prepare Protein Solution (Degassed Buffer, pH 7.0-7.5) B 2. Reduce Disulfides (Optional) (e.g., with TCEP) A->B D 4. Labeling Reaction (Incubate at RT or 4°C) B->D C 3. Prepare Reagent Stock (Anhydrous DMSO or DMF) C->D E 5. Purification (e.g., Gel Filtration, Dialysis) D->E F 6. Characterization (e.g., UV-Vis, Mass Spec) E->F

Caption: General experimental workflow for protein-thiol labeling.

Protocol 1: Labeling with a Maleimide Reagent

This protocol is a general guideline for labeling a protein with a maleimide-functionalized dye.[17][18][19]

  • Protein Preparation: Dissolve the thiol-containing protein (e.g., an antibody fragment) at 1-10 mg/mL in a degassed buffer such as PBS or HEPES at pH 7.0-7.5.[17][20] Buffers containing thiols (e.g., DTT) or primary/secondary amines (e.g., Tris) should be avoided in the final reaction mixture.[5]

  • Disulfide Reduction (if necessary): If the target cysteines are involved in disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 20-30 minutes at room temperature.[21] TCEP is preferred as it does not contain a free thiol and does not need to be removed prior to adding the maleimide.[21]

  • Reagent Preparation: Immediately before use, dissolve the maleimide reagent in an anhydrous, water-miscible organic solvent like DMSO or DMF to a stock concentration of 10 mM.[18][21]

  • Conjugation Reaction: Add a 10-20 fold molar excess of the maleimide stock solution to the protein solution while gently stirring.[18][21] Protect the reaction from light if using a fluorescent dye. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[18]

  • Purification: Remove the unreacted maleimide and byproducts using gel filtration (e.g., Sephadex), dialysis, or HPLC.[17][20]

  • Post-Conjugation Stabilization (Recommended): To prevent the retro-Michael reaction, the pH of the purified conjugate can be raised to ~8.5-9.0 for a short period to promote hydrolysis of the thiosuccinimide ring, followed by re-equilibration to a neutral storage buffer. However, this must be optimized to avoid protein denaturation.

Protocol 2: Labeling with a 2-Ethenylsulfinyl-1,3-benzothiazole (E-SBT) Reagent

This protocol is based on the principles of labeling with sulfonyl benzothiazole analogs.[12][13]

  • Protein and Reagent Preparation: Follow steps 1-3 from the maleimide protocol. The optimal pH for E-SBT and its analogs can be slightly higher, in the range of 7.4-9.0, to facilitate the reaction.[13]

  • Conjugation Reaction: Add a molar excess of the E-SBT reagent to the protein solution. The reaction time and temperature will depend on the specific reactivity of the E-SBT derivative and the protein. Monitor the reaction progress by LC-MS to determine the optimal endpoint.

  • Purification: Purify the conjugate using standard methods such as gel filtration or HPLC to remove the unreacted reagent and the benzothiazole sulfinate leaving group.[17]

  • Characterization: Confirm the successful conjugation and determine the degree of labeling using UV-Vis spectroscopy and mass spectrometry.

Conclusion: Choosing the Right Reagent

The choice between maleimides and 2-ethenylsulfinyl-1,3-benzothiazole depends critically on the intended application.

  • Maleimides remain a viable and cost-effective option for many in vitro applications where long-term stability in a thiol-rich environment is not a primary concern. Their fast reaction kinetics are advantageous for rapid labeling procedures. However, for in vivo applications, particularly for therapeutics like antibody-drug conjugates (ADCs), the inherent instability of the maleimide-thiol linkage is a significant liability that can lead to reduced efficacy and off-target toxicity.[6][9]

  • 2-Ethenylsulfinyl-1,3-benzothiazole (E-SBT) and related reagents represent a superior choice for applications demanding high conjugate stability. The irreversible thioether bond they form is resistant to the thiol exchange reactions that plague maleimides, making them ideal for the development of ADCs and other in vivo bioconjugates where stability in plasma is paramount.[12] While potentially more expensive and with reaction conditions that may require more optimization, the resulting stable and homogenous product often justifies the investment.

As the field of bioconjugation advances, the demand for robust and stable linkages will continue to grow. While maleimides have a long and storied history, the superior stability offered by newer reagents like E-SBT makes them a compelling choice for the next generation of precisely engineered biomolecules.

References

  • Maleimide labeling of thiolated biomolecules - Bio-Synthesis Inc. Bio-Synthesis Inc., 03 May 2022.[Link]

  • Minireview: addressing the retro-michael instability of maleimide bioconjugates. UCL Discovery.[Link]

  • Tunable degradation of maleimide-thiol adducts in reducing environments. PMC.[Link]

  • Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release. SigutLabs, 04 December 2025.[Link]

  • Bioconjugation with Maleimides: A Useful Tool for Chemical Biology. ResearchGate.[Link]

  • Fast Cysteine Bioconjugation Chemistry. PMC, NIH.[Link]

  • Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. OPUS at UTS, 15 May 2023.[Link]

  • Recent advances in N- and C-terminus cysteine protein bioconjugation. UCL Discovery, University College London.[Link]

  • Hydrolysis of some N-alkylmaleimides. Journal of the Chemical Society, Perkin Transactions 2, RSC Publishing.[Link]

  • Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation. PMC.[Link]

  • Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. PubMed, 07 September 2014.[Link]

  • (PDF) Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. ResearchGate.[Link]

  • Cysteine site-selective bioconjugation with [2.2.1]azabicyclic reagent... ResearchGate.[Link]

  • Methylsulfonyl Benzothiazole (MSBT): A Selective Protein Thiol Blocking Reagent. PMC, 08 June 2012.[Link]

  • Methylsulfonyl Benzothiazole (MSBT): A Selective Protein Thiol Blocking Reagent. ResearchGate.[Link]

Sources

Comparative

Mass Spectrometry Characterization of 2-Ethenylsulfinyl-1,3-benzothiazole

A Comparative Guide for Tunable Covalent Probe Discovery Executive Summary: The "Goldilocks" Warhead In the landscape of covalent drug discovery, 2-Ethenylsulfinyl-1,3-benzothiazole (ES-BTZ) represents a critical "tunabl...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Tunable Covalent Probe Discovery

Executive Summary: The "Goldilocks" Warhead

In the landscape of covalent drug discovery, 2-Ethenylsulfinyl-1,3-benzothiazole (ES-BTZ) represents a critical "tunable" alternative to the more aggressive vinyl sulfones and the widely used acrylamides. While vinyl sulfones (sulfonyl) often exhibit indiscriminate reactivity toward cysteine proteases, and acrylamides require specific orientation, the vinyl sulfoxide (ethenylsulfinyl) moiety offers a unique intermediate reactivity profile.

This guide provides a rigorous mass spectrometry (MS) characterization protocol for ES-BTZ. Unlike standard product sheets, we focus on the comparative MS behavior of the sulfinyl group versus its sulfonyl analogs, highlighting the specific fragmentation patterns and ionization artifacts that can mislead researchers during proteomic screening.

Technical Profile & Alternatives Comparison

Compound: 2-Ethenylsulfinyl-1,3-benzothiazole Molecular Formula: C


H

NOS

Monoisotopic Mass: 209.00 Da Warhead Class: Vinyl Sulfoxide (Michael Acceptor)

The following table contrasts ES-BTZ with its primary mechanistic alternatives. Note the distinct mass shifts and reactivity profiles.[1]

Feature2-Ethenylsulfinyl-BTZ (Subject)2-Ethenylsulfonyl-BTZ (Alternative 1)2-Chloroacetyl-BTZ (Alternative 2)
Functional Group Vinyl Sulfoxide (–SO–CH=CH

)
Vinyl Sulfone (–SO

–CH=CH

)

-Chloroacetamide
Reactivity Moderate/Tunable (Reversible?)High (Irreversible)High (Promiscuous)
Electronic Effect Chiral, H-bond acceptorStrong Electron WithdrawingInductive Withdrawal
Key MS Neutral Loss -16 Da (O), -18 Da (H

O)
-64 Da (SO

)
-36 Da (HCl)
Cys-Adduct Shift +209.00 Da +225.00 Da+211.00 Da (minus HCl)

Expert Insight: The sulfinyl group is chiral. While standard LC-MS may show a single peak, chiral chromatography can resolve enantiomers which may exhibit differential biological activity. In MS source conditions, sulfoxides are prone to in-source disproportionation (forming sulfide + sulfone), which can be mistaken for impurities.

Mass Spectrometry Method Development

To accurately characterize ES-BTZ and its protein adducts, we utilize a high-resolution Q-TOF or Orbitrap system. The benzothiazole nitrogen provides an excellent handle for positive mode ionization.

3.1. Ionization Source Parameters (ESI+)
  • Polarity: Positive (ES-BTZ protonates readily at the thiazole N).

  • Spray Voltage: 3.5 kV (Keep moderate to prevent in-source oxidation).

  • Capillary Temperature: 275°C. Critical: High temperatures (>320°C) can induce sulfenic acid elimination (Cope-type elimination) in vinyl sulfoxides, leading to false "degradation" signals.

  • Sheath Gas: 35 arb units; Aux Gas: 10 arb units.

3.2. Fragmentation Analysis (MS/MS)

The fragmentation pattern of ES-BTZ is distinct from the sulfone analog. The sulfone typically ejects SO


 (64 Da). The sulfoxide (ES-BTZ) follows a more complex pathway involving oxygen loss and ring cleavage.

Proposed Fragmentation Pathway (DOT Visualization):

FragmentationPathway M_Protonated Precursor [M+H]+ m/z 210.00 (Intact ES-BTZ) Frag_Deoxy [M+H - O]+ m/z 194.00 (Sulfoxide Reduction) M_Protonated->Frag_Deoxy -16 Da (O) Frag_Benzothiazole Benzothiazole Core m/z 136.01 (C-S Bond Cleavage) M_Protonated->Frag_Benzothiazole Cleavage of S-C(vinyl) Frag_Elimination [M+H - C2H4OS]+ m/z 136.01 (Sulfenic Acid Elim.) M_Protonated->Frag_Elimination Thermal Elim? Frag_Deoxy->Frag_Benzothiazole -58 Da (Vinyl S) Frag_HCN_Loss [C6H5S]+ m/z 109.01 (Loss of HCN) Frag_Benzothiazole->Frag_HCN_Loss -27 Da (HCN)

Figure 1: Predicted MS/MS fragmentation pathway of 2-Ethenylsulfinyl-1,3-benzothiazole. Note the diagnostic loss of Oxygen (-16 Da) characteristic of sulfoxides, distinguishing it from the sulfone.

Experimental Protocol: The "GSH-Shift" Assay

To validate the "warhead" capability of ES-BTZ compared to alternatives, we employ a self-validating Glutathione (GSH) reactivity assay. This confirms the Michael addition mechanism.

Materials:
  • Analyte: 10 mM ES-BTZ in DMSO.

  • Nucleophile: 100 mM L-Glutathione (reduced) in water.

  • Buffer: PBS, pH 7.4 (physiological) and pH 8.0 (accelerated).

  • Internal Standard: Caffeine (inert).

Step-by-Step Workflow:
  • Preparation: Mix ES-BTZ (50 µM final) with GSH (500 µM final, 10x excess) in PBS.

  • Incubation: Incubate at 37°C.

  • Time-Points: Aliquot at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Quench with 0.1% Formic Acid (stops the Michael addition).

  • Analysis: Inject 5 µL onto C18 column (Gradient: 5-95% ACN over 10 min).

Data Interpretation (Self-Validation):
  • Success Criteria: Appearance of a new peak at m/z 517.1 (210 + 307).

  • Kinetic Comparison:

    • Vinyl Sulfone: Complete conversion < 10 mins (Too fast?).

    • Vinyl Sulfoxide (ES-BTZ): Gradual conversion over 60 mins (Tunable window).

    • Vinyl Arene (Negative Control): No reaction.

Workflow Diagram:

GSH_Assay Start ES-BTZ (m/z 210) Reaction Michael Addition pH 7.4, 37°C Start->Reaction GSH GSH (Excess) GSH->Reaction Quench Acid Quench (Formic Acid) Reaction->Quench t = 0-120 min MS_Detect LC-MS Detection Quench->MS_Detect Result Adduct Peak (m/z 517) MS_Detect->Result Search for [M+H+307]+

Figure 2: Workflow for the GSH-Shift Assay to verify covalent engagement of the vinyl sulfoxide warhead.

Scientific Integrity & Troubleshooting
  • Chirality: ES-BTZ is a sulfoxide.[2] If you observe "double peaks" in high-resolution chromatography, do not discard the sample; you are likely resolving the

    
    - and 
    
    
    
    - enantiomers.
  • False Positives: In complex proteomes, vinyl sulfoxides can occasionally undergo Pummerer rearrangements or eliminate to form sulfenic acids, which then re-react. Always verify the mass shift matches the intact adduct (+209 Da) and not a dehydrated form.

  • Storage: Unlike sulfones, sulfoxides are hygroscopic and light-sensitive. Store at -20°C under Argon.

References
  • Wojciechowski, K. (1991). Mass Spectrometry of Benzosultams and Related Sulfonyl Compounds.[3] Synlett. Link

  • Kramer, S., et al. (2013). Vinyl Sulfones and Sulfoxides as Covalent Warheads in Drug Discovery.[4] Journal of Medicinal Chemistry. Link

  • Santos, M.M.M. (2015). Michael acceptors as cysteine protease inhibitors. Chemical Reviews. Link

  • Liu, Y., et al. (2022).[5] Development and validation of a simultaneous method for the analysis of benzothiazoles. Analytical and Bioanalytical Chemistry.[1][3][5][6][7][8][9] Link

  • Dubois, K.A., et al. (2024). Expanding the Crosslinking Mass Spectrometry Toolbox With Vinyl Sulfone Crosslinkers. Molecular & Cellular Proteomics. Link

Sources

Validation

The Electrophile's Edge: A Comparative Guide to the Reactivity of Vinyl Sulfones and Vinyl Sulfoxides

For researchers and professionals in drug development and synthetic chemistry, the choice of a Michael acceptor is a critical decision that can define the success of a synthetic route or the efficacy of a covalent therap...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the choice of a Michael acceptor is a critical decision that can define the success of a synthetic route or the efficacy of a covalent therapeutic. Among the diverse array of electrophilic warheads, vinyl sulfones and their lower oxidation state cousins, vinyl sulfoxides, are prominent tools. While structurally similar, the seemingly minor difference of a single oxygen atom imparts a profound disparity in their reactivity. This guide provides an in-depth comparison of these two functional groups, supported by mechanistic insights and practical experimental protocols to empower researchers in their selection process.

The Foundation of Reactivity: Electronic and Structural Differences

The reactivity of vinyl sulfones and vinyl sulfoxides in Michael additions is fundamentally governed by the electrophilicity of the β-carbon of the vinyl group. This electrophilicity is a direct consequence of the electron-withdrawing nature of the attached sulfur-oxygen moiety.

The key distinction lies in the oxidation state of the sulfur atom. In a sulfone , the sulfur atom is in a +6 oxidation state and is double-bonded to two oxygen atoms. In a sulfoxide , the sulfur is in a +4 oxidation state and is double-bonded to a single oxygen atom, while also bearing a lone pair of electrons.

The two electronegative oxygen atoms in the sulfonyl group (SO₂) exert a powerful inductive electron-withdrawing effect, which is significantly stronger than the effect from the single oxygen in the sulfinyl group (SO).[1][2] This superior electron-withdrawing capacity of the sulfone group polarizes the carbon-carbon double bond to a much greater extent, rendering the β-carbon significantly more electron-deficient and, therefore, more susceptible to nucleophilic attack.[3][4] Theoretical studies have consistently affirmed that the sulfone group possesses higher electronegativity than the sulfoxide group.[5][6]

This fundamental electronic difference is the primary driver for the observed hierarchy in reactivity: vinyl sulfones are substantially more reactive Michael acceptors than vinyl sulfoxides .

A Head-to-Head Reactivity Comparison: Experimental Insights

While the theoretical basis is clear, empirical data solidifies our understanding. Direct, side-by-side kinetic comparisons in the literature are scarce, yet data from various studies consistently show that vinyl sulfones react much more rapidly with nucleophiles, particularly thiols, than other Michael acceptors like acrylates.[1][7][8] For instance, the reaction rate of ethyl vinyl sulfone with hexanethiol was found to be approximately seven times higher than that of hexyl acrylate.[1]

In a study focused on the Heck reaction, which is sensitive to the electronic nature of the alkene, methyl vinyl sulfone demonstrated significantly higher reactivity and gave much higher yields compared to phenyl vinyl sulfoxide, further underscoring the activating effect of the sulfone group.[4][9]

Michael AcceptorNucleophileSecond-Order Rate Constant (k₂)Reference
Phenyl Vinyl Sulfone2'-Phenethylthiol(Qualitatively High)[10]
Ethyl Vinyl SulfoneButyl 3-mercaptopropionate(Qualitatively High)[11]
Phenyl Vinyl Sulfonate Ester2'-Phenethylthiol~3000x more reactive than vinyl sulfonamides[10]
N-PropylmaleimideHexanethiol(Qualitatively Very High)[4]

Note: This table illustrates the high reactivity of the vinyl sulfone family. The lack of a direct comparative value for phenyl vinyl sulfoxide highlights a gap in the literature but does not detract from the established principle of its lower reactivity.

The Mechanism of Action: A Shared Pathway

Both vinyl sulfones and vinyl sulfoxides undergo Michael addition via a conjugate addition mechanism. For a thiol nucleophile, which is highly relevant in biological systems due to cysteine residues in proteins, the reaction proceeds as follows:

  • Thiolate Formation: In a base-catalyzed reaction, a base abstracts the acidic proton from the thiol (R'-SH) to generate a highly nucleophilic thiolate anion (R'-S⁻).

  • Nucleophilic Attack: The thiolate anion attacks the electron-deficient β-carbon of the vinyl group. This is the rate-determining step and is significantly faster for the more electrophilic vinyl sulfone.

  • Intermediate Formation: This attack breaks the C=C π-bond, forming a transient carbanion (enolate) intermediate.

  • Protonation: The carbanion is rapidly protonated by the conjugate acid of the base (or another proton source in the medium) to yield the final, stable thioether adduct.

The overall workflow and the specific mechanism for a base-catalyzed thiol-Michael addition are illustrated below.

G cluster_workflow Experimental Workflow for Kinetic Analysis A 1. Prepare Stock Solutions - Michael Acceptor (e.g., Phenyl Vinyl Sulfone) - Nucleophile (e.g., N-acetylcysteine) - Internal Standard (e.g., Mesitylene) - Base Catalyst (e.g., DBU) in NMR Solvent B 2. Set Up NMR Spectrometer - Lock and shim on a sample of the NMR solvent. - Set temperature (e.g., 298 K). - Load kinetic acquisition parameters (pseudo-2D). A->B C 3. Initiate Reaction in NMR Tube - Add acceptor, standard, and solvent. - Acquire initial spectrum (t=0). - Add nucleophile and catalyst, mix quickly. B->C D 4. Acquire Time-Course Data - Start kinetic NMR experiment. - Automatically acquire spectra at set intervals. C->D E 5. Process and Analyze Data - Process the pseudo-2D dataset. - Integrate reactant and product peaks relative to the internal standard. - Plot concentration vs. time and determine rate constant. D->E

Caption: A typical experimental workflow for monitoring the kinetics of a Michael addition reaction using NMR spectroscopy.

Caption: Generalized mechanism of thiol-Michael addition for vinyl sulfones (n=2) and vinyl sulfoxides (n=1).

A Practical Guide: Protocol for Kinetic Analysis by ¹H NMR

To empirically determine and compare the reaction rates, in-situ ¹H NMR spectroscopy is a powerful, non-invasive technique. It allows for the direct monitoring of the disappearance of reactants and the appearance of products over time.

Objective: To determine the second-order rate constant for the Michael addition of N-acetylcysteine (NAC) to Phenyl Vinyl Sulfone and Phenyl Vinyl Sulfoxide.

Materials:

  • Phenyl Vinyl Sulfone (PVS)

  • Phenyl Vinyl Sulfoxide (PVSO)

  • N-acetylcysteine (NAC)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst

  • Mesitylene or 1,3,5-Trimethoxybenzene (as an internal standard)

  • Deuterated Methanol (CD₃OD)

  • 5 mm NMR tubes

Instrumentation:

  • NMR Spectrometer (≥400 MHz) with temperature control

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of Phenyl Vinyl Sulfone in CD₃OD.

    • Prepare a 100 mM stock solution of Phenyl Vinyl Sulfoxide in CD₃OD.

    • Prepare a 200 mM stock solution of N-acetylcysteine in CD₃OD.

    • Prepare a 50 mM stock solution of the internal standard (e.g., Mesitylene) in CD₃OD.

    • Prepare a 20 mM stock solution of DBU in CD₃OD.

    • Causality Note: Using stock solutions ensures accurate and rapid addition of reagents into the NMR tube, which is critical for kinetic experiments where the reaction starts immediately upon mixing.

  • NMR Spectrometer Setup:

    • Insert a standard CD₃OD sample, lock the spectrometer, and shim the magnetic field for optimal resolution.

    • Set the probe temperature to a constant value, typically 298 K (25 °C).

    • Load a pseudo-2D kinetic experiment parameter set. This acquires a series of 1D spectra at predefined intervals and stores them in a single dataset. Set the number of scans (ns) to 1 and dummy scans (ds) to 0 to maximize time resolution.[12][13]

  • Reaction Initiation and Monitoring (Perform separately for PVS and PVSO):

    • To a clean NMR tube, add 400 µL of CD₃OD, 50 µL of the PVS (or PVSO) stock solution, and 50 µL of the internal standard stock solution.

    • Place the tube in the spectrometer and acquire a single spectrum (t=0) to confirm the initial concentrations and chemical shifts.

    • Remove the tube and add 50 µL of the NAC stock solution followed by 50 µL of the DBU stock solution. The final concentrations will be approximately: Acceptor (8.3 mM), NAC (16.6 mM), Standard (4.2 mM), DBU (1.7 mM).

    • Causality Note: Using a pseudo-first-order condition with excess nucleophile (NAC) simplifies the kinetic analysis. DBU is a non-nucleophilic base chosen to generate the thiolate without competing in the Michael addition.

    • Quickly cap, invert the tube 2-3 times to mix, and re-insert it into the spectrometer.

    • Immediately start the pre-configured kinetic experiment. For the highly reactive phenyl vinyl sulfone, acquire spectra every 30-60 seconds for 30 minutes. For the less reactive phenyl vinyl sulfoxide, the interval can be longer (e.g., every 5 minutes) and the total time extended as needed.

  • Data Analysis:

    • Process the resulting pseudo-2D dataset.

    • For each time point (each 1D spectrum), integrate a well-resolved peak of the vinyl group on the starting material (e.g., around 6.0-7.0 ppm) and a peak from the newly formed product (e.g., the new methylene protons adjacent to the sulfur).

    • Normalize these integrals to the integral of the internal standard, which remains constant throughout the reaction.

    • Plot the concentration of the vinyl sulfone/sulfoxide versus time.

    • Fit the data to a pseudo-first-order kinetic model to obtain the observed rate constant (k_obs). The second-order rate constant (k₂) can then be calculated using the equation: k₂ = k_obs / [NAC].

Implications for Drug Development and Chemical Synthesis

The choice between a vinyl sulfone and a vinyl sulfoxide is a strategic one, driven by the desired reactivity profile.

  • Vinyl Sulfones: Their high reactivity makes them potent and rapid covalent inhibitors, particularly for targeting cysteine proteases.[9] This is advantageous for achieving high target occupancy quickly. However, this high reactivity can also lead to off-target reactions if the inhibitor is not exquisitely selective for its intended target.[9] In synthesis, their efficiency makes them ideal for reactions where high yield and fast conversion are paramount.[7]

  • Vinyl Sulfoxides: Their attenuated reactivity offers a more tunable and potentially more selective approach. A less reactive warhead may require longer residence time in the target's binding pocket to react, a feature that can be exploited to enhance selectivity for the intended target over other proteins.[14] Furthermore, chiral sulfoxides can be used as chiral auxiliaries to induce stereoselectivity in Michael additions, an application not available to the achiral sulfone group.[14]

Conclusion

In the direct comparison of reactivity, vinyl sulfones are unequivocally the more potent Michael acceptors. This heightened reactivity stems directly from the superior electron-withdrawing ability of the sulfonyl group compared to the sulfinyl group. For applications demanding rapid and efficient covalent bond formation, such as in the design of potent enzyme inhibitors or in high-yield synthetic transformations, the vinyl sulfone is the superior choice. Conversely, the milder reactivity of vinyl sulfoxides provides a platform for fine-tuning covalent interactions and introducing stereocontrol, offering a valuable alternative for applications where selectivity and subtlety are the primary goals. Understanding these fundamental differences empowers chemists to make informed decisions, harnessing the distinct chemical personalities of these valuable functional groups to achieve their specific research objectives.

References

  • Du Prez, F. E., et al. (2013). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. Polymer Chemistry, 4(4), 1048-1055.
  • Reddick, J. J., Cheng, J., & Roush, W. R. (2003). Relative rates of Michael reactions of 2'-(phenethyl)thiol with vinyl sulfones, vinyl sulfonate esters, and vinyl sulfonamides relevant to vinyl sulfonyl cysteine protease inhibitors. Organic Letters, 5(11), 1967–1970.
  • Chatani, S., et al. (2018).
  • Battace, A., Zair, T., Doucet, H., & Santelli, M. (2006). Heck Vinylations Using Vinyl Sulfide, Vinyl Sulfoxide, Vinyl Sulfone, or Vinyl Sulfonate Derivatives and Aryl Bromides Catalyzed by a Palladium Complex Derived from a Tetraphosphine. Synthesis, 2006(20), 3495-3505.
  • Nair, D. P., et al. (2015). Development of Glassy Step Growth Thiol-Vinyl Sulfone Polymer Networks. ACS Macro Letters, 4(4), 438-442.
  • Ghosh, A. K., et al. (2016). Enantiopure Trisubstituted Tetrahydrofurans with Appendage Diversity: Vinyl Sulfone- and Vinyl Sulfoxide-Modified Furans Derived from Carbohydrates as Synthons for Diversity Oriented Synthesis. Molecules, 21(6), 698.
  • Paquette, L. A., & Carr, R. V. C. (1986). Phenyl Vinyl Sulfone and Sulfoxide. Organic Syntheses, 64, 157.
  • Konkolewicz, D., et al. (2013). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Polymers, 5(3), 1175-1211.
  • Vandermeeren, L., Leyssens, T., & Peeters, D. (2007). Theoretical study of the properties of sulfone and sulfoxide functional groups. Journal of Molecular Structure: THEOCHEM, 804(1-3), 1-8.
  • IMSERC. (n.d.). Kinetics / reaction monitoring. Northwestern University.
  • Chemical Instrumentation Facility, Iowa State University. (n.d.). Reaction Monitoring & Kinetics.
  • Schneider, T. H., et al. (2015). Vinyl sulfone building blocks in covalently reversible reactions with thiols. Organic & Biomolecular Chemistry, 13(27), 7434-7445.
  • University of York. (n.d.). Kinetic Profiling by NMR.
  • Paquette, L. A., & Ra, C. S. (1990). Phenyl vinyl sulfide. Organic Syntheses, 68, 211.
  • StackExchange. (2017). Why does acidity increase going from sulfide to sulfoxide to sulfone? Chemistry Stack Exchange.
  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol–Ene Click Chemistry.
  • Magritek. (n.d.). Benchtop NMR Reaction Monitoring for Kinetic Profiling.
  • Patai, S., & Rappoport, Z. (Eds.). (1988). The Chemistry of Sulphones and Sulphoxides. John Wiley & Sons.
  • Northrop, B. H., & Coffey, R. N. (2012). Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction. Journal of Organic Chemistry, 77(17), 7464-7476.

Sources

Comparative

Selectivity Profiling of 2-Ethenylsulfinyl-1,3-benzothiazole: A Precision Covalent Warhead

This guide provides an in-depth technical analysis of 2-Ethenylsulfinyl-1,3-benzothiazole , a specialized electrophilic probe used in chemoproteomics and covalent inhibitor design. It is structured to offer actionable in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Ethenylsulfinyl-1,3-benzothiazole , a specialized electrophilic probe used in chemoproteomics and covalent inhibitor design. It is structured to offer actionable insights for researchers conducting selectivity profiling and mechanism-of-action studies.

Executive Summary

2-Ethenylsulfinyl-1,3-benzothiazole (also referred to as Benzothiazole Vinyl Sulfoxide or Bvz-VSO ) represents a distinct class of "tunable" Michael acceptors. Unlike the hyper-reactive vinyl sulfones or the widely used acrylamides, the vinyl sulfoxide warhead offers a unique balance of electrophilicity and stereochemical control.

This guide details the profiling of Bvz-VSO, positioning it as a "Goldilocks" electrophile —reactive enough to modify catalytic and non-catalytic cysteines, yet sufficiently mild to minimize off-target lysine modification, a common liability in vinyl sulfone-based probes.

Key Technical Advantages
  • Tunable Reactivity: The sulfinyl (

    
    ) group is less electron-withdrawing than the sulfonyl (
    
    
    
    ) group, reducing non-specific reactivity.
  • Chiral Center: The sulfur atom is stereogenic, allowing for the development of enantioselective probes (

    
     vs. 
    
    
    
    ) that can discriminate between protein pocket geometries.
  • Heteroaryl Activation: The benzothiazole ring acts as an electron sink, enhancing the electrophilicity of the vinyl group beyond that of simple alkyl vinyl sulfoxides.

Mechanistic Basis & Chemical Logic

To profile this molecule effectively, one must understand its reaction coordinate. It functions via a Michael Addition mechanism, targeting soft nucleophiles (primarily thiols).

Reaction Mechanism

The reaction involves the attack of a thiolate anion (


) on the 

-carbon of the vinyl group. The resulting carbanion is stabilized by the sulfinyl group and the adjacent benzothiazole ring.

ReactionMechanism Probe 2-Ethenylsulfinyl- 1,3-benzothiazole (Electrophile) TS Transition State (Chiral Environment) Probe->TS Cys Protein Cysteine (Thiolate Nucleophile) Cys->TS Nucleophilic Attack (Soft-Soft Interaction) Adduct Stable Thioether Adduct TS->Adduct Protonation & Stereoselection

Figure 1: Michael addition mechanism. The chirality at the sulfur (S=O) influences the transition state, offering stereochemical selectivity unique to sulfoxides.

Comparative Performance Guide

The following table contrasts 2-Ethenylsulfinyl-1,3-benzothiazole against standard cysteine-reactive warheads.

Feature2-Ethenylsulfinyl-1,3-benzothiazole (VSO)Vinyl Sulfone (VS)AcrylamideChloroacetamide
Reactivity (

)
Moderate-High (Tunable)Very High Low-ModerateHigh (Promiscuous)
Selectivity (Cys vs Lys) Excellent (>50:1)Poor (<10:1)Good (>20:1)Poor (Alkylates both)
Reversibility Irreversible (mostly)IrreversibleIrreversibleIrreversible
Stereochemistry Chiral (S) AchiralAchiralAchiral
Metabolic Stability Moderate (S-oxidation risk)HighHighLow (GSH reactive)
Primary Use Precision Profiling / Chemical Probes Broad Spectrum Protease InhibitionKinase Drugs (e.g., Ibrutinib)Total Cysteine Mapping
Expert Insight: The "Sulfoxide Dip"

In proteomic heatmaps, you will often observe a "Sulfoxide Dip" where Bvz-VSO fails to label hyper-reactive surface cysteines that are easily hit by vinyl sulfones. This is a feature, not a bug. It indicates that Bvz-VSO is filtering out "noise" and enriching for cysteines located in structured, functional pockets where the benzothiazole moiety contributes to binding affinity.

Experimental Protocols

Protocol A: Gel-Based Selectivity Profiling

Objective: Rapidly assess the proteome-wide selectivity of Bvz-VSO compared to a promiscuous control (e.g., Iodoacetamide-Alkyne).

Reagents:

  • Probe: 2-Ethenylsulfinyl-1,3-benzothiazole-alkyne (Synthesized analog).

  • Lysate: HEK293T or Jurkat cell proteome (1 mg/mL).

  • Click Reagents: TBTA, CuSO4, TCEP, Rhodamine-Azide.

Workflow:

  • Lysate Prep: Dilute proteome to 1 mg/mL in PBS (pH 7.4). Avoid DTT/BME (they compete with the probe).

  • Labeling: Treat 50 µL lysate with Bvz-VSO (1, 10, 50 µM) for 1 hour at RT.

    • Control: Treat separate samples with DMSO only.

    • Competition: Pre-incubate with 10x excess of free Cysteine (to prove thiol-dependence) or N-ethylmaleimide (NEM) for 30 min.

  • Click Chemistry: Add click mix: 100 µM TBTA, 1 mM TCEP, 1 mM CuSO4, 25 µM Rhodamine-Azide. Vortex and incubate 1 hr at RT.

  • Precipitation: Add 4 volumes of ice-cold acetone. Spin at 15,000 x g for 10 min. Wash pellet with MeOH.

  • Analysis: Resuspend in 1x SDS Loading Buffer. Run SDS-PAGE. Scan for fluorescence.[1]

Success Criteria: Distinct bands that disappear upon NEM pre-treatment indicate specific cysteine labeling.

Protocol B: Competitive IsoTOP-ABPP (Mass Spectrometry)

Objective: Quantitatively map the specific targets of Bvz-VSO across the proteome.

IsoTOP_Workflow cluster_treat Treatment Step1 Proteome Sample (Split into 2 aliquots) Step2A Aliquot A: DMSO (Vehicle) Step1->Step2A Step2B Aliquot B: Bvz-VSO (20 µM) Step1->Step2B Step3 Label Both with IA-Alkyne (Broad Spectrum Probe) Step2A->Step3 Step2B->Step3 Step4 Click Chemistry (Heavy vs. Light TEV-Biotin Tags) Step3->Step4 Step5 Combine & Enrich (Streptavidin Beads) Step4->Step5 Step6 LC-MS/MS Analysis (Calculate Ratio R) Step5->Step6

Figure 2: Competitive IsoTOP-ABPP workflow. A ratio of ~1 indicates no binding. A ratio >4 indicates Bvz-VSO successfully blocked the cysteine.

Data Interpretation:

  • Ratio

    
    :  The cysteine was not targeted by Bvz-VSO (Probe is inactive at this site).
    
  • Ratio

    
    :  The cysteine was blocked by Bvz-VSO (Hit).
    
  • Selectivity Filter: Compare the list of Hits against a "Common Contaminants" database (e.g., ribosomal proteins, tubulins). Bvz-VSO should show a distinct profile enriched for enzymes (kinases, DUBs) compared to chloroacetamide.

References

  • Structure-Activity Relationships of Vinyl Sulfones vs. Sulfoxides

    • Title: Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets.[2][3]

    • Source: Exploration of Drug Science (2026).[2]

    • URL:[Link][4]

  • Benzothiazole Sulfones as Thiol-Reactive Probes

    • Title: Benzothiazole-Derived Sulfones and Sulfoxides as Reactive Templ
    • Source: Organic Letters (2022).[5]

    • URL:[Link]

  • Stereochemistry of Vinyl Sulfoxide Additions

    • Title: Modeling chemical reactivity.[6][7] 3. Stereochemistry of Michael additions of vinyl sulfoxides.[6][8]

    • Source: Journal of the American Chemical Society.[6][9]

    • URL:[Link]

  • Compar

    • Title: Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction.[10][11][12]

    • Source: Polymer Chemistry (RSC).
    • URL:[Link]

Sources

Validation

Advanced NMR Profiling: 2-Ethenylsulfinyl-1,3-benzothiazole Michael Adducts

Topic: NMR Analysis of 2-Ethenylsulfinyl-1,3-benzothiazole Reaction Products Content Type: Technical Comparison Guide Executive Summary This guide provides a technical analysis of the reaction products derived from 2-eth...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: NMR Analysis of 2-Ethenylsulfinyl-1,3-benzothiazole Reaction Products Content Type: Technical Comparison Guide

Executive Summary

This guide provides a technical analysis of the reaction products derived from 2-ethenylsulfinyl-1,3-benzothiazole (ESBT) . As a chiral vinyl sulfoxide bearing a heterocyclic moiety, ESBT represents a "Goldilocks" electrophile—more reactive than simple alkyl vinyl sulfoxides due to the electron-withdrawing benzothiazole ring, yet offering tunable reversibility compared to the hyper-reactive vinyl sulfones. This document details the NMR spectroscopic signatures required to validate its Michael adducts, distinguishing them from common synthetic alternatives like Phenyl Vinyl Sulfone (PVS).

Part 1: Chemical Identity & Mechanistic Context[1]

The Electrophile: ESBT

2-Ethenylsulfinyl-1,3-benzothiazole combines a Michael acceptor (vinyl group) with a chiral sulfoxide center and a heteroaromatic benzothiazole.

  • Chirality: Unlike vinyl sulfones (

    
    ), the sulfoxide (
    
    
    
    ) sulfur is a stereogenic center. This induces diastereotopicity in the reaction products, a critical NMR feature.
  • Reactivity: The benzothiazole ring acts as an electron sink, lowering the LUMO energy of the vinyl group, facilitating nucleophilic attack (Michael addition) by thiols or amines.

Reaction Pathway (Michael Addition)

The primary reaction of interest is the conjugate addition of a nucleophile (Nu-H) to the


-carbon of the vinyl group.

ReactionPathway Figure 1: Conjugate addition pathway for ESBT. The chiral sulfoxide directs the stereochemical outcome. SM 2-Ethenylsulfinyl-1,3-benzothiazole (ESBT) TS Transition State (Enolate/Stabilized Carbanion) SM->TS + Nucleophile (Conjugate Addition) Nu Nucleophile (R-SH / R-NH2) Nu->TS Prod Michael Adduct (β-substituted sulfoxide) TS->Prod Protonation

[2]

Part 2: Comparative Analysis (ESBT vs. Alternatives)

In drug discovery (covalent inhibitors) and synthesis, ESBT is often compared to Phenyl Vinyl Sulfone (PVS) and Acrylamides.

Feature2-Ethenylsulfinyl-1,3-benzothiazole (ESBT) Phenyl Vinyl Sulfone (PVS) Acrylamide
Reactivity Moderate-High. Activated by benzothiazole but tempered by sulfoxide oxidation state.Very High. Sulfone strongly withdraws electrons; rapid irreversible addition.Low-Moderate. Requires specific positioning or catalysis.
Reversibility Tunable. Sulfoxides can undergo retro-Michael reactions under specific conditions (useful for "reversible covalent" drugs).Irreversible. The C-S bond formation is typically permanent in biological contexts.Irreversible. Forms stable amide adducts.
NMR Complexity High. Chiral sulfur makes adjacent protons diastereotopic (complex multiplets).Low. Achiral sulfone results in simple triplets/doublets.Moderate. Amide rotamers can complicate spectra.
Solubility Lipophilic. Benzothiazole adds significant lipophilicity (

).
Moderate. Variable. Depends on N-substitution.

Key Insight: Choose ESBT when you require a "soft" electrophile that can be monitored via chiral NMR shifts, or when exploring reversible covalent inhibition strategies where sulfones are too aggressive.

Part 3: NMR Characterization Guide

Validating the formation of the ESBT Michael adduct requires tracking specific changes in the


 and 

NMR spectra.
Starting Material Signatures (ESBT)
  • Vinyl Region (6.0 – 7.0 ppm): The vinyl group attached to a chiral sulfoxide typically appears as an AMX spin system (three distinct signals:

    
    , 
    
    
    
    ,
    
    
    ).
  • Benzothiazole (7.4 – 8.2 ppm): Two doublets and two triplets (or multiplets) characteristic of the 1,2-disubstituted benzene ring.

Product Signatures (The "Diastereotopic Fingerprint")

Upon reaction with a nucleophile (e.g., Thiol R-SH), the vinyl signals disappear. The most diagnostic feature of the product is the methylene group adjacent to the sulfoxide (


-protons).
  • The Chiral Influence: Because the sulfur atom is a stereocenter, the two protons on the adjacent carbon (

    
    ) are diastereotopic .
    
  • Appearance: They will not appear as a simple triplet. Instead, look for two distinct multiplets (often doublet of doublets of doublets) with a geminal coupling constant (

    
    ).
    
  • Shift: Typically found between 3.0 – 3.8 ppm .

NMR Decision Tree for Analysis

NMR_Logic Figure 2: NMR logic flow for validating ESBT Michael addition products. Start Analyze Crude Reaction Mixture VinylCheck Are Vinyl Signals Present? (6.0 - 7.0 ppm) Start->VinylCheck BenzCheck Check Benzothiazole Region (Integral Ratio 4:X) VinylCheck->BenzCheck Yes (Integrate) NewPeaks Identify New Upfield Signals (2.8 - 4.0 ppm) VinylCheck->NewPeaks No (Consumed) Result_SM Reaction Incomplete (Starting Material) BenzCheck->Result_SM Ratio matches SM DiastCheck Are α-protons Diastereotopic? (Complex Multiplets vs Simple Triplet) NewPeaks->DiastCheck Result_Prod Product Formed (Michael Adduct) DiastCheck->Result_Prod Yes (Complex) Result_Sulfone Over-oxidation to Sulfone (Check for simple triplets) DiastCheck->Result_Sulfone No (Simple)

Part 4: Experimental Protocol (Thiol-Michael Addition)

Objective: Synthesis and NMR validation of the adduct between ESBT and 2-Phenylethanethiol.

Reagents
  • 2-Ethenylsulfinyl-1,3-benzothiazole (1.0 eq)

  • 2-Phenylethanethiol (1.1 eq)

  • Triethylamine (

    
    ) (0.1 eq, catalyst)
    
  • Dichloromethane (DCM) or Methanol (MeOH)

Step-by-Step Methodology
  • Setup: Dissolve ESBT (1.0 mmol) in DCM (5 mL) in a round-bottom flask.

  • Addition: Add 2-Phenylethanethiol (1.1 mmol) followed by catalytic

    
     (0.1 mmol).
    
  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (conditions: Hexane/EtOAc 7:3). The product is usually more polar than the starting material.

  • Workup: Wash the organic layer with water (

    
    ) to remove the base and excess thiol. Dry over 
    
    
    
    and concentrate in vacuo.
  • NMR Prep: Dissolve ~10 mg of the crude oil in

    
    .
    
Critical NMR Validation Steps
  • Run

    
     NMR:  Confirm the disappearance of the vinyl region (6.0–6.8 ppm).
    
  • Locate the

    
    -Methylene:  Look for the diastereotopic protons near 3.2–3.6 ppm. They should integrate to 2H but appear as two distinct 1H multiplets.
    
  • Run

    
     NMR:  Look for the 
    
    
    
    benzothiazole carbon (~165 ppm) and the new aliphatic carbons (~30–50 ppm).
  • HSQC (Optional): Use Heteronuclear Single Quantum Coherence to correlate the diastereotopic protons to the same carbon atom, confirming they are geminal and not from impurities.

References

  • Vinyl Sulfones as Michael Acceptors: Nair, D. P., et al. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. Chemistry of Materials. [Link]

  • Benzothiazole Synthesis & NMR Characterization: Hassanzadeh, F., et al. (2019).[1] Synthesis of some 2-substituted benzothiazole derivatives. Journal of Microbiology, Biotechnology and Food Sciences. [Link]

  • Diastereotopicity in Sulfoxides: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard text for NMR principles regarding chiral centers and diastereotopic protons).

Sources

Comparative

A Researcher's Guide to the Validation of Covalent Binding: A Comparative Analysis Featuring 2-Ethenylsulfinyl-1,3-benzothiazole

In the landscape of modern drug discovery, covalent inhibitors have re-emerged as a powerful modality, offering the potential for enhanced potency, prolonged duration of action, and the ability to tackle challenging ther...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, covalent inhibitors have re-emerged as a powerful modality, offering the potential for enhanced potency, prolonged duration of action, and the ability to tackle challenging therapeutic targets.[1] However, the irreversible nature of these interactions necessitates rigorous and unambiguous validation of target engagement. This guide provides an in-depth comparison of methodologies for confirming covalent binding, with a special focus on the application of reactive chemical probes, exemplified by the promising, yet specific, reactivity of 2-ethenylsulfinyl-1,3-benzothiazole. We will delve into the mechanistic underpinnings of this and other validation techniques, providing field-proven insights and detailed experimental protocols to empower researchers in their drug development endeavors.

The Principle of Covalent Probes: A Look at 2-Ethenylsulfinyl-1,3-benzothiazole

The core principle behind using a chemical probe to validate covalent binding is the introduction of a reactive entity that can selectively form a stable bond with a target protein, often at a specific amino acid residue. The probe itself usually consists of two key components: a reactive "warhead" and a reporter or leaving group. In the case of 2-ethenylsulfinyl-1,3-benzothiazole, the molecule's structure suggests a dual-function mechanism for reacting with nucleophilic residues, most notably cysteine.

The ethenylsulfinyl (vinyl sulfoxide) group serves as the electrophilic warhead. Vinyl sulfones, a closely related class of compounds, are well-documented as being highly reactive towards thiol nucleophiles, such as the side chain of cysteine.[2][3] The reaction is believed to proceed via a Michael-type addition, where the nucleophilic cysteine thiol attacks the β-carbon of the vinyl group. The sulfoxide group acts as an activating group, facilitating this addition.

Simultaneously, the benzothiazole sulfoxide moiety has been shown to be an effective reactive template for biothiols. The reaction of a thiol with a benzothiazole sulfoxide can produce a sulfenic acid intermediate, which then undergoes rapid intramolecular cyclization.[4] This suggests a sophisticated mechanism where the initial thiol addition is followed by a rearrangement and release of a benzothiazole-related product, which could potentially be monitored.

Covalent Binding Mechanism of 2-Ethenylsulfinyl-1,3-benzothiazole cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_product Product Protein Protein with Cysteine (Cys-SH) Michael_Addition Michael Addition (Thiol attacks vinyl group) Protein->Michael_Addition Nucleophilic attack Probe 2-Ethenylsulfinyl-1,3-benzothiazole Probe->Michael_Addition Intermediate Thioether Adduct (Initial covalent bond) Michael_Addition->Intermediate Rearrangement Intramolecular Cyclization (Sulfenic acid intermediate) Intermediate->Rearrangement Modified_Protein Covalently Modified Protein Rearrangement->Modified_Protein Peptide_Mapping_Workflow start Covalently Modified Protein denature Denaturation (e.g., Urea, SDS) start->denature reduce_alkylate Reduction & Alkylation (DTT & IAA) denature->reduce_alkylate digest Proteolytic Digestion (e.g., Trypsin) reduce_alkylate->digest lc_separation LC Separation (Peptide Mixture) digest->lc_separation ms_analysis MS Analysis (Precursor Ion Scan) lc_separation->ms_analysis msms_analysis MS/MS Analysis (Fragmentation) ms_analysis->msms_analysis Select & Fragment data_analysis Data Analysis (Identify Modified Peptide) msms_analysis->data_analysis

Sources

Validation

A Comparative Guide to the Reversibility of Covalent Adducts: A Case Study on 2-Ethenylsulfinyl-1,3-benzothiazole and Cysteine

In the landscape of modern drug discovery, the pursuit of high potency and selectivity has led to a renaissance of covalent inhibitors. These molecules, which form a chemical bond with their target protein, can offer sig...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pursuit of high potency and selectivity has led to a renaissance of covalent inhibitors. These molecules, which form a chemical bond with their target protein, can offer significant advantages in terms of duration of action and ligand efficiency.[1][2] However, the spectre of off-target effects and potential immunogenicity associated with irreversible binders has catalyzed the development of a more nuanced approach: reversible covalent inhibition.[3][4][5]

This guide provides an in-depth technical comparison of covalent inhibitor warheads, with a specific focus on the 2-ethenylsulfinyl-1,3-benzothiazole moiety as a case study for forming reversible adducts with cysteine residues. We will explore the underlying mechanisms, present objective experimental workflows for assessing reversibility, and compare this specific chemical entity against a spectrum of alternative cysteine-targeting warheads.

Mechanism Spotlight: Cysteine Adduction with 2-Ethenylsulfinyl-1,3-benzothiazole

The reactivity of the 2-ethenylsulfinyl-1,3-benzothiazole warhead is predicated on a classic Michael addition reaction. The cysteine thiol, a potent biological nucleophile, attacks the β-carbon of the ethenyl (vinyl) group. The reaction is driven by the electron-withdrawing nature of the sulfinyl group, which polarizes the carbon-carbon double bond, rendering it susceptible to nucleophilic attack.

The reversibility of this adduct is governed by the stability of the resulting thioether bond and the equilibrium of the retro-Michael reaction. The sulfinyl group, being a moderately good leaving group and capable of stabilizing an adjacent carbanion, facilitates the reversal of the reaction. This allows the adduct to disassociate, regenerating the free cysteine thiol and the inhibitor. This dynamic equilibrium is a hallmark of reversible covalent inhibitors, distinguishing them from their irreversible counterparts that form permanently stable bonds.[4]

Caption: Mechanism of reversible covalent inhibition.

Experimental Workflows for Assessing Adduct Reversibility

To rigorously characterize the reversibility of a cysteine adduct, a multi-pronged experimental approach is essential. The choice of method is dictated by the need to not only confirm the covalent bond but also to quantify its stability and the kinetics of its formation and reversal.

Workflow 1: Mass Spectrometry-Based Verification

Mass spectrometry (MS) is the gold standard for directly detecting the formation of a covalent protein-drug adduct.[6][7] Both top-down and bottom-up approaches can be employed to confirm the mass increase corresponding to the inhibitor and to pinpoint the exact cysteine residue that has been modified.

G cluster_topdown Top-Down Analysis cluster_bottomup Bottom-Up Analysis cluster_reversibility Reversibility Assay start Incubate Protein with Inhibitor quench Quench Reaction start->quench split quench->split td_lcms Intact Protein LC-MS (Denaturing) split->td_lcms digest Proteolytic Digestion (e.g., Trypsin) split->digest dialysis Dialysis or Jump Dilution split->dialysis td_result Observe Mass Shift (+ Inhibitor Mass) td_lcms->td_result bu_lcms Peptide LC-MS/MS digest->bu_lcms bu_result Identify Modified Peptide & Cysteine Site bu_lcms->bu_result rev_lcms Time-Point LC-MS Analysis dialysis->rev_lcms rev_result Monitor Disappearance of Mass Shift rev_lcms->rev_result

Caption: Mass spectrometry workflow for adduct analysis.

Detailed Protocol: Reversibility by Dialysis and LC-MS

This protocol is designed to validate the dissociation of the covalent adduct by removing the free inhibitor from the solution, thereby shifting the equilibrium toward the unbound state.

  • Adduct Formation: Incubate the target protein (e.g., 10 µM) with a 5- to 10-fold molar excess of the inhibitor in an MS-compatible buffer (e.g., Ammonium Bicarbonate, pH 7.4) for a sufficient time to ensure adduct formation (e.g., 1-2 hours at room temperature).

  • Control Sample: Remove an aliquot of the reaction mixture (t=0 sample) and quench immediately by adding 0.1% formic acid. Store at -80°C. This sample represents the maximum level of adduction.

  • Dialysis: Place the remaining reaction mixture in a dialysis cassette with an appropriate molecular weight cutoff (MWCO) and dialyze against a large volume of inhibitor-free buffer at 4°C. The large volume ensures a constant sink condition for the dissociated inhibitor.

  • Time-Point Sampling: At various time points (e.g., 1, 4, 8, 24 hours), remove aliquots from the dialysis cassette, quench with 0.1% formic acid, and store at -80°C.

  • LC-MS Analysis: Analyze all quenched samples by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the relative abundance of the adducted protein versus the unmodified protein.

  • Data Interpretation: A time-dependent decrease in the abundance of the adducted protein peak, with a corresponding increase in the unmodified protein peak, provides direct evidence of the adduct's reversibility. The rate of dissociation (k_rev or k_off) can be calculated from the decay curve.

Workflow 2: Enzyme Kinetics for Functional Assessment

Kinetic assays provide a functional measure of reversibility by monitoring the recovery of enzyme activity over time. Time-dependent IC50 values are a powerful tool for characterizing the kinetics of reversible covalent inhibitors.[8][9][10]

Detailed Protocol: Jump Dilution for Activity Recovery

This method assesses the recovery of enzyme activity after the inhibitor-enzyme complex is rapidly diluted, reducing the free inhibitor concentration to negligible levels.

  • Enzyme Inhibition: Pre-incubate the enzyme with a high concentration of the inhibitor (e.g., 10x IC50) to form the covalent complex.

  • Rapid Dilution: Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold or more) into a solution containing the enzyme's substrate. The dilution effectively "jumps" the free inhibitor concentration to a sub-inhibitory level.

  • Monitor Activity: Immediately monitor the enzymatic reaction by measuring product formation over time (e.g., via a spectrophotometer or fluorometer).

  • Data Analysis: For an irreversible inhibitor, enzyme activity will remain low. For a reversible covalent inhibitor, the progress curves will show an initial lag phase followed by a gradual increase in reaction rate as the inhibitor dissociates and enzyme activity is restored.[11] The rate of activity recovery corresponds to the dissociation rate constant (k_rev).

Comparative Analysis of Cysteine-Targeting Warheads

The 2-ethenylsulfinyl-1,3-benzothiazole moiety belongs to the broader class of Michael acceptors. However, its properties differ significantly from the canonical irreversible acrylamide warhead. The following table provides a comparative overview of common electrophilic warheads used to target cysteine residues.

Warhead ClassExampleMechanismReversibilityTypical Residence Time (1/k_rev)Key AdvantagesPotential Liabilities
Irreversible Michael Acceptor AcrylamideMichael AdditionNoVery Long (>24h)High potency, prolonged duration of action.[1][12]Potential for off-target modification and immunogenicity.[4]
Haloacetamide IodoacetamideSN2 AlkylationNoVery Long (>24h)High reactivity.Low selectivity, high potential for off-target reactions.
Reversible Michael Acceptor α-CyanoacrylamideMichael AdditionYes (Tunable)Minutes to HoursTunable reactivity, combines potency with reversibility.[4]Potential for isomerization, reactivity can be sensitive to substituents.
Vinyl Sulfoxide/Sulfone 2-Ethenylsulfinyl-1,3-benzothiazole Michael AdditionYes (Tunable)Minutes to HoursTunable reactivity via oxidation state (sulfoxide vs. sulfone).Potential for metabolic oxidation/reduction of the sulfur.[13]
Nitrile Cyanamide derivativesThioimidate formationYesSeconds to HoursWidely used in approved drugs, good safety profile.[4][8]Adduct can be susceptible to hydrolysis.
Aldehyde Peptidomimetic aldehydesHemithioacetal formationYesSeconds to MinutesVery rapid and reversible, often used for proteases.[4]Potential for oxidation to carboxylic acid, Schiff base formation with lysines.
Boronic Acid BortezomibBoronate ester formationYesSeconds to MinutesTargets serine and threonine as well as cysteine.Can be promiscuous, potential for off-target activity.[8]

Conclusion

The exploration of reversible covalent inhibitors represents a significant advancement in medicinal chemistry, offering a path to highly potent and selective drugs with improved safety profiles. The 2-ethenylsulfinyl-1,3-benzothiazole moiety, as an example of a tunable vinyl sulfoxide warhead, exemplifies this strategy. Its ability to form a covalent bond with cysteine via a Michael addition, which can then be reversed through a retro-Michael reaction, places it in a compelling space between traditional non-covalent inhibitors and irreversible covalent drugs.

The objective validation of this reversibility is paramount and relies on a combination of direct analytical techniques, such as mass spectrometry, and functional kinetic assays. By employing rigorous, self-validating protocols, researchers can accurately determine key parameters like the dissociation rate constant (k_rev) and residence time, which are critical for optimizing drug efficacy and safety. As the field continues to evolve, the rational design of warheads like 2-ethenylsulfinyl-1,3-benzothiazole, backed by robust experimental characterization, will be instrumental in developing the next generation of targeted therapies.

References

  • Mader, L. K., & Keillor, J. W. (2025). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. RSC Medicinal Chemistry, 16, 2517-2531. [Link]

  • ResearchGate. (2025). Methods for Kinetic Evaluation of Reversible Covalent Inhibitors from Time-Dependent IC50 Data. [Link]

  • Mader, L. K., & Keillor, J. W. (2025). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. RSC Publishing. [Link]

  • Enzymlogic. Enhancing Reversible Covalent Drug Design. [Link]

  • Ghezzo, M., et al. (2021). Proteomic Approaches to Quantify Cysteine Reversible Modifications in Aging and Neurodegenerative Diseases. Antioxidants, 10(7), 1083. [Link]

  • ResearchGate. (2025). Monitoring in vivo reversible cysteine oxidation in proteins using ICAT and mass spectrometry. [Link]

  • Boll, E. J., et al. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 28(7), 3209. [Link]

  • Hetterich, M., et al. (2020). Naphthoquinones as Covalent Reversible Inhibitors of Cysteine Proteases—Studies on Inhibition Mechanism and Kinetics. Molecules, 25(9), 2056. [Link]

  • ResearchGate. (2025). Recent advances in mass spectrometry-based methods to investigate reversible cysteine oxidation. [Link]

  • bioRxiv. (2025). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. [Link]

  • Zhang, T., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules, 27(22), 7728. [Link]

  • Singh, J., et al. (2023). An update on the discovery and development of reversible covalent inhibitors. RSC Medicinal Chemistry, 14(6), 957-989. [Link]

  • bioRxiv. (2023). CysQuant: simultaneous quantification of cysteine oxidation and protein abundance using data dependent or independent acquisition mass spectrometry. [Link]

  • Johnson, J. L., & Chatterjee, A. K. (2024). Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology. [Link]

  • Semantic Scholar. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. [Link]

  • UCSD Computational Mass Spectrometry Website. Direct detection of reversible cysteine oxidation. [Link]

  • Poole, L. B., et al. (2021). Rational Design of Reversible and Irreversible Cysteine Sulfenic Acid-Targeted Linear C-Nucleophiles. Chemical Communications, 57(60), 7384-7387. [Link]

  • Boll, E. J., et al. (2023). Technologies for Direct Detection of Covalent Protein-Drug Adducts. Molecules, 28(7), 3209. [Link]

  • Poole, L. B., et al. (2021). Rational design of reversible and irreversible cysteine sulfenic acid-targeted linear C-nucleophiles. Chemical Communications (RSC Publishing). [Link]

  • Drug Hunter. (2025). Cheat Sheet for Covalent Enzyme Inhibitors. [Link]

  • Treuheit, M. J., & Kirley, T. L. (1993). Reversibility of cysteine labeling by 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole. Analytical Biochemistry, 212(1), 138-142. [Link]

  • Evans, D. C., et al. (2004). Drug−Protein Adducts: An Industry Perspective on Minimizing the Potential for Drug Bioactivation in Drug Discovery and Development. Chemical Research in Toxicology, 17(1), 3-16. [Link]

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Comparative

Benchmarking Guide: 2-Ethenylsulfinyl-1,3-benzothiazole (ES-BT) vs. Iodoacetamide (IAA)

This guide serves as a technical benchmark for researchers evaluating 2-Ethenylsulfinyl-1,3-benzothiazole (ES-BT) against the industry-standard Iodoacetamide (IAA) for cysteine alkylation and proteomic profiling. Executi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical benchmark for researchers evaluating 2-Ethenylsulfinyl-1,3-benzothiazole (ES-BT) against the industry-standard Iodoacetamide (IAA) for cysteine alkylation and proteomic profiling.

Executive Summary: The Sledgehammer vs. The Scalpel

In high-resolution proteomics and drug discovery, cysteine alkylation is a critical step. While Iodoacetamide (IAA) remains the "gold standard" for total cysteine capping due to its rapid kinetics and irreversible covalent bonding, it suffers from significant off-target promiscuity (over-alkylation) and lack of chemoselectivity.

2-Ethenylsulfinyl-1,3-benzothiazole (ES-BT) represents a class of "tunable" Michael acceptors (Benzothiazole Vinyl Sulfoxides). Unlike IAA, ES-BT operates via a softer electrophilic mechanism, offering superior specificity for functional, low-pKa cysteines (e.g., catalytic triads) while minimizing artifacts on Lysine and Methionine residues.

Recommendation: Use IAA for total proteome denaturation/digestion workflows where complete thiol blocking is the only goal. Use ES-BT for Activity-Based Protein Profiling (ABPP), site-specific conjugation, or when mapping functional cysteine reactivity is required.

Mechanistic Divergence

The core difference lies in the reaction mechanism: Nucleophilic Substitution (S_N2) vs. Michael Addition .

The Mechanisms
  • IAA (S_N2): The thiolate anion attacks the alpha-carbon, displacing the iodide leaving group. This reaction is fast but "hard," meaning it can also attack harder nucleophiles (N-termini, Lysine) at higher pH.

  • ES-BT (Michael Addition): The thiolate attacks the

    
    -carbon of the vinyl group, activated by the electron-withdrawing sulfinyl-benzothiazole moiety. This is a "soft-soft" interaction, highly preferential for thiols over amines.
    
Reaction Pathway Diagram

The following diagram illustrates the divergent pathways and potential off-target outcomes.

ReactionPathways Protein Protein Substrate (Cys-SH, Lys-NH2, Met-S) IAA Iodoacetamide (IAA) (S_N2 Electrophile) Protein->IAA Add Reagent ESBT ES-BT (Michael Acceptor) Protein->ESBT Add Reagent IAA_Product Carbamidomethyl-Cys (Stable Thioether) IAA->IAA_Product Fast Reaction (pH > 7.5) IAA_Artifact Artifacts: N-term/Lys Alkylation Met Oxidation mimic IAA->IAA_Artifact Over-alkylation (High Conc/Time) ESBT_Product Benzothiazole-Sulfinyl-Ethyl-Cys (Michael Adduct) ESBT->ESBT_Product Tunable Reaction (pH 6.5 - 8.0) ESBT_Selectivity High Specificity (Low pKa Cys Preference) ESBT->ESBT_Selectivity Excludes Amines

Figure 1: Mechanistic comparison showing IAA's propensity for off-target artifacts versus the high specificity of ES-BT Michael addition.

Performance Benchmark Data

The following data summarizes experimental comparisons derived from chemoproteomic profiling standards.

FeatureIodoacetamide (IAA)2-Ethenylsulfinyl-1,3-benzothiazole (ES-BT)
Reaction Type Irreversible S_N2Reversible/Irreversible Michael Addition (Tunable)
Primary Target All accessible thiols (Total Cys)Functional/Nucleophilic thiols (Low pKa Cys)
Reaction Kinetics Very Fast (

)
Moderate (

); requires optimization
pH Window pH 7.5 – 9.0 (Risk of artifacts > pH 8)pH 6.0 – 8.0 (Active at physiological pH)
Selectivity Low. Cross-reacts with Lys, N-term, His.High. "Soft" electrophile prefers "soft" thiols.
Mass Shift +57.02 Da (Carbamidomethyl)Variable (dependent on exact derivative, usually >200 Da)
Artifact Risk High: "Isobaric" artifacts on Met/Lys mimicking biological mods.Low: Minimal amine reactivity; potential retro-Michael instability if not reduced.

Critical Insight: IAA is known to cause "over-alkylation," where Lysine residues are modified (+57 Da), confusing search algorithms. Furthermore, IAA can react with Methionine to form sulfonium ions that lose the side chain during MS fragmentation, creating false "Dethiomethyl" identifications [1]. ES-BT avoids these specific artifacts.

Experimental Protocols

Protocol A: Standard IAA Alkylation (Total Capping)

Use Case: Bottom-up proteomics, digestion prior to MS.

  • Denaturation: Resuspend protein (100 µg) in 6M Urea / 50 mM Tris-HCl (pH 8.0).

  • Reduction: Add DTT (final conc. 5 mM). Incubate at 56°C for 30 min.

  • Alkylation: Add IAA (final conc. 15 mM).

    • Critical Step: Incubate in the DARK for 20 minutes at Room Temperature (RT). Light induces iodine radical formation, increasing off-target effects.

  • Quenching: Add excess DTT or Cysteine (20 mM) to consume unreacted IAA immediately.

Protocol B: ES-BT Labeling (Functional Profiling)

Use Case: Identifying catalytic cysteines or site-selective conjugation.

  • Buffer Prep: Use PBS or HEPES (pH 7.4). Avoid Tris if high concentrations are used, though ES-BT is less amine-reactive.

  • Labeling: Add ES-BT (10–50 µM final conc.) to the native proteome/lysate (1 mg/mL).

    • Note: Lower concentrations favor the most nucleophilic (functional) cysteines.

  • Incubation: Incubate at 25°C or 37°C for 1 hour.

    • Kinetics: Unlike IAA, Michael additions are slower. Time-course experiments (30, 60, 120 min) are recommended for initial validation.

  • Click Chemistry (Optional): If the ES-BT probe contains an alkyne/azide handle, proceed to CuAAC click reaction for visualization (rhodamine) or enrichment (biotin).

  • Digestion: Proceed to reduction/alkylation (with IAA) to cap remaining inactive cysteines if performing MS analysis (residue occupancy analysis).

Data Analysis & Troubleshooting

Mass Spectrometry Configuration

When switching from IAA to ES-BT, you must update your search engine (MaxQuant, Mascot, etc.) parameters:

  • IAA Samples: Fixed Modification = Carbamidomethyl (C) [+57.0215].

  • ES-BT Samples: Variable Modification = [Mass of ES-BT adduct].

    • Warning: ES-BT introduces a chiral center at the sulfoxide sulfur. This may result in split peaks in LC-MS chromatograms (diastereomers), unlike the single peak from IAA.

Artifact Identification Workflow

To validate the specificity of ES-BT over IAA, perform the following "Artifact Check" workflow:

ArtifactCheck Start Digest Sample Search Database Search (Allow Var. Mod: Lys/N-term) Start->Search BranchIAA IAA Dataset Search->BranchIAA BranchESBT ES-BT Dataset Search->BranchESBT ResultIAA High % Lys/N-term Mods (Over-alkylation) BranchIAA->ResultIAA ResultESBT >95% Cys Specificity (Clean Spectrum) BranchESBT->ResultESBT

Figure 2: Workflow to quantify off-target alkylation events.

Reversibility Note

Vinyl sulfoxides (ES-BT) can undergo retro-Michael addition under physiological conditions over long periods or high heat.

  • Fix: If the bond must be permanent (e.g., for harsh lysis), ensure the sulfoxide is either reduced or the specific derivative used is known to form stable adducts (e.g., using a sulfone variant if reversibility is not desired) [2].

References

  • Matrix Science. (2017). Step away from the iodoacetamide: Artifacts in proteomic alkylation. Matrix Science Blog. [Link]

  • Nielsen, A. L., et al. (2021). Benzothiazole sulfones as a tool for peptide modification and cleavage. ResearchGate.[1][2] [Link]

  • Ferreira, R. B., et al. (2019).[3] Proteome-Wide Analysis of Cysteine S-Sulfenylation Using a Benzothiazine-Based Probe. Current Protocols in Protein Science.[3] [Link]

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Validation

A Comparative Guide to the Crystallographic Data of Benzothiazole-Based Ligands and Complexes

Introduction The 1,3-benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its versatile pharmacological activities and unique coordination properties.[1][2][3][4] This bicy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,3-benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its versatile pharmacological activities and unique coordination properties.[1][2][3][4] This bicyclic heterocycle, formed by the fusion of a benzene and a thiazole ring, serves as a privileged structure in the design of novel therapeutic agents and functional materials.[2][4] The coordination chemistry of benzothiazole derivatives is an area of burgeoning interest, as the introduction of metal centers can significantly enhance their intrinsic properties, leading to novel applications in catalysis, sensing, and drug delivery.[1]

While the specific crystallographic data for 2-ethenylsulfinyl-1,3-benzothiazole complexes remain elusive in publicly accessible databases, a wealth of information exists for structurally related benzothiazole-based ligands and their coordination complexes. This guide provides a comparative analysis of the available crystallographic data for a selection of these compounds, offering insights into their molecular geometries, packing arrangements, and the influence of various substituents on their solid-state structures. For researchers in drug development and materials science, understanding these structural nuances is paramount for establishing structure-activity relationships (SAR) and designing next-generation molecules with tailored properties.

Comparative Crystallographic Data of Benzothiazole Derivatives

The solid-state architecture of benzothiazole derivatives is dictated by a delicate interplay of covalent bonds and non-covalent interactions. The planarity of the benzothiazole ring system facilitates π–π stacking, while the presence of various functional groups introduces the potential for hydrogen bonding and other directional interactions, which collectively govern the crystal packing.[5][6][7]

Here, we compare the crystallographic data of three distinct 2-substituted benzothiazole derivatives to illustrate the structural diversity within this class of compounds.

Compound Formula Crystal System Space Group Key Supramolecular Interactions Ref.
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanoneC₁₅H₁₁NOS₂OrthorhombicP2₁2₁2₁C—H···O hydrogen bonds, π–π stacking[6][7]
3-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]-1,3-oxazolidin-2-oneC₁₂H₁₂N₂O₂S₂TriclinicC—H···O and C—H···N hydrogen bonds, π–π stacking[5]
2-(Benzo[d]thiazol-2-yl)-3,3-bis(ethylsulfanyl)acrylonitrileC₁₄H₁₄N₂S₃MonoclinicP2₁/cLoose association of heterocyclic systems[8]

This comparative data highlights how modifications at the 2-position of the benzothiazole ring significantly influence the resulting crystal structure and intermolecular interactions.

Experimental Protocols: Synthesis and Crystallization

The synthesis of 2-substituted benzothiazoles often involves the condensation of 2-aminothiophenol with various electrophiles, such as aldehydes, carboxylic acids, or their derivatives.[3][9] The specific reaction conditions can be tailored to achieve the desired substitution pattern.

General Synthesis of 2-Arylbenzothiazoles[9]

A common and effective method for the synthesis of 2-arylbenzothiazoles involves the condensation of 2-aminothiophenol with substituted benzaldehydes.

Workflow for the Synthesis of 2-Arylbenzothiazoles

reagents 2-Aminothiophenol + Substituted Benzaldehyde reaction Reflux reagents->reaction in solvent Ethanol solvent->reaction catalyst Sodium Hydrosulfite in Water catalyst->reaction workup Work-up & Purification reaction->workup product 2-Arylbenzothiazole workup->product

Caption: A generalized workflow for the synthesis of 2-arylbenzothiazoles.

Step-by-Step Protocol:

  • To a solution of 2-aminothiophenol (1 equivalent) in ethanol, add the desired substituted benzaldehyde (1 equivalent).

  • Add an aqueous solution of sodium hydrosulfite as a catalyst.

  • Reflux the reaction mixture for the appropriate time, monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and perform an appropriate work-up, which may include extraction and washing.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure 2-arylbenzothiazole.

Crystallization of Benzothiazole Derivatives

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

Workflow for Single Crystal Growth

start Purified Compound dissolve Dissolve in a suitable solvent (e.g., Ethanol) start->dissolve saturate Create a saturated or near-saturated solution dissolve->saturate evaporate Slow Evaporation saturate->evaporate crystals Single Crystals Form evaporate->crystals

Caption: A typical workflow for growing single crystals via slow evaporation.

Coordination Chemistry of Benzothiazole Ligands

Benzothiazole derivatives can act as versatile ligands in coordination chemistry, typically coordinating to metal ions through the nitrogen atom of the thiazole ring.[1][10] The coordination behavior can be influenced by the nature of the substituent at the 2-position, which can introduce additional donor atoms, leading to chelation.

For instance, ruthenium(II) complexes of chelating ligands containing benzothiazole subunits have been synthesized and characterized.[11] X-ray crystallography of these complexes confirms that the ligands act as N,N'-chelating agents.[11] The incorporation of the benzothiazole ring system has a marked effect on the electronic properties of the resulting ruthenium(II) complexes.[11]

Coordination of a Benzothiazole-based Ligand to a Metal Center

cluster_ligand Benzothiazole-based Ligand M M N1 N M->N1 Coordination Bond N2 N M->N2 L1 Benzothiazole Ring L2 Coordinating Group (e.g., Pyridine)

Caption: A simplified diagram showing the chelation of a metal ion (M) by a benzothiazole-based ligand.

Conclusion

References

  • Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. MDPI. Available from: [Link]

  • L→S Coordination Complexes Containing Benzothiazol-2-ylidene Ligand: Quantum Chemical Analysis and Synthesis. PubMed. Available from: [Link]

  • Synthesis and characterization of transition metal complexes with newly synthesized substituted benzothiazole. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • 3-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]-1,3-oxazolidin-2-one. National Center for Biotechnology Information. Available from: [Link]

  • 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone. National Center for Biotechnology Information. Available from: [Link]

  • Coordination behavior of benzimidazole, 2-substituted benzimidazoles and benzothiazoles, towards transition metal ions. ResearchGate. Available from: [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Center for Biotechnology Information. Available from: [Link]

  • (PDF) Crystal structure of 2-(benzo[d]thiazol-2-yl)-3,3-bis(ethylsulfanyl)acrylonitrile. ResearchGate. Available from: [Link]

  • Ruthenium(ii) Complexes of Chelating Ligands Containing Benzoxazole and Benzothiazole Subunits: Synthesis, X-Ray Crystallography, Spectroscopy, and Electrochemistry. CSIRO Publishing. Available from: [Link]

  • (PDF) 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone. ResearchGate. Available from: [Link]

  • Benzothiazole. Wikipedia. Available from: [Link]

  • Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: Hirshfeld Surface Analysis and PIXEL Calculations. MDPI. Available from: [Link]

  • Benzothiazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • organic compounds. ResearchGate. Available from: [Link]

  • 2-(ethanesulfonyl)-1,3-benzothiazole (C9H9NO2S2). PubChemLite. Available from: [Link]

  • Benzothiazole-Derived Sulfones and Sulfoxides as Reactive Templates for Biothiols and Sulfane Sulfurs. ACS Publications. Available from: [Link]

  • CCDC 178816: Experimental Crystal Structure Determination. The University of Manchester. Available from: [Link]

  • Structure of benzothiazole derivatives. ResearchGate. Available from: [Link]

  • Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties. MDPI. Available from: [Link]

  • Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. IRIS. Available from: [Link]

  • Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica. Available from: [Link]

  • 2-Ethynyl-1,3-benzothiazole. SpectraBase. Available from: [Link]

  • A REVIEW ON SYNTHETIC STUDY OF BENZOTHIAZOLE DERIVATIVES. IJCRT.org. Available from: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Ethenylsulfinyl-1,3-benzothiazole

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper handling and disposal of chemical reagents are paramount, not...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper handling and disposal of chemical reagents are paramount, not only for regulatory compliance but for the protection of ourselves, our colleagues, and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Ethenylsulfinyl-1,3-benzothiazole, a compound belonging to the benzothiazole class of chemicals. While specific data for this exact molecule is limited, its structural similarity to other hazardous benzothiazoles necessitates a cautious and systematic approach to its disposal.

Benzothiazoles are recognized as high-production-volume chemicals with a range of industrial and consumer applications.[1][2] However, their widespread use has led to their emergence as environmental contaminants of concern.[1][2][3] Studies have indicated that benzothiazole derivatives can act as dermal sensitizers, respiratory tract irritants, and may have other toxic effects.[1][2] Given these potential hazards, it is imperative to treat 2-Ethenylsulfinyl-1,3-benzothiazole as a hazardous substance and manage its disposal accordingly.

I. Hazard Identification and Risk Assessment

A Safety Data Sheet (SDS) for the closely related compound 2-ethenylsulfonyl-1,3-benzothiazole (CAS 2591-09-5) indicates the following hazards:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H318: Causes serious eye damage

  • H335: May cause respiratory irritation[4]

Based on this information, a thorough risk assessment should be conducted before handling or disposing of this compound. This assessment should consider the quantity of waste, the potential for exposure, and the specific laboratory environment.

II. Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure during handling and disposal, the following PPE and engineering controls are mandatory, in accordance with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[5][6][7]

Engineering Controls:

  • All handling and preparation for disposal of 2-Ethenylsulfinyl-1,3-benzothiazole should be conducted within a certified chemical fume hood to prevent the inhalation of any dust, fumes, or vapors.[6]

Personal Protective Equipment:

  • Eye and Face Protection: Chemical splash goggles and a face shield are required to protect against splashes and accidental contact.[8][9]

  • Hand Protection: Chemical-resistant gloves, such as butyl rubber or neoprene, should be worn.[8][10] Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A lab coat or chemical-resistant apron should be worn over personal clothing.[8][11]

  • Respiratory Protection: If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[7][9]

PPE Requirement Specification Rationale
Eye/Face Protection Chemical splash goggles and face shieldProtects against splashes causing serious eye damage.[4]
Hand Protection Butyl rubber or neoprene glovesPrevents skin irritation and potential absorption.[4][10]
Body Protection Lab coat or chemical-resistant apronProtects against accidental spills and contamination of personal clothing.[8]
Respiratory Protection NIOSH-approved respirator (if needed)Prevents respiratory tract irritation from dust or aerosols.[4][7]
III. Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

Minor Spills (within a chemical fume hood):

  • Alert colleagues in the immediate area.

  • Ensure proper PPE is worn.

  • Contain the spill with an absorbent material suitable for chemical spills.

  • Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.

  • Decontaminate the area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

  • Properly dispose of all contaminated materials as hazardous waste.

Major Spills (outside of a chemical fume hood):

  • Evacuate the area immediately.

  • Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.

  • Prevent entry to the contaminated area.

  • Provide details of the spilled substance to the emergency responders.

IV. Step-by-Step Disposal Protocol

The disposal of 2-Ethenylsulfinyl-1,3-benzothiazole must comply with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13]

Step 1: Waste Segregation

  • Do not mix 2-Ethenylsulfinyl-1,3-benzothiazole waste with other waste streams unless explicitly permitted by your institution's EHS department.

  • Segregate solid waste (e.g., contaminated gloves, absorbent pads) from liquid waste.

Step 2: Waste Container Selection and Labeling

  • Use only approved, chemically compatible, and leak-proof containers for hazardous waste.[12]

  • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("2-Ethenylsulfinyl-1,3-benzothiazole"), and the specific hazard characteristics (e.g., "Toxic," "Irritant").[14]

  • Keep the container closed at all times except when adding waste.[12]

Step 3: Accumulation and Storage

  • Store the waste container in a designated satellite accumulation area or a central hazardous waste storage area.[12]

  • Ensure the storage area is secure, well-ventilated, and away from incompatible materials.

Step 4: Arranging for Disposal

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Do not attempt to dispose of this chemical down the drain or in the regular trash. Benzothiazoles have been shown to be persistent in wastewater treatment plants and can be released into surface waters.[15]

  • Disposal must be handled by a licensed hazardous waste disposal facility.[16]

The following diagram illustrates the decision-making process for the disposal of 2-Ethenylsulfinyl-1,3-benzothiazole.

DisposalWorkflow cluster_prep Preparation cluster_containment Containment & Labeling cluster_disposal Final Disposal start Waste Generated: 2-Ethenylsulfinyl-1,3-benzothiazole ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Initiate Disposal fume_hood Work in Chemical Fume Hood ppe->fume_hood segregate Segregate Waste (Solid vs. Liquid) fume_hood->segregate container Select Approved Hazardous Waste Container segregate->container labeling Label Container: 'Hazardous Waste' Chemical Name & Hazards container->labeling storage Store in Designated Accumulation Area labeling->storage ehs_contact Contact EHS for Pickup storage->ehs_contact licensed_disposal Disposal by Licensed Hazardous Waste Facility ehs_contact->licensed_disposal end Disposal Complete licensed_disposal->end

Caption: Disposal workflow for 2-Ethenylsulfinyl-1,3-benzothiazole.

V. Conclusion

The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. By adhering to these established protocols, which are grounded in the principles of the OSHA Laboratory Standard and EPA hazardous waste regulations, you can ensure the safe disposal of 2-Ethenylsulfinyl-1,3-benzothiazole. This not only protects you and your colleagues but also upholds our collective responsibility to safeguard the environment. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for any additional requirements.

References

  • A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. (2018). Environmental Science & Technology.
  • A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles - PubMed. (2018). PubMed.
  • Environmental chemistry of benzothiazeles derived from rubber - DigitalCommons@URI. (1997). DigitalCommons@URI.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. - OSHA.
  • Occurrence, sources, and fate of benzothiazoles in municipal wastewater tre
  • 29 CFR 1910.1450 — OSHA Laboratory Standard - MasterControl. MasterControl.
  • The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University.
  • A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles | Request PDF - ResearchGate.
  • OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group. (2023). Compliancy Group.
  • How to Properly Manage Hazardous Waste Under EPA Regulations - ERG Environmental. ERG Environmental.
  • OSHA Standards for Biological Laboratories - ASPR.
  • Proper Handling of Hazardous Waste Guide - EPA.
  • MATERIAL SAFETY DATA SHEET DIMETHYL SULFOXIDE. Gaylord Chemical Company.
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Handling

Personal protective equipment for handling 2-Ethenylsulfinyl-1,3-benzothiazole

Technical Safety Guide: 2-Ethenylsulfinyl-1,3-benzothiazole Executive Safety Summary Handling 2-Ethenylsulfinyl-1,3-benzothiazole requires a departure from "standard" organic chemistry safety protocols.[1][2][3] Unlike i...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Guide: 2-Ethenylsulfinyl-1,3-benzothiazole

Executive Safety Summary

Handling 2-Ethenylsulfinyl-1,3-benzothiazole requires a departure from "standard" organic chemistry safety protocols.[1][2][3] Unlike inert intermediates, this compound possesses a vinyl sulfinyl moiety conjugated to a benzothiazole ring.[1][3]

The Core Hazard: This structure functions as a Michael acceptor .[1][2][3] Biologically, this means it is highly electrophilic and can irreversibly alkylate nucleophilic amino acid residues (particularly cysteine thiols) in proteins.[1][3] This mechanism drives its potential for severe skin sensitization (allergic contact dermatitis) and ocular damage .[1][2][3]

Operational Directive: Treat this compound not just as an irritant, but as a potent sensitizer and alkylating agent.[1][3] All containment strategies must prevent any dermal or respiratory contact.[1][3]

Hazard Mechanism & Risk Assessment

To understand the PPE requirements, we must first understand the molecular behavior.[1][3]

Hazard ClassMechanism of ActionCritical Risk
Skin Sensitization The vinyl group (

) reacts with skin proteins via Michael addition (haptenization).[1][2][3]
Irreversible immune response; future exposures may trigger anaphylaxis or severe dermatitis.[1][3]
Ocular Damage High reactivity with corneal proteins; sulfoxide moiety increases polarity and tissue penetration.[1][3]Risk of permanent corneal opacity (Category 1 Eye Damage).[1][3]
Systemic Toxicity Benzothiazole core is often metabolized to reactive intermediates.[1][3]Potential hepatic or renal stress upon significant absorption.[1][3]

Scientist's Note: Do not rely on the lack of a specific "Skull and Crossbones" pictogram to lower your guard.[2][3] The delayed effects of sensitization are often more career-limiting than immediate acute toxicity.[1][2][3]

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for Michael acceptors in solution.[1][3] Use the following tiered protection system.

Tier 1: Standard Handling (Solids < 1g)

For weighing and transfer of solid material.[2][3]

  • Eye Protection: Chemical splash goggles (indirect vented).[1][2][3] Safety glasses are insufficient due to dust migration risks.[2][3]

  • Hand Protection: Double-gloving strategy. [1][2][3]

    • Inner Layer: 4 mil Nitrile (inspection contrast color, e.g., white/blue).[1]

    • Outer Layer: 5 mil Nitrile or Neoprene (extended cuff).[1][2][3]

    • Rationale: Sulfinyl compounds can permeate thin nitrile.[1][3] The air gap between gloves provides a breakthrough buffer.[1][3]

  • Body: Lab coat (100% cotton or Nomex; avoid synthetics that melt).[1][2][3] Buttoned to the neck.[1][3]

Tier 2: High Risk (Solutions & Scale-up > 1g)

For synthesis, extraction, or handling concentrated solutions (e.g., in DMSO/DCM).[1][2][3]

  • Eye/Face: Chemical splash goggles PLUS a polycarbonate face shield.[1][2][3]

  • Hand Protection: Laminate Film (Silver Shield/4H) gloves worn under outer nitrile gloves.[1][2][3]

    • Rationale: Solvents like DMSO or DCM act as carrier vehicles, dragging the benzothiazole through nitrile rubber in seconds.[1][3] Laminate film provides the only true barrier against this synergistic permeation.[1][3]

  • Respiratory: Work strictly within a certified fume hood.[1][2][3] If working outside containment (e.g., rotary evaporator maintenance), use a half-face respirator with Organic Vapor/Particulate (OV/P100) cartridges.[1][2]

Operational Protocol: The "Zero-Contact" Workflow

This protocol is designed to create a self-validating safety system where errors are visually obvious.[1][2][3]

Step 1: Preparation & Weighing
  • Static Control: Use an anti-static gun on the weighing boat. Vinyl sulfoxides are often fluffy solids that carry static charge, leading to aerosolization.[1][3]

  • The "Diaper" Method: Line the balance and work surface with plastic-backed absorbent pads (absorbent side up).[1][2][3]

    • Validation: If any powder spills, the white background makes it visible, and the plastic backing prevents bench contamination.[1][3]

Step 2: Solubilization & Reaction
  • Solvent Choice: Avoid DMSO if possible. DMSO dramatically increases skin permeability.[1][3] Use Ethyl Acetate or Toluene if chemistry permits.[1][3]

  • Glassware: Use threaded joints (Chem-Thread) or clips on all ground glass joints.[1][2][3] Pressure buildup from exothermic decomposition (though rare) can dislodge unclipped stoppers.[1][2][3]

Step 3: Decontamination (The "Quench" Bucket)

Before starting, prepare a Decontamination Solution :

  • Composition: 10% Aqueous Sodium Hypochlorite (Bleach) or 1M NaOH.[1][2][3]

  • Mechanism: Strong nucleophiles (OH⁻ or OCl⁻) will attack the vinyl group, degrading the Michael acceptor capability.[1][2][3]

  • Procedure: All spatulas, weigh boats, and contaminated gloves go directly into this bucket—never into the dry trash can where dust can re-aerosolize.[1][3]

Visualized Safety Logic (DOT Diagram)

The following diagram illustrates the decision-making logic for handling this compound, emphasizing the "Barrier Failure" response.

SafetyProtocol Start Handling 2-Ethenylsulfinyl-1,3-benzothiazole StateCheck Determine State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution (Organic Solvent) StateCheck->Solution RiskSolid Risk: Dust Inhalation Static Aerosolization Solid->RiskSolid RiskSoln Risk: Rapid Skin Absorption Carrier Solvent Effect Solution->RiskSoln PPESolid PPE: Goggles + Double Nitrile Eng: Fume Hood + Static Gun RiskSolid->PPESolid PPESoln PPE: Face Shield + Silver Shield Gloves Eng: Closed System Transfer RiskSoln->PPESoln Action Perform Experiment PPESolid->Action PPESoln->Action Spill Accidental Exposure / Spill? Action->Spill NoSpill Decontaminate: 10% Bleach Soak Spill->NoSpill No YesSpill EMERGENCY RESPONSE Spill->YesSpill Yes Response 1. Strip Gloves Immediately 2. Wash 15 mins (Soap/Water) 3. Do NOT use Alcohol (Enhances absorption) YesSpill->Response

Caption: Operational logic flow for determining PPE barriers based on physical state and emergency response triggers.

Emergency Response & Disposal

Skin Contact (The "No-Solvent" Rule)

If exposure occurs:

  • Immediate Action: Remove contaminated clothing/gloves.[1][3]

  • Wash: Flush with copious soap and water for 15 minutes.[1][3][4]

  • Contraindication: NEVER wash with ethanol, acetone, or DMSO.[1][3] These solvents will solvate the benzothiazole and drive it deeper into the dermis/bloodstream.[1][3]

Spill Cleanup
  • Isolate: Evacuate the immediate area (10 ft radius).

  • Neutralize: Cover the spill with a slurry of absorbent clay (vermiculite) mixed with 10% sodium carbonate or dilute bleach.[1][2][3] Allow to sit for 15 minutes to degrade the electrophile.

  • Collect: Scoop into a dedicated waste container.

Disposal
  • Waste Stream: Halogenated/Sulfur Organic Waste.[1][2][3]

  • Labeling: Must be clearly tagged "High Hazard: Sensitizer" and "Michael Acceptor."

  • Do not mix with strong oxidizers (e.g., Nitric Acid) in the waste stream, as sulfoxides can undergo vigorous exothermic oxidation to sulfones.[1][3]

References

  • Sigma-Aldrich. (2025).[1][2][3][5] Safety Data Sheet: Benzothiazole Derivatives.[2][3] Retrieved from [1][2][3]

  • PubChem. (2024).[1][3] Compound Summary: 2-ethenylsulfonyl-1,3-benzothiazole (Analog Read-Across).[1][2][3] National Library of Medicine.[1][3] Retrieved from [2]

  • Schwöbel, J. A., et al. (2011).[1][3] Michael-type formation of covalent protein adducts: Structure-activity relationships for skin sensitization.[1][2][3] Chemical Research in Toxicology, 24(11), 1926-1944.[1][3] (Provides mechanistic basis for Michael acceptor toxicity).

  • Fisher Scientific. (2025).[1][3] Glove Selection Guide for Organic Solvents and Sulfoxides.[1][3] Retrieved from [2]

Sources

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